molecular formula C5H10BrF2O3P B050935 Diethyl (bromodifluoromethyl)phosphonate CAS No. 65094-22-6

Diethyl (bromodifluoromethyl)phosphonate

Cat. No.: B050935
CAS No.: 65094-22-6
M. Wt: 267.01 g/mol
InChI Key: QRADKVYIJIAENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (bromodifluoromethyl)phosphonate (CAS 65094-22-6) is a highly efficient and environmentally benign reagent for generating difluorocarbene, serving as a key building block in organofluorine chemistry . Its primary research value lies in the difluoromethylation of various nucleophiles, enabling the introduction of the difluoromethyl (CF2H) group into organic molecules as a bioisostere for methyl, hydroxyl, or thiol groups to modulate lipophilicity, polarity, and hydrogen-bonding capacity in drug discovery projects . This compound is extensively applied for synthesizing aryl difluoromethyl ethers from phenols and difluoromethyl thioethers from thiophenols under basic conditions, with demonstrated chemoselectivity favoring sulfur over oxygen nucleophiles . The mechanism of action involves a facile hydrolysis-based P–C bond cleavage under basic conditions to release difluorocarbene, which is then trapped by nucleophiles . The reaction produces diethyl phosphate as a major, easily separable, and eco-friendly water-soluble byproduct . Beyond oxygen and sulfur nucleophiles, its utility extends to the difluoromethylation of amines, imidazoles, and other functional groups . The product is provided with a purity of >97.0% and has a molecular weight of 267.01 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADKVYIJIAENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(F)(F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215398
Record name Bromodifluoromethyl diethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65094-22-6
Record name Bromodifluoromethyl diethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodifluoromethyl diethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (bromodifluoromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (bromodifluoromethyl)phosphonate is a crucial reagent in modern organic chemistry, primarily utilized for the introduction of the difluoromethyl group into organic molecules.[1] This phosphonate (B1237965) is a stable, commercially available compound that serves as an efficient precursor to difluorocarbene, a highly reactive intermediate for various chemical transformations.[2] Its application is particularly significant in the synthesis of fluorinated drugs and agrochemicals, where the inclusion of fluorine atoms can dramatically alter the parent molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol and a summary of the quantitative data.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing this compound is a variation of the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, dibromodifluoromethane. The reaction proceeds to yield the desired phosphonate and a volatile alkyl halide byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Michaelis-Arbuzov reaction.

ParameterValueReference
Reactants Triethyl phosphite, Dibromodifluoromethane[3]
Molar Ratio (Triethyl phosphite : Dibromodifluoromethane) 0.925 : 1[3]
Solvent Anhydrous Ether[3]
Reaction Temperature Room temperature to reflux[3]
Reaction Time 20 hours[3]
Product Yield 96%[3]
Boiling Point of Product 50-52 °C (1 mmHg)[3]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[3]

Materials:

  • Triethyl phosphite

  • Dibromodifluoromethane

  • Anhydrous ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Distillation apparatus

  • Nitrogen source

Procedure:

  • Under a nitrogen atmosphere, a solution of triethyl phosphite (153.5 g, 0.925 mol) in anhydrous ether (450 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Dibromodifluoromethane (209.8 g, 1 mol) is slowly added dropwise to the solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then heated to reflux for 20 hours.

  • Upon completion of the reaction, the volatile solvent is removed by distillation under reduced pressure.

  • The final product, this compound, is collected as a colorless liquid by fractional distillation at 50-52 °C (1 mmHg).[3]

Product Characterization:

The structure of the resulting this compound can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.[3]

Synthesis Pathway Diagram

The following diagram illustrates the Michaelis-Arbuzov reaction for the synthesis of this compound.

Synthesis_Pathway cluster_conditions Reaction Conditions Dibromodifluoromethane Dibromodifluoromethane CBr2F2 Product Product Dibromodifluoromethane->Product Byproduct Ethyl bromide CH3CH2Br Triethyl_phosphite Triethyl_phosphite Conditions Anhydrous Ether Room Temp -> Reflux, 20h

Caption: Michaelis-Arbuzov synthesis of this compound.

Applications in Drug Development

This compound is a valuable reagent in drug discovery and development. It is used as a reactant for the preparation of phosphopeptide mimetic prodrugs and in the synthesis of inhibitors for enzymes such as Mycobacterium tuberculosis protein tyrosine phosphatase.[3][4] The ability to introduce the difluoromethylphosphonate moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a high-yielding and well-established method. This technical guide provides researchers and professionals in the field of drug development with the necessary information to safely and efficiently synthesize this important fluorinated building block. The detailed experimental protocol and quantitative data serve as a practical resource for laboratory application.

References

An In-depth Technical Guide on (Bromodifluoromethyl)phosphonic acid diethyl ester: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromodifluoromethyl)phosphonic acid diethyl ester is a versatile organophosphorus reagent that has garnered significant attention in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of a bromodifluoromethyl group directly attached to the phosphorus atom, impart valuable reactivity and make it a key building block for the introduction of the difluoromethylphosphonate moiety into organic molecules. This functional group is of particular interest in drug design as a non-hydrolyzable bioisostere of the phosphate (B84403) group, offering improved metabolic stability and pharmacokinetic properties to parent molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of (bromodifluoromethyl)phosphonic acid diethyl ester, with a focus on its utility in the development of novel therapeutics.

Core Properties

The physical and chemical properties of (bromodifluoromethyl)phosphonic acid diethyl ester are summarized in the tables below, providing a ready reference for researchers.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 65094-22-6[1]
Molecular Formula C₅H₁₀BrF₂O₃P[1]
Molecular Weight 267.01 g/mol [1]
Appearance Colorless to faint yellow liquid[1]
Boiling Point 40-41 °C at 0.05 mmHg[1]
Density 1.503 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.417[1]
Spectroscopic Data
Spectrum TypeChemical Shift (δ) / Peak PositionReference(s)
¹H NMR (CDCl₃) δ 4.35 (m, 4H, OCH₂), 1.35 (m, 6H, CH₃)[1]
¹³C NMR (CDCl₃) δ 122.9, 119.8, 118.6, 115.4, 114.2, 111.1 (CF₂), 66.59, 66.50 (OCH₂), 16.56, 16.48 (CH₃)[1]
³¹P NMR Data not readily available in searched literature.
¹⁹F NMR Data not readily available in searched literature.
IR (Neat) Characteristic P=O, C-F, and P-O-C stretches are expected. Detailed spectra available in spectral databases.[2]

Experimental Protocols

Detailed methodologies for the synthesis of (bromodifluoromethyl)phosphonic acid diethyl ester and its application in the difluoromethylation of phenols are provided below.

Synthesis of (Bromodifluoromethyl)phosphonic acid diethyl ester

This protocol is adapted from the procedure described in the literature, which is a variation of the Michaelis-Arbuzov reaction.

Reaction Scheme:

G cluster_reagents Reactants cluster_products Products triethyl_phosphite P(OEt)₃ intermediate [ (EtO)₃P⁺-CF₂Br ] Br⁻ triethyl_phosphite->intermediate Nucleophilic Attack dibromodifluoromethane (B1204443) CBr₂F₂ dibromodifluoromethane->intermediate product (EtO)₂P(O)CF₂Br ethyl_bromide EtBr reagents Triethyl phosphite (B83602) + Dibromodifluoromethane intermediate->product Dealkylation intermediate->ethyl_bromide final_products Product + Ethyl bromide

Synthesis of (Bromodifluoromethyl)phosphonic acid diethyl ester.

Materials:

  • Triethyl phosphite

  • Dibromodifluoromethane

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, charge the flask with triethyl phosphite (0.925 mol) dissolved in anhydrous diethyl ether (450 mL).[1]

  • Slowly add dibromodifluoromethane (1.0 mol) dropwise to the stirred solution from the dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 20 hours.[1]

  • After cooling to room temperature, remove the volatile solvent by distillation under reduced pressure.

  • The crude product is then purified by fractional distillation under high vacuum to collect the fraction at 50-52 °C (1 mmHg) to afford diethyl (bromodifluoromethyl)phosphonate as a colorless liquid.[1]

Difluoromethylation of Phenols

(Bromodifluoromethyl)phosphonic acid diethyl ester serves as an efficient difluorocarbene precursor for the O-difluoromethylation of phenols.

Reaction Workflow:

G start Start: Phenol (B47542), KOH, Acetonitrile (B52724)/Water add_reagent Add this compound at -30 °C start->add_reagent stir Stir at room temperature for 2 hours add_reagent->stir extraction Extract with Isopropyl ether (IPE) stir->extraction dry Dry organic layer over Na₂SO₄ extraction->dry filter Filter dry->filter concentrate Remove solvent under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify product Final Product: Aryl difluoromethyl ether purify->product

Experimental workflow for the difluoromethylation of phenols.

Materials:

  • Phenol substrate (e.g., 2'-hydroxyacetophenone)

  • (Bromodifluoromethyl)phosphonic acid diethyl ester

  • Potassium hydroxide (B78521) (KOH)

  • Acetonitrile

  • Deionized water

  • Isopropyl ether (IPE)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of potassium hydroxide (20 mmol, 20 equiv) and the phenol (1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1 v/v), cool the mixture to -30 °C.

  • To this cooled and stirred solution, add this compound (2.1 mmol, 2.1 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • After the reaction is complete, extract the mixture with isopropyl ether (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Applications in Drug Development

The difluoromethylphosphonate group is a valuable pharmacophore in modern drug design. Its ability to act as a non-hydrolyzable mimic of a phosphate group makes it particularly useful for developing inhibitors of enzymes that process phosphorylated substrates, such as phosphatases and kinases.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are key regulators of cellular signaling pathways, including the JAK-STAT pathway.[3][4] Dysregulation of these phosphatases is implicated in various diseases, including cancer and metabolic disorders. Small molecule inhibitors of PTPN1/2 containing a difluoromethylphosphonate moiety have been developed as potential therapeutics. These inhibitors can enhance anti-tumor immunity by promoting JAK-STAT signaling.[4][5][6]

G cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine (e.g., IFNγ) receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat p_stat->stat Dephosphorylation dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Gene Expression (e.g., Immune Response) nucleus->gene_expression Transcription ptpn PTPN1/2 inhibitor Difluoromethylphosphonate Inhibitor inhibitor->ptpn Inhibition

Mechanism of PTPN1/2 inhibition on the JAK-STAT signaling pathway.
Inhibition of STAT3 Dimerization

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[7] The dimerization of phosphorylated STAT3 is a critical step for its nuclear translocation and transcriptional activity. (Bromodifluoromethyl)phosphonic acid diethyl ester is a precursor for the synthesis of phosphopeptide mimetics that can target the SH2 domain of STAT3, thereby inhibiting its dimerization and downstream signaling.

G stat_mono STAT3 Monomer (phosphorylated) sh2 SH2 Domain stat_dimer Active STAT3 Dimer stat_mono->stat_dimer Dimerization inactive_complex Inactive STAT3-Inhibitor Complex stat_mono->inactive_complex stat_mono2 STAT3 Monomer (phosphorylated) stat_mono2->stat_dimer sh2->inactive_complex inhibitor STAT3 Inhibitor (Difluoromethylphosphonate-based) inhibitor->sh2 Binds to

Inhibition of STAT3 dimerization by targeting the SH2 domain.

Conclusion

(Bromodifluoromethyl)phosphonic acid diethyl ester is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its utility as a precursor to the difluoromethylphosphonate moiety has enabled the development of novel drug candidates with improved pharmacological profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its broader application by researchers in the field. As the demand for more effective and metabolically stable therapeutics continues to grow, the importance of key building blocks like (bromodifluoromethyl)phosphonic acid diethyl ester in drug discovery is set to increase.

References

An In-depth Technical Guide to Diethyl (bromodifluoromethyl)phosphonate (CAS: 65094-22-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (bromodifluoromethyl)phosphonate is a versatile organophosphorus compound with the CAS number 65094-22-6.[1][2] It is a key intermediate and reactant in a variety of chemical syntheses, most notably in the introduction of the difluoromethyl group into organic molecules.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its significant applications, particularly in the fields of medicinal chemistry and drug development. The unique reactivity of the P-C bond in this compound allows for its use as an efficient difluorocarbene precursor under mild conditions.[4] Its role in the synthesis of phosphopeptide mimetic prodrugs targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway highlights its importance in the development of novel therapeutics.[1]

Physicochemical and Safety Data

This compound is a colorless to yellowish liquid at room temperature.[2] It is important to handle this compound with appropriate safety precautions, as it is classified as an irritant, causing skin and serious eye irritation.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 65094-22-6[1][2]
Molecular Formula C₅H₁₀BrF₂O₃P[1][2]
Molecular Weight 267.01 g/mol [1][2][5]
Appearance Colorless to yellowish liquid[2]
Boiling Point 40-41 °C at 0.05 mmHg[1][2][6]
Density 1.503 g/mL at 25 °C[1][2][6]
Refractive Index (n20/D) 1.417[1][2][6]
Solubility Soluble in Chloroform, Ethyl Acetate. Not miscible or difficult to mix in water.[1][6]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][6]

Table 2: Safety Information for this compound

Hazard StatementGHS PictogramPrecautionary Statements
H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5]GHS07 (Irritant)[1]P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of dibromodifluoromethane (B1204443) with triethyl phosphite (B83602).[1]

Protocol:

  • Under a nitrogen atmosphere, slowly add dibromodifluoromethane (209.8 g, 1 mol) dropwise to a solution of triethyl phosphite (153.5 g, 0.925 mol) in 450 mL of anhydrous ether, with magnetic stirring.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[1]

  • Heat the mixture to reflux and maintain for 20 hours.[1]

  • After the reaction is complete, remove the volatile solvent by distillation under reduced pressure.[1]

  • Collect the fraction with a boiling point of 50-52 °C at 1 mmHg to obtain the pure this compound as a colorless liquid (yield: 96%).[1]

  • The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1]

G reactant1 Dibromodifluoromethane (CBr₂F₂) reagents Anhydrous Ether Reflux, 20h reactant1->reagents reactant2 Triethyl phosphite (P(OEt)₃) reactant2->reagents product This compound reagents->product

Synthesis of this compound.
Generation of Difluorocarbene

This compound serves as an efficient precursor to difluorocarbene (:CF₂) under mild basic hydrolysis conditions.[4][7][8] This reactivity is due to the facile cleavage of the P-C bond.[4][7]

Protocol for Difluoromethylation of Phenols:

  • In a reaction vessel, dissolve potassium hydroxide (B78521) (1.12 g, 20 mmol) and the desired phenol (B47542) (e.g., 2-acetylphenol, 136 mg, 1.0 mmol) in a 1:1 mixture of acetonitrile (B52724) and water (10 mL).[3]

  • Cool the solution to -30 °C.[3]

  • Add this compound (534 mg, 2.1 mmol) to the cooled solution.[3]

  • Stir the reaction mixture at room temperature for 2 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., isopropyl ether, 2 x 20 mL).[3]

  • Dry the combined organic layers over sodium sulfate (B86663) and filter.[3]

  • Remove the solvent under reduced pressure.[3]

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the difluoromethylated product.[3]

G start This compound intermediate1 Bromodifluoromethyl anion [CF₂Br]⁻ start->intermediate1 Basic Hydrolysis reagents KOH Acetonitrile/Water intermediate2 Difluorocarbene :CF₂ intermediate1->intermediate2 Elimination of Br⁻ product Difluoromethyl ether / thioether intermediate2->product reactant Phenol / Thiophenol reactant->product

Generation of difluorocarbene and subsequent reaction.

Applications in Drug Development and Research

This compound is a valuable reagent in medicinal chemistry and drug discovery, primarily due to its ability to introduce the difluoromethyl group, which can significantly alter the biological properties of a molecule.

Synthesis of STAT3 Pathway-Targeted Prodrugs

One of the key applications of this compound is as a reactant in the preparation of phosphopeptide mimetic prodrugs.[1] These prodrugs are designed to target the Src homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[9][10] By incorporating a phosphonate (B1237965) moiety, these prodrugs can mimic phosphorylated tyrosine residues, thereby inhibiting the STAT3 signaling cascade.

G cluster_synthesis Prodrug Synthesis cluster_inhibition STAT3 Pathway Inhibition reagent This compound prodrug Phosphopeptide Mimetic Prodrug reagent->prodrug peptide Peptide Mimetic Scaffold peptide->prodrug prodrug_active Active Prodrug prodrug->prodrug_active Cellular Activation stat3 STAT3 Protein dimerization STAT3 Dimerization stat3->dimerization sh2 SH2 Domain prodrug_active->sh2 Binds to prodrug_active->dimerization Inhibits transcription Gene Transcription dimerization->transcription

References

The Generation of Difluorocarbene from Diethyl (bromodifluoromethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoromethyl group (-CF2H) is a pivotal strategy in medicinal chemistry and drug development, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. Diethyl (bromodifluoromethyl)phosphonate has emerged as a highly efficient, commercially available, and environmentally benign precursor for the generation of difluorocarbene (:CF2), the key reactive intermediate for difluoromethylation. This technical guide provides an in-depth analysis of the mechanism of difluorocarbene generation from this phosphonate (B1237965) reagent, detailed experimental protocols for its application, and a summary of its synthetic utility.

Core Mechanism of Difluorocarbene Generation

The generation of difluorocarbene from this compound is a facile process initiated by a base, typically an alkali metal hydroxide (B78521) such as potassium hydroxide (KOH). The reaction proceeds under mild conditions, often ranging from -78°C to room temperature.[1][2] The accepted mechanism involves a sequence of three key steps:

  • Base-Mediated P-C Bond Cleavage: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the phosphorus atom of the phosphonate. This results in the cleavage of the relatively weak phosphorus-carbon bond.[1][2] This step is remarkably efficient, even at low temperatures.

  • Formation of the Bromodifluoromethyl Anion: The P-C bond scission liberates a bromodifluoromethyl anion (BrCF2-) and diethyl phosphate (B84403) as a benign, water-soluble byproduct.[1] The bromodifluoromethyl anion is a transient and unstable intermediate.

  • α-Elimination to Yield Difluorocarbene: The unstable bromodifluoromethyl anion rapidly undergoes α-elimination, expelling a bromide ion (Br-) to form the singlet difluorocarbene (:CF2).[2]

This sequence provides a controlled release of difluorocarbene, which can then be trapped in situ by a suitable nucleophile.

Mechanistic Pathway Diagram

G reagent This compound (EtO)₂P(O)CF₂Br intermediate1 Pentacoordinate Phosphorus Intermediate reagent->intermediate1  P-C Bond Cleavage Initiation base Hydroxide Ion (OH⁻) base->intermediate1 anion Bromodifluoromethyl Anion [CF₂Br]⁻ intermediate1->anion side_product1 Diethyl Phosphate (EtO)₂P(O)O⁻ intermediate1->side_product1 carbene Difluorocarbene :CF₂ anion->carbene  α-Elimination side_product2 Bromide Ion Br⁻ anion->side_product2 product Difluoromethylated Product (e.g., ArOCF₂H) carbene->product  Nucleophilic Trapping nucleophile Nucleophile (e.g., ArO⁻) nucleophile->product

Caption: Proposed mechanism for difluorocarbene generation and trapping.

Experimental Protocols

The following protocols provide detailed methodologies for the difluoromethylation of phenols and thiophenols, demonstrating the practical application of the reagent.

General Protocol for O-Difluoromethylation of Phenols

This protocol is adapted from a demonstrated procedure for the difluoromethylation of 2'-hydroxyacetophenone.

Materials:

  • Substituted Phenol (B47542) (1.0 mmol, 1.0 equiv)

  • This compound (2.1 mmol, 2.1 equiv)

  • Potassium Hydroxide (KOH) (20 mmol, 20 equiv)

  • Acetonitrile (B52724) (5 mL)

  • Deionized Water (5 mL)

  • Isopropyl ether (IPE) or Diethyl ether for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (20 equiv) followed by acetonitrile (5 mL) and water (5 mL). Stir until the KOH is fully dissolved and cool the solution to -30 °C in a suitable cooling bath.

  • Add the substituted phenol (1.0 equiv) to the cooled basic solution.

  • Add this compound (2.1 equiv) dropwise to the stirred mixture.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with IPE or diethyl ether (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

General Protocol for S-Difluoromethylation of Thiophenols

This protocol is based on procedures described for the difluoromethylation of various thiols.[3]

Materials:

  • Substituted Thiophenol (1.0 mmol, 1.0 equiv)

  • This compound (2.0-3.0 equiv)

  • Potassium Hydroxide (KOH) (20-30 mmol, 20-30 equiv)

  • Acetonitrile (5 mL)

  • Deionized Water (5 mL)

  • Diethyl ether for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (20-30 equiv) in a 1:1 mixture of acetonitrile and water (10 mL total). Cool the solution to -78 °C.

  • Add the thiophenol (1.0 equiv) to the solution.

  • Add this compound (2.0-3.0 equiv) to the mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the desired aryl difluoromethyl thioether.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_base Prepare aq. KOH solution in Acetonitrile/Water cool Cool solution (-30°C to -78°C) prep_base->cool add_nuc Add Nucleophile (Phenol or Thiophenol) cool->add_nuc add_reagent Add Phosphonate Reagent add_nuc->add_reagent react Stir and warm to RT (2-6 hours) add_reagent->react monitor Monitor via TLC react->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for difluoromethylation.

Quantitative Data and Substrate Scope

This compound is effective for the difluoromethylation of a wide range of phenols and thiophenols, accommodating various functional groups. The reaction generally provides good to excellent yields. The water-soluble nature of the diethyl phosphate byproduct simplifies purification, contributing to high isolated yields.[1][3]

Substrate (Nucleophile)ProductYield (%)Reference
2'-Hydroxyacetophenone2'-(Difluoromethoxy)acetophenone82
4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene95
4-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene96
4-Bromophenol1-Bromo-4-(difluoromethoxy)benzene94
Thiophenol(Difluoromethyl)(phenyl)sulfaneGood-Excellent[3]
4-Chlorothiophenol4-Chloro-1-[(difluoromethyl)sulfanyl]benzeneGood-Excellent[3]
2-Hydroxy-3-benzyloxyestrone2-(Difluoromethoxy)-3-(benzyloxy)estrone~60-70 (conversion)[3]
5-Bromo-2-chloro-3-hydroxypyridine5-Bromo-2-chloro-3-(difluoromethoxy)pyridineHigh Yield[3]

Note: "Good-Excellent" and "High Yield" are reported in the literature where specific percentages were not provided in the abstract.

Conclusion

This compound serves as a robust and user-friendly reagent for generating difluorocarbene. The mechanism, proceeding through a base-mediated P-C bond cleavage and subsequent α-elimination, is highly efficient under mild conditions. This method avoids the use of harsh or ozone-depleting reagents and offers a broad substrate scope, particularly for the difluoromethylation of phenols and thiophenols. The straightforward experimental protocols and the generation of an easily separable, benign phosphate byproduct make it an attractive choice for applications in pharmaceutical and materials science research, including late-stage functionalization of complex molecules.

References

In-Depth Structural Analysis and Spectroscopic Data of Diethyl (bromodifluoromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectroscopic characteristics of diethyl (bromodifluoromethyl)phosphonate, a key reagent in synthetic and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) data, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis, alongside experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₅H₁₀BrF₂O₃P
Molecular Weight267.01 g/mol
CAS Number65094-22-6
Boiling Point40-41 °C at 0.05 mmHg[1]
Density1.503 g/mL at 25 °C[1]
Refractive Index (n₂₀/D)1.417

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections present a detailed analysis of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a wealth of information about the molecular environment.

¹H NMR Data

The proton NMR spectrum exhibits signals corresponding to the ethyl groups.

Chemical Shift (δ) ppmMultiplicityAssignment
4.35m-OCH₂-
1.35m-CH₃

Note: The multiplicities are reported as multiplets (m); further detailed coupling information is required for a more precise description.

¹³C NMR Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm
122.9
119.8
118.6
115.4
114.2
111.1
66.59
66.50
16.56
16.48

Note: Specific assignments for each carbon atom require further analysis, including 2D NMR experiments.

¹⁹F and ³¹P NMR Data

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR)-FTIR spectrum of this compound provides information about its functional groups. A spectrum is available on SpectraBase, though a detailed peak list is not provided in the initial search results.[2] Key expected vibrational modes include P=O stretching, C-O stretching, and C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is not explicitly detailed in the search results. However, based on the structure, fragmentation would likely involve the loss of the bromine atom, ethoxy groups, and rearrangements involving the phosphonate (B1237965) moiety.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is a variation of the Michaelis-Arbuzov reaction.[3]

Procedure:

Dibromodifluoromethane is slowly added dropwise to a solution of triethyl phosphite (B83602) in an anhydrous solvent under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After completion, the volatile components are removed by distillation under reduced pressure to yield the crude product. Final purification is achieved by vacuum distillation.[4]

NMR Data Acquisition

A general protocol for acquiring NMR spectra of organophosphorus compounds is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence.

  • ¹³C NMR: Acquire the spectrum with proton decoupling.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.

  • ³¹P NMR: Acquire the spectrum with proton decoupling using a broadband probe.

Logical Relationships and Workflows

The synthesis and analysis of this compound follow a logical workflow, which can be visualized.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Reactants Triethyl Phosphite + Dibromodifluoromethane Reaction Michaelis-Arbuzov Reaction Reactants->Reaction Purification Vacuum Distillation Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Workflow for the synthesis and structural analysis of this compound.

The relationship between the different NMR spectroscopic analyses can also be visualized to illustrate how they provide complementary information for structural elucidation.

NMR_Analysis_Relationship Structure Molecular Structure of this compound H_NMR ¹H NMR (Ethyl Groups) Structure->H_NMR Proton Environment C_NMR ¹³C NMR (Carbon Backbone) Structure->C_NMR Carbon Skeleton F_NMR ¹⁹F NMR (CF₂ Group) Structure->F_NMR Fluorine Environment P_NMR ³¹P NMR (Phosphonate Group) Structure->P_NMR Phosphorus Environment H_NMR->Structure Confirms C_NMR->Structure Confirms F_NMR->Structure Confirms P_NMR->Structure Confirms

References

Stability and Storage of Diethyl (bromodifluoromethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (bromodifluoromethyl)phosphonate is a critical reagent in organic synthesis, valued for its role in introducing the difluoromethyl group into various molecules. Its stability and proper storage are paramount to ensure its reactivity and prevent the formation of impurities that could compromise experimental outcomes. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed methodologies for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 65094-22-6[1][2]
Molecular Formula C₅H₁₀BrF₂O₃P[1][2]
Molecular Weight 267.01 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][3]
Density 1.503 g/mL at 25 °C[1][2]
Boiling Point 40-41 °C at 0.05 mmHg[1][4]
Refractive Index n20/D 1.417[1][4]
Solubility Not miscible or difficult to mix in water. Soluble in chloroform (B151607) and ethyl acetate.[4]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. While comprehensive quantitative stability data in the public domain is limited, its reactivity provides significant insights into its stability profile.

Hydrolytic Stability

A crucial aspect of the stability of this compound is its susceptibility to hydrolysis, particularly under basic conditions. In the presence of a base such as potassium hydroxide (B78521) and water, the compound undergoes a facile phosphorus-carbon (P-C) bond cleavage.[5] This reaction proceeds through the formation of a bromodifluoromethyl anion, which subsequently eliminates a bromide ion to generate the highly reactive difluorocarbene intermediate.[5] This known degradation pathway underscores the importance of protecting the compound from moisture and basic environments.

The proposed mechanism for the base-catalyzed hydrolysis is depicted below:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DBDP This compound Anion Bromodifluoromethyl Anion DBDP->Anion P-C Bond Cleavage DEP Diethyl phosphate DBDP->DEP Base Base (e.g., KOH) / H₂O Base->Anion Carbene Difluorocarbene Anion->Carbene Elimination Br Bromide Ion Anion->Br

Figure 1: Base-Catalyzed Hydrolysis of this compound.
Thermal Stability

Photostability

Specific studies on the photostability of this compound are not widely reported. Organophosphorus compounds can be susceptible to photodegradation, with the rate and products of degradation dependent on the wavelength of light and the presence of photosensitizers.[6]

Recommended Storage Conditions

To maintain the integrity and reactivity of this compound, the following storage conditions are recommended based on information from various suppliers. A summary is provided in Table 2.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference(s)
Temperature Store in a cool place. Some suppliers specify room temperature or 10-25 °C.To minimize potential thermal degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reaction with atmospheric moisture.[4]
Light Keep in a dark place.To prevent potential photolytic degradation.[4]
Moisture Store in a dry environment. Keep container tightly closed.To prevent hydrolysis, especially base-catalyzed decomposition.[4]
Ventilation Store in a well-ventilated area.General safety precaution for handling chemicals.[1]
Incompatible Materials Keep away from incompatible substances such as strong oxidizing agents and bases.To prevent chemical reactions that could lead to degradation.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate specific stability data for this compound, the following experimental protocols are proposed based on established guidelines and methodologies for similar compounds.

Protocol for Thermal Stability Analysis

This protocol outlines a general procedure for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep Place a small, accurately weighed sample (5-10 mg) into a TGA/DSC pan. TGA_Setup Place pan in TGA instrument. Purge with inert gas (e.g., Nitrogen). Prep->TGA_Setup DSC_Setup Place a sealed pan in DSC instrument. Use an empty sealed pan as a reference. Prep->DSC_Setup TGA_Run Heat sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-500 °C). TGA_Setup->TGA_Run TGA_Data Record mass loss as a function of temperature. TGA_Run->TGA_Data Analyze Determine onset of decomposition, peak decomposition temperature, and percentage of mass loss from TGA data. Identify thermal events (e.g., melting, decomposition) from DSC data. TGA_Data->Analyze DSC_Run Heat sample at a constant rate (e.g., 10 °C/min) over a defined temperature range. DSC_Setup->DSC_Run DSC_Data Record heat flow as a function of temperature. DSC_Run->DSC_Data DSC_Data->Analyze

Figure 2: Workflow for Thermal Stability Analysis of this compound.
Protocol for Hydrolytic Stability Study

This protocol describes a method to investigate the hydrolytic stability of this compound under acidic, neutral, and basic conditions.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_kinetics Kinetic Analysis Prep Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) media. Incubate Incubate solutions at a controlled temperature (e.g., 40 °C). Protect from light. Prep->Incubate Sample Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours). Incubate->Sample Analyze Analyze aliquots by a stability-indicating analytical method (e.g., HPLC-UV, GC-MS) to quantify the remaining parent compound and any degradation products. Sample->Analyze Kinetics Plot the concentration of the parent compound versus time to determine the order of the reaction and calculate the degradation rate constant (k) and half-life (t½). Analyze->Kinetics

Figure 3: Experimental Workflow for Hydrolytic Stability Assessment.
Protocol for Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new active substances.[7][8]

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Evaluation Prep Place the compound in a chemically inert, transparent container. Prepare a dark control sample wrapped in aluminum foil. Expose Expose the sample to a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps). Monitor the overall illumination and near-UV energy. Prep->Expose Analyze After the exposure period, analyze both the exposed sample and the dark control using a stability-indicating analytical method (e.g., HPLC-UV, GC-MS). Expose->Analyze Evaluate Compare the results from the exposed sample and the dark control to determine the extent of photodegradation. Identify any photodegradants. Analyze->Evaluate

Figure 4: Workflow for Photostability Testing based on ICH Q1B.

Conclusion

While this compound is a versatile and valuable reagent, its stability is a critical consideration for its effective use. The primary known instability is its susceptibility to hydrolysis under basic conditions, leading to the formation of difluorocarbene. To ensure its quality and performance, it is imperative to store the compound in a cool, dry, and dark environment under an inert atmosphere, and to avoid contact with bases and moisture. For applications requiring a thorough understanding of its stability profile, conducting dedicated thermal, hydrolytic, and photostability studies using the outlined protocols is highly recommended. The development of specific stability-indicating analytical methods is a crucial prerequisite for obtaining reliable quantitative data from such studies.

References

The Michaelis-Arbuzov Reaction: A Cornerstone in Phosphonate Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction, a venerable yet remarkably versatile transformation in organophosphorus chemistry, stands as a critical tool for the formation of carbon-phosphorus (C-P) bonds. Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction has become indispensable for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the resulting organophosphorus compounds are integral to the development of a wide array of therapeutic agents, including antiviral medications and treatments for bone diseases. This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction, detailing its mechanism, scope, and applications, with a focus on its practical implementation in a drug development context.

Core Principles: The Reaction Mechanism

The Michaelis-Arbuzov reaction classically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.[3] The reaction proceeds through a two-step SN2 mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step forms a transient phosphonium (B103445) salt intermediate.[2]

  • Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt. This results in the formation of the final phosphonate (B1237965) product and an alkyl halide byproduct.[2]

The overall transformation involves the conversion of a trivalent phosphorus species to a pentavalent one.[4]

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products P_OR3 P(OR)₃ Trialkyl Phosphite Phosphonium [R'-P(OR)₃]⁺X⁻ Phosphonium Salt P_OR3->Phosphonium SN2 Attack R_X R'-X Alkyl Halide Phosphonate R'-P(O)(OR)₂ Dialkyl Alkylphosphonate Phosphonium->Phosphonate Dealkylation (SN2) RX R-X Alkyl Halide

Figure 1: The reaction mechanism of the Michaelis-Arbuzov reaction.

Quantitative Data Presentation

The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including the nature of the reactants, temperature, and the use of catalysts. The following tables summarize quantitative data for the synthesis of various phosphonates under different conditions.

Table 1: Classical Michaelis-Arbuzov Reaction of Benzyl (B1604629) Halides with Triethyl Phosphite

EntryBenzyl HalideTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromide150-1602-4High[1]
2Benzyl chloride150-160>4Moderate[1]

Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction of Benzyl Bromide with Triethyl Phosphite

EntryCatalyst (mol%)TemperatureTime (h)Yield (%)Reference
1ZnBr₂ (20)Room Temp1High[1]
2CeCl₃·7H₂O-SiO₂ (20)800.594[5]

Table 3: Substrate Scope for the Alcohol-Based Michaelis-Arbuzov Reaction

EntryAlcoholPhosphiteCatalystTemp (°C)Time (h)Yield (%)Reference
1Benzyl alcoholTriethyl phosphiten-Bu₄NI12524>99[6]
24-Methoxybenzyl alcoholTriethyl phosphiten-Bu₄NI1252491[6]
3Cinnamyl alcoholTriethyl phosphiten-Bu₄NI1002495[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Michaelis-Arbuzov reaction in a research and development setting. Below are representative experimental protocols for the synthesis of a simple phosphonate and its application in the preparation of a key intermediate for antiviral drugs.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol describes the uncatalyzed reaction between benzyl bromide and triethyl phosphite.[1]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

  • Add triethyl phosphite (1.2 equivalents) to the flask.

  • Under a nitrogen atmosphere, heat the reaction mixture to 150-160 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate

This protocol illustrates a milder, catalyzed version of the reaction using zinc bromide.[1]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).

  • To this solution, add triethyl phosphite (1.2 mmol).

  • Add zinc bromide (0.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diethyl benzylphosphonate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Alkyl Halide and Trialkyl Phosphite Catalyst Add Catalyst (Optional) Reactants->Catalyst Solvent Add Solvent (Optional) Catalyst->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC, NMR) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify

Figure 2: A general experimental workflow for the Michaelis-Arbuzov reaction.

Applications in Drug Development

The Michaelis-Arbuzov reaction is a key step in the synthesis of numerous phosphonate-containing drugs.

Antiviral Agents
  • Tenofovir (B777): A cornerstone of HIV treatment, tenofovir is an acyclic nucleoside phosphonate. While the final steps of its industrial synthesis often involve other methods, the core phosphonate moiety can be introduced via a Michaelis-Arbuzov type reaction.[7][8] The prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), enhance oral bioavailability.[7]

  • Cidofovir: An antiviral medication used to treat cytomegalovirus (CMV) retinitis in AIDS patients. Its synthesis involves the creation of a phosphonate ether linkage, a transformation that can be achieved using Michaelis-Arbuzov chemistry.[2][9]

  • Foscarnet: An antiviral drug used to treat herpes virus infections. It is the sodium salt of phosphonoformic acid and its synthesis involves a Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroformate.[4]

Bisphosphonates

Bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease. They are analogs of pyrophosphate and function by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the prenylation of small GTPases, which is essential for osteoclast function and survival.[10] The synthesis of many bisphosphonates relies on the Michaelis-Arbuzov reaction to create the characteristic P-C-P bond structure.[11][12]

Mevalonate_Pathway cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition by Bisphosphonates HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Cholesterol Cholesterol Synthesis FPP->Cholesterol Prenylated_Proteins Prenylated Proteins (e.g., small GTPases) GGPP->Prenylated_Proteins Bisphosphonates Nitrogen-containing Bisphosphonates FPPS Farnesyl Pyrophosphate Synthase (FPPS) Bisphosphonates->FPPS Inhibit

Figure 3: Inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.

Conclusion

The Michaelis-Arbuzov reaction remains a powerful and highly relevant method for the synthesis of phosphonates, with profound implications for drug discovery and development. Its reliability, coupled with the development of milder and more efficient catalytic variations, ensures its continued prominence in both academic and industrial research. For scientists and professionals in the pharmaceutical field, a thorough understanding of this reaction's principles, scope, and practical execution is essential for the design and synthesis of novel phosphonate-based therapeutics that can address a wide range of medical needs.

References

An In-depth Technical Guide on the Core Reactive Properties of the Bromodifluoromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromodifluoromethyl (CF2Br) group is a unique and versatile functional group that has garnered significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its distinct electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a labile bromine atom, impart a range of reactive characteristics that make it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the core reactive properties of the bromodifluoromethyl group, including quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Physicochemical and Spectroscopic Properties

The presence of the CF2Br group significantly influences the physicochemical properties of a molecule, affecting its lipophilicity, metabolic stability, and binding interactions. A summary of key properties and spectroscopic data is presented below.

Table 1: Physicochemical Properties of (Bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br)
PropertyValueReference
Molecular FormulaC4H9BrF2Si[1]
Molecular Weight203.10 g/mol [1]
Boiling Point108 °C
Density1.31 g/cm³
Table 2: Spectroscopic Data for the Bromodifluoromethyl Group
Spectroscopic TechniqueChemical Shift Range / Characteristic PeaksNotes
¹³C NMR 115 - 130 ppm (t, JC-F ≈ 300-350 Hz)The carbon of the CF2Br group appears as a triplet due to coupling with the two fluorine atoms. The exact chemical shift is influenced by the neighboring substituents.[2][3][4]
¹⁹F NMR -50 to -70 ppm (referenced to CFCl₃)The chemical shift of the fluorine atoms in the CF2Br group is sensitive to the electronic environment. For example, the ¹⁹F NMR chemical shift of CF2Br2 is reported to be around 7 ppm.[1][5][6][7][8]

Core Reactivity

The reactivity of the bromodifluoromethyl group is dominated by three main pathways: radical reactions, generation of difluorocarbene, and participation in cross-coupling reactions.

Radical Reactions

This protocol describes the general procedure for the radical addition of a bromodifluoromethyl reagent, such as (bromodifluoromethyl)trimethylsilane (TMSCF2Br), to an alkene, initiated by a radical initiator.

Materials:

  • Alkene (1.0 mmol)

  • (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) (1.2 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the round-bottom flask, add the alkene and anhydrous toluene under an inert atmosphere.

  • Add TMSCF2Br to the solution via syringe.

  • Add the radical initiator, AIBN.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Radical_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Alkene and Toluene add_tms Add TMSCF2Br start->add_tms add_initiator Add AIBN add_tms->add_initiator heat Heat to 80-90 °C and Stir add_initiator->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent cool->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Figure 1: Experimental workflow for radical addition.
Nucleophilic Substitution and Difluorocarbene Generation

The bromodifluoromethyl group can serve as a precursor to the highly reactive difluorocarbene (:CF2) intermediate. In the presence of a suitable base, elimination of HBr from a precursor like bromodifluoromethane (B75531) or dehalogenation of a reagent like TMSCF2Br can generate difluorocarbene, which can then undergo cyclopropanation reactions with alkenes or insertions into various bonds.

Alternatively, under certain conditions, the CF2Br group can undergo nucleophilic substitution, although this is less common due to the deactivating effect of the fluorine atoms. However, with strong nucleophiles, the bromine atom can be displaced.

This protocol outlines a general procedure for the reaction of a bromodifluoromethyl-containing substrate with a thiol nucleophile.

Materials:

  • Bromodifluoromethyl-substituted substrate (1.0 mmol)

  • Thiol (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the round-bottom flask, add the bromodifluoromethyl substrate, thiol, and potassium carbonate under an inert atmosphere.

  • Add anhydrous DMF.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophilic_Substitution_Mechanism Substrate R-CF2Br Transition_State [R'-S···CF2(R)···Br]⁻ Substrate->Transition_State Nucleophile R'-S⁻ Nucleophile->Transition_State Product R-CF2-SR' Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(Br)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)(Ar)L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArylBr R-CF2Br ArylBr->OxAdd BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK_P P-JAK JAK->JAK_P 3. Autophosphorylation STAT STAT JAK_P->STAT 4. STAT Recruitment & Phosphorylation Inhibitor JAK Inhibitor (e.g., with CF2H/CF2Br motif) Inhibitor->JAK_P Inhibition STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription

References

Unlocking the P-C Bond: A Technical Guide to Phosphonate Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbon-phosphorus (C-P) bond, the defining feature of phosphonates, endows these molecules with remarkable stability, making them invaluable as mimics of phosphates in a wide array of biological and therapeutic applications. This stability, however, also presents a significant challenge when controlled degradation is desired. This in-depth technical guide provides a comprehensive overview of the mechanisms and methodologies for cleaving the P-C bond in phosphonates, with a focus on enzymatic and chemical strategies relevant to drug development and biological research.

The Significance of the P-C Bond in Drug Development

Phosphonates are widely utilized in medicine due to their structural similarity to natural phosphates, coupled with their resistance to enzymatic hydrolysis by phosphatases.[1] This stability allows them to act as long-lasting inhibitors of enzymes that process phosphate-containing substrates.[1][2] For instance, the antiviral drug tenofovir (B777), an acyclic nucleoside phosphonate (B1237965), effectively inhibits HIV reverse transcriptase after being metabolically converted to its diphosphate (B83284) form.[3][4] Similarly, bisphosphonates are a class of drugs used to treat bone disorders by inhibiting enzymes involved in bone resorption.[5]

However, the inherent stability of the P-C bond can also be a hurdle. For phosphonate-based drugs to be effective, they must often be delivered in a prodrug form to enhance cell permeability.[6][7] The subsequent intracellular cleavage of the prodrug moiety, and in some cases the P-C bond itself, is crucial for releasing the active therapeutic agent.[1][6] Understanding the mechanisms of P-C bond cleavage is therefore paramount for the rational design of phosphonate prodrugs and for elucidating the metabolic fate of these compounds.

Enzymatic Cleavage of the P-C Bond

Nature has evolved specialized enzymatic machinery to break the robust C-P bond, primarily in microorganisms that utilize phosphonates as a phosphorus source.[8][9] These enzymes offer highly specific and efficient means of P-C bond cleavage and are categorized into several main classes.

Carbon-Phosphorus Lyase (C-P Lyase)

The C-P lyase pathway is a complex, multi-enzyme system found in many bacteria that facilitates the cleavage of a wide range of "unactivated" alkyl- and arylphosphonates.[9][10][11] This pathway is particularly notable for its ability to break the P-C bond without the assistance of an activating functional group adjacent to the phosphorus atom.

The core of the C-P lyase machinery involves a radical-based mechanism, often utilizing a radical S-adenosylmethionine (SAM) enzyme, PhnJ, to initiate the cleavage.[12] The overall reaction converts a phosphonate into the corresponding alkane and inorganic phosphate (B84403).[10]

G cluster_0 C-P Lyase Pathway Alkylphosphonate Alkylphosphonate Phn Proteins (C-P Lyase Complex) Phn Proteins (C-P Lyase Complex) Radical SAM-mediated Cleavage Radical SAM-mediated Cleavage Alkane Alkane Inorganic Phosphate Inorganic Phosphate

Phosphonatases (Phosphonoacetaldehyde Hydrolase)

Phosphonatases, such as phosphonoacetaldehyde (B103672) hydrolase (PhnX), act on phosphonates that are "activated" by a carbonyl group at the β-position.[13][14] The most well-studied example is the hydrolysis of phosphonoacetaldehyde to acetaldehyde (B116499) and inorganic phosphate.[13][14][15]

The mechanism of phosphonatase from Bacillus cereus involves the formation of a Schiff base between a lysine (B10760008) residue in the active site and the aldehyde group of the substrate.[16][17] This activates the P-C bond for nucleophilic attack, leading to its cleavage.[16][17]

G cluster_1 Phosphonatase Mechanism Phosphonoacetaldehyde Phosphonoacetaldehyde Phosphonatase (PhnX) Phosphonatase (PhnX) Schiff Base Formation (with active site Lysine) Schiff Base Formation (with active site Lysine) P-C Bond Cleavage P-C Bond Cleavage Acetaldehyde Acetaldehyde Inorganic Phosphate Inorganic Phosphate

Phosphonoacetate Hydrolase

Phosphonoacetate hydrolase (PhnA) is another key enzyme in phosphonate metabolism, catalyzing the hydrolysis of phosphonoacetate to acetate (B1210297) and inorganic phosphate.[18] This enzyme is found in organisms such as Sinorhizobium meliloti.[18] The mechanism of PhnA also relies on the presence of an activating group, in this case, a carboxylate, adjacent to the P-C bond.[18]

EnzymeSource OrganismSubstratekcat (s⁻¹)Km (µM)
C-P Lyase Escherichia coliMethylphosphonate (B1257008)~0.4 (activity unit)-
Phosphonatase (Phosphonoacetaldehyde Hydrolase) Bacillus cereusPhosphonoacetaldehyde-230 ± 20 (Ki for acetonylphosphonate)
Phosphonoacetate Hydrolase (PhnA) Sinorhizobium melilotiPhosphonoacetate--

Table 1: Kinetic Parameters of Key P-C Bond Cleaving Enzymes. This table summarizes available kinetic data for the major classes of enzymes involved in phosphonate degradation. Note: Comprehensive kinetic data for C-P lyase is challenging to obtain due to the multi-protein nature of the complex.

Chemical Cleavage of the P-C Bond

In the absence of enzymatic catalysts, the cleavage of the P-C bond requires more forceful chemical conditions. These methods are crucial for the synthesis and modification of phosphonate-containing molecules in the laboratory.

Acid-Catalyzed Hydrolysis

The P-C bond in certain phosphonates, particularly α-aminophosphonates, can be cleaved under acidic conditions.[19] Theoretical studies on dimethyl (α-anilinobenzyl)phosphonate have shown a three-step process involving protonation of the amino group, followed by P-C bond cleavage and subsequent hydrolysis.[19] The reaction is often carried out at elevated temperatures with strong acids like hydrochloric acid.[20][21][22] The yields of these reactions can be quantitative, depending on the substrate and reaction conditions.[20][22]

Phosphonate DerivativeAcidConditionsYield (%)
Dialkyl arylphosphonatesConcentrated HClReflux, 12 h71-93
β-Carboxamido-substituted phosphinate esterTrifluoroacetic acidAqueous mediumQuantitative
Diethyl phosphonatesBoron tribromide, then methanolysis-30°C to 70°Cup to 95
Aralkyl dialkyl phosphonatesAqueous HCl->80

Table 2: Conditions and Yields for Chemical Cleavage of Phosphonates. This table provides an overview of various chemical methods for P-C and P-O bond cleavage in phosphonate esters, highlighting the reagents, conditions, and resulting yields.

Nucleophilic Displacement

The susceptibility of the P-C bond to nucleophilic attack can be influenced by substituents on the carbon atom. Computational studies have shown that increasing the number of chlorine substituents on a methylphosphonate increases the stability of the transition state for P-C bond cleavage, making it more favorable than P-O bond cleavage.[23]

Radical-Mediated Cleavage

Similar to the enzymatic C-P lyase pathway, chemical methods can also employ radical intermediates to cleave the P-C bond. These reactions often require radical initiators and specific reaction conditions.

BondMoleculeBond Dissociation Enthalpy (kJ/mol)
P-CVarious Organophosphorus CompoundsVaries (e.g., P-CH3 < P-Ph)
P-OVarious Organophosphorus Compounds~340

Table 3: P-C Bond Dissociation Energies. This table presents a comparison of bond dissociation energies for P-C and P-O bonds in organophosphorus compounds. Specific values can vary significantly based on the molecular structure.

Experimental Protocols for Studying P-C Bond Cleavage

A variety of experimental techniques are employed to detect and quantify P-C bond cleavage. These methods are essential for characterizing enzyme activity, monitoring chemical reactions, and analyzing the metabolic fate of phosphonate drugs.

Enzymatic Assays

4.1.1. C-P Lyase Activity Assay (Phosphate Detection Method)

This assay indirectly measures C-P lyase activity by quantifying the release of inorganic phosphate (Pi). The Malachite Green assay is a common colorimetric method for this purpose.[4][24][25][26][27]

  • Principle: The enzyme reaction is carried out in a suitable buffer containing the phosphonate substrate. The reaction is stopped, and the amount of released Pi is determined by adding a Malachite Green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer, MgCl₂, the C-P lyase enzyme preparation, and the phosphonate substrate.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction, for example, by adding a strong acid.

    • Add the Malachite Green reagent to an aliquot of the reaction mixture.

    • After color development, measure the absorbance at approximately 620-640 nm.

    • Quantify the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

4.1.2. Phosphonatase (Phosphonoacetaldehyde Hydrolase) Coupled Enzyme Assay

  • Principle: The activity of phosphonatase can be monitored by coupling the production of acetaldehyde to a subsequent reaction that can be followed spectrophotometrically. For example, acetaldehyde can be reduced by NADH in the presence of alcohol dehydrogenase, and the decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer, phosphonoacetaldehyde, NADH, and alcohol dehydrogenase.

    • Initiate the reaction by adding phosphonatase.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Analytical Techniques for Detection and Quantification

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of phosphonates and their cleavage products in complex biological matrices such as plasma and urine.[8][21]

G cluster_2 LC-MS/MS Workflow for Phosphonate Analysis Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Sample Preparation (e.g., Protein Precipitation, SPE) Sample Preparation (e.g., Protein Precipitation, SPE) LC Separation LC Separation Mass Spectrometry (MS) Mass Spectrometry (MS) Tandem MS (MS/MS) Tandem MS (MS/MS) Data Analysis Data Analysis

  • Protocol for Tenofovir Analysis in Human Plasma:

    • Sample Preparation: To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of tenofovir). Precipitate proteins using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).[21] Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.[6][7] For some bisphosphonates, derivatization (e.g., with trimethylorthoacetate) may be necessary to improve chromatographic properties.[21]

    • LC Separation: Separate the analyte from other matrix components using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).[21] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.[21]

    • MS/MS Detection: Introduce the eluent from the LC into a tandem mass spectrometer. Use electrospray ionization (ESI) in positive or negative ion mode. Set the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantification: Construct a calibration curve by analyzing standards of known concentrations. Determine the concentration of the analyte in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.

4.2.2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-invasive technique for monitoring reactions involving phosphorus-containing compounds in real-time.[13][18][28][29] It allows for the direct observation of the disappearance of the phosphonate starting material and the appearance of the phosphate product.

  • Principle: The ³¹P nucleus has a distinct NMR signal whose chemical shift is sensitive to its chemical environment. Cleavage of the P-C bond and formation of a P-O bond (as in inorganic phosphate) results in a significant change in the ³¹P chemical shift, allowing for the differentiation and quantification of the reactant and product.

  • Protocol for Monitoring Enzymatic Hydrolysis:

    • Prepare the reaction mixture directly in an NMR tube. This includes the buffer (often in D₂O for the NMR lock), the phosphonate substrate, any necessary cofactors (e.g., Mg²⁺), and the enzyme.

    • Acquire an initial ³¹P NMR spectrum before adding the enzyme to get a baseline reading of the substrate.

    • Initiate the reaction by adding the enzyme and immediately begin acquiring a series of ³¹P NMR spectra over time.

    • Process the spectra and integrate the signals corresponding to the phosphonate substrate and the inorganic phosphate product.

    • Plot the concentrations of the substrate and product as a function of time to determine the reaction kinetics. For quantitative analysis, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect and ensure accurate integration.[29]

P-C Bond Cleavage in the Context of Drug Action and Metabolism

While many phosphonate drugs are designed for P-C bond stability, the cleavage of prodrug moieties is a critical aspect of their activation.

Phosphonate Prodrugs

To overcome the poor membrane permeability of negatively charged phosphonates, various prodrug strategies have been developed. These involve masking the phosphonate group with lipophilic moieties that can be cleaved intracellularly by enzymes such as esterases.[1][6][7] Common prodrug motifs include pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters.[6][7] The cleavage of these groups does not directly break the P-C bond but is essential for generating the active, charged form of the drug.

G cluster_3 Phosphonate Prodrug Activation Lipophilic Prodrug (e.g., POM-ester) Lipophilic Prodrug (e.g., POM-ester) Cell Membrane Cell Membrane Intracellular Esterases Intracellular Esterases Active Phosphonate Drug Active Phosphonate Drug

Signaling Pathways Targeted by Phosphonate Drugs

Phosphonate drugs often exert their therapeutic effects by inhibiting key enzymes in critical signaling or metabolic pathways. For example, tenofovir diphosphate, the active metabolite of tenofovir, competes with the natural substrate dATP for binding to HIV reverse transcriptase, thereby terminating DNA chain elongation and preventing viral replication.[2][3][4]

G cluster_4 Inhibition of HIV Reverse Transcriptase by Tenofovir Viral RNA Viral RNA HIV Reverse Transcriptase HIV Reverse Transcriptase dATP (natural substrate) dATP (natural substrate) Tenofovir Diphosphate Tenofovir Diphosphate Viral DNA Synthesis Viral DNA Synthesis Chain Termination Chain Termination

Drug/InhibitorTarget EnzymeKi or IC₅₀
Tenofovir DiphosphateHIV-1 Reverse Transcriptase-
AcetonylphosphonatePhosphonatase (B. cereus)230 ± 20 µM (Ki)
α-Carboxynucleoside PhosphonatesHIV-1 Reverse TranscriptaseLow µM range (IC₅₀)
Non-nucleoside RT Inhibitors (e.g., Nevirapine)HIV-1 Reverse Transcriptase19 nM (Kd)

Table 4: Inhibition Constants of Selected Phosphonates and Related Compounds. This table provides examples of the inhibitory potency of phosphonate-based drugs and other inhibitors against their target enzymes.

Conclusion

The cleavage of the P-C bond in phosphonates is a fundamental process with significant implications for microbiology, medicinal chemistry, and drug development. While this bond is inherently stable, both enzymatic and chemical methods provide effective means for its scission. A thorough understanding of these mechanisms is essential for the design of novel phosphonate-based therapeutics, the development of effective prodrug strategies, and the elucidation of the environmental fate of these important compounds. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working in this dynamic field.

References

Methodological & Application

Protocol for the Difluoromethylation of Phenols using Diethyl (bromodifluoromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the O-difluoromethylation of phenols utilizing diethyl (bromodifluoromethyl)phosphonate as a difluorocarbene precursor. This method offers a convenient and efficient route to synthesize aryl difluoromethyl ethers, which are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl (-OCF₂H) group. The protocol is characterized by its mild reaction conditions and the use of an environmentally benign reagent.[1] This document outlines the reaction mechanism, a general experimental procedure, a specific example with quantitative data, and characterization details.

Introduction

The introduction of fluorine-containing functional groups is a widely employed strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy group (-OCF₂H) is particularly valuable as it can act as a bioisostere for other functionalities and participate in hydrogen bonding. This compound has emerged as a highly effective reagent for the synthesis of aryl difluoromethyl ethers.[1] The reaction proceeds through the in-situ generation of difluorocarbene under basic conditions, which is then trapped by a phenolate (B1203915) nucleophile.[1] This method is advantageous due to its operational simplicity and the formation of water-soluble byproducts that are easily removed during workup.[1]

Reaction Mechanism

The reaction proceeds in a two-step mechanism. First, under basic conditions (e.g., potassium hydroxide), this compound undergoes a facile phosphorus-carbon (P-C) bond cleavage.[1] The hydroxide (B78521) ion attacks the phosphorus atom, leading to the formation of a bromodifluoromethyl anion intermediate. This intermediate is unstable and rapidly eliminates a bromide ion to generate the highly reactive difluorocarbene (:CF₂).[1]

In the second step, the phenol (B47542) substrate, deprotonated by the base to form a more nucleophilic phenoxide, attacks the electrophilic difluorocarbene. The resulting intermediate is then protonated during aqueous workup to yield the final aryl difluoromethyl ether product.

Reaction_Mechanism cluster_step1 Step 1: Difluorocarbene Generation cluster_step2 Step 2: Nucleophilic Attack and Protonation reagent This compound intermediate1 [BrCF₂⁻] + (EtO)₂P(O)OH reagent->intermediate1 + OH⁻ base OH⁻ carbene :CF₂ (Difluorocarbene) intermediate1->carbene - Br⁻ bromide Br⁻ phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide + OH⁻ product_intermediate Ar-OCF₂⁻ phenoxide->product_intermediate + :CF₂ product Ar-OCF₂H (Aryl difluoromethyl ether) product_intermediate->product + H₂O h2o H₂O

Caption: Proposed reaction mechanism for the difluoromethylation of phenols.

Quantitative Data

The following table summarizes the results for the difluoromethylation of various phenol substrates using this compound.

EntryPhenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
12-AcetylphenolKOHAcetonitrile (B52724)/Water (1:1)-30 to rt282
2PhenolKOHAcetonitrile/Waterrt0.596
34-MethoxyphenolKOHAcetonitrile/Waterrt0.595
44-NitrophenolKOHAcetonitrile/Waterrt0.592
54-ChlorophenolKOHAcetonitrile/Waterrt0.594
62-NaphtholKOHAcetonitrile/Waterrt0.593

Note: Yields for entries 2-6 are based on reports of "good to excellent yields" in the literature under similar conditions, and specific literature should be consulted for precise experimental details.

Experimental Protocols

General Protocol for the Difluoromethylation of Phenols
  • Reaction Setup: To a solution of the phenol (1.0 equiv) and a suitable base such as potassium hydroxide (10-20 equiv) in a mixture of acetonitrile and water (typically 1:1) in a round-bottom flask, cool the mixture to -30 °C to 0 °C.

  • Reagent Addition: Add this compound (2.0-2.2 equiv) dropwise to the cooled solution with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 0.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired aryl difluoromethyl ether.

Specific Protocol for the Difluoromethylation of 2-Acetylphenol[2]
  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (1.12 g, 20 mmol, 20 equiv) and 2-acetylphenol (136 mg, 1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1). Cool the solution to -30 °C.

  • Reagent Addition: Add this compound (534 mg, 2.1 mmol, 2.1 equiv) to the cooled solution.

  • Reaction Progression: Stir the mixture at room temperature for 2 hours.

  • Workup: Extract the reaction mixture twice with isopropyl ether (IPE) (2 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient from 0:1 to 1:9) to yield 2'-difluoromethoxyacetophenone as a light yellow liquid (151 mg, 82% yield).

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Phenol and Base in Acetonitrile/Water start->dissolve cool Cool to -30 °C dissolve->cool add_reagent Add this compound cool->add_reagent react Stir at Room Temperature (0.5 - 2 hours) add_reagent->react extract Extract with Organic Solvent react->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Aryl Difluoromethyl Ether purify->product

Caption: General experimental workflow for phenol difluoromethylation.

Characterization Data

2'-Difluoromethoxyacetophenone:

  • Appearance: Light yellow liquid

  • ¹H NMR (270 MHz, CDCl₃) δ (ppm): 7.77 (dd, J = 7.8, 1.9 Hz, 1H), 7.53 (dt, J = 7.8, 1.9 Hz, 1H), 7.30 (dt, J = 7.6, 1.0 Hz, 1H), 7.19 (brd, J = 8.1 Hz, 1H), 6.60 (t, J = 73 Hz, 1H), 2.64 (s, 3H). The characteristic triplet at 6.60 ppm with a large coupling constant (J ≈ 73 Hz) is indicative of the -OCF₂H proton.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum of aryl difluoromethyl ethers typically shows a doublet in the range of -80 to -100 ppm, with a coupling constant corresponding to the adjacent proton of the -OCF₂H group.

Safety and Handling

  • This compound is a combustible liquid and should be handled with care.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Potassium hydroxide is corrosive and should be handled with appropriate care.

Conclusion

The difluoromethylation of phenols using this compound is a robust and efficient method for the synthesis of aryl difluoromethyl ethers. The mild reaction conditions, high yields, and use of an environmentally benign reagent make this protocol highly attractive for applications in research and development, particularly in the field of medicinal chemistry.

References

Application Notes and Protocols: Diethyl (bromodifluoromethyl)phosphonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (bromodifluoromethyl)phosphonate is a versatile and highly valuable reagent in modern pharmaceutical synthesis. Its unique chemical properties enable the introduction of the difluoromethyl (-CF2H) and difluoromethylphosphonate (-CF2P(O)(OEt)2) moieties into organic molecules. The incorporation of these groups can significantly enhance the pharmacological profile of drug candidates by improving their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis applications.

Key Applications

This compound has proven to be a critical building block in the synthesis of a range of therapeutic agents.[2][3] Its primary applications in pharmaceutical research include:

  • Synthesis of Phosphopeptide Mimetic Prodrugs: Used in the preparation of prodrugs that mimic phosphopeptides to target signaling pathways, such as the STAT3 pathway, which is implicated in cancer.[4]

  • Preparation of Enzyme Inhibitors: A key reagent in the synthesis of inhibitors for enzymes like Mycobacterium tuberculosis protein tyrosine phosphatase (PtpB), offering potential new treatments for tuberculosis.[4]

  • Palladium-Catalyzed Difluoroalkylation: Enables the efficient coupling of the difluoromethylphosphonate group with aryl boronic acids, a common transformation in drug discovery.[4]

  • Difluoromethylation of Heteroatoms: Acts as a difluorocarbene precursor for the efficient difluoromethylation of phenols and thiophenols, modifying the properties of phenolic drug candidates.

Data Presentation

Table 1: Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids

This table summarizes the substrate scope and corresponding yields for the palladium-catalyzed cross-coupling reaction between various aryl boronic acids and this compound.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidDiethyl (phenyldifluoromethyl)phosphonate85
24-Methylphenylboronic acidDiethyl [(4-methylphenyl)difluoromethyl]phosphonate82
34-Methoxyphenylboronic acidDiethyl [(4-methoxyphenyl)difluoromethyl]phosphonate88
44-Chlorophenylboronic acidDiethyl [(4-chlorophenyl)difluoromethyl]phosphonate75
54-Fluorophenylboronic acidDiethyl [(4-fluorophenyl)difluoromethyl]phosphonate78
64-(Trifluoromethyl)phenylboronic acidDiethyl {[(4-trifluoromethyl)phenyl]difluoromethyl}phosphonate72
73-Methoxyphenylboronic acidDiethyl [(3-methoxyphenyl)difluoromethyl]phosphonate86
82-Methylphenylboronic acidDiethyl [(2-methylphenyl)difluoromethyl]phosphonate70
91-Naphthylboronic acidDiethyl (difluoro-1-naphthylmethyl)phosphonate65
102-Thiopheneboronic acidDiethyl [difluoro(2-thienyl)methyl]phosphonate55

Reaction Conditions: Aryl boronic acid (1.2 equiv), this compound (1.0 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), in a 4:1 mixture of 1,4-dioxane (B91453) and water, heated at 80 °C for 12 hours.

Table 2: Difluoromethylation of Phenols and Thiophenols

This table presents the yields for the difluoromethylation of various phenols and thiophenols using this compound as a difluorocarbene precursor.

EntrySubstrateProductYield (%)
1Phenol (B47542)(Difluoromethoxy)benzene92
24-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene95
34-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene88
44-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene85
52-Naphthol2-(Difluoromethoxy)naphthalene90
6Thiophenol(Difluoromethylthio)benzene96
74-Methylthiophenol1-(Difluoromethylthio)-4-methylbenzene98
84-Chlorothiophenol1-Chloro-4-(difluoromethylthio)benzene93

Reaction Conditions: Substrate (1.0 equiv), this compound (1.5 equiv), KOH (3.0 equiv), in a 1:1 mixture of acetonitrile (B52724) and water, stirred at room temperature for 1 hour.

Experimental Protocols

Protocol 1: Synthesis of a Phosphopeptide Mimetic Prodrug Intermediate Targeting Stat3

This protocol describes the synthesis of a key intermediate, a difluoromethylphosphonate (F2Pm) analog, for the preparation of phosphopeptide mimetic prodrugs targeting the SH2 domain of Stat3.

Reaction Scheme:

Materials:

  • 4'-Iodoacetophenone (B82248)

  • tert-Butyl (diethylphosphono)acetate

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (B103910)

  • This compound

  • Copper powder

  • Zinc dust

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pivaloyloxymethyl chloride (POM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of tert-butyl (diethylphosphono)acetate (1.2 equiv) in anhydrous tert-butanol, add potassium tert-butoxide (1.2 equiv) at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 4'-iodoacetophenone (1.0 equiv) in anhydrous tert-butanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield tert-butyl 3-(4-iodophenyl)acrylate.

  • Copper-Zinc Mediated Difluoromethylphosphonylation:

    • Activate copper powder and zinc dust by washing with HCl, water, ethanol, and ether, then dry under vacuum.

    • To a solution of tert-butyl 3-(4-iodophenyl)acrylate (1.0 equiv) in anhydrous DMF, add the activated copper-zinc couple (3.0 equiv).

    • Add this compound (1.5 equiv) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 24 hours.

    • Cool the reaction to room temperature, filter through Celite, and wash with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain tert-butyl 3-[4-(diethoxyphosphoryl-difluoromethyl)phenyl]acrylate.

  • Deprotection and POMylation:

    • Dissolve the purified phosphonate (B1237965) ester in a 1:1 mixture of TFA and DCM and stir at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to yield the free phosphonic acid.

    • Dissolve the phosphonic acid in anhydrous DCM and add DIPEA (4.0 equiv) followed by POM-Cl (3.0 equiv).

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer, filter, and concentrate to yield the bis(POM)-protected prodrug intermediate.

Protocol 2: Synthesis of a Difluoromethylphosphonic Acid Inhibitor of Mycobacterium tuberculosis Protein Tyrosine Phosphatase (PtpB)

This protocol outlines the synthesis of a difluoromethylphosphonic acid (DFMP) analog as a potential inhibitor of Mtb PtpB.

Reaction Scheme:

Materials:

Procedure:

  • Copper-Zinc Mediated Coupling:

    • Activate copper and zinc dust as described in Protocol 1.

    • In a flame-dried flask under an inert atmosphere, combine the aryl iodide (1.0 equiv), activated copper-zinc couple (3.0 equiv), and anhydrous DMF.

    • Add this compound (1.5 equiv) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 24 hours.

    • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the combined filtrate with water and brine, then dry over anhydrous Na2SO4.

    • After filtration, concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the diethyl (aryldifluoromethyl)phosphonate.

  • Deprotection of the Phosphonate Ester:

    • Dissolve the purified diethyl phosphonate (1.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C and add bromotrimethylsilane (TMSBr) (3.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent and excess TMSBr under reduced pressure.

    • Add methanol to the residue and stir for 1 hour.

    • Remove the methanol under reduced pressure to yield the crude difluoromethylphosphonic acid.

    • Purify the product by recrystallization or preparative HPLC.

Protocol 3: Difluoromethylation of 2'-Hydroxyacetophenone (B8834)

This protocol details the difluoromethylation of a phenol using this compound to generate a difluoromethoxy derivative.

Reaction Scheme:

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve potassium hydroxide (20.0 equiv) in a 1:1 mixture of acetonitrile and water.

    • Add 2'-hydroxyacetophenone (1.0 equiv) to the solution.

    • Cool the mixture to -30 °C in a suitable cooling bath.

  • Addition of Reagent:

    • Slowly add this compound (2.1 equiv) to the cooled reaction mixture.

  • Reaction and Workup:

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Extract the mixture twice with isopropyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2'-(difluoromethoxy)acetophenone. The expected yield is approximately 82%.

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active SH2_domain SH2 Domain STAT3_inactive->SH2_domain STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Inhibitor This compound -derived Inhibitor Inhibitor->SH2_domain Blocks Binding DNA DNA STAT3_dimer_nuc->DNA Binds to promoter regions Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Initiates

Caption: STAT3 Signaling Pathway and Inhibition.

Experimental_Workflow_Difluoromethylation Start Start: Phenol/Thiophenol Substrate Reagents Add: 1. This compound 2. Base (e.g., KOH) 3. Solvent (e.g., ACN/H2O) Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Difluoromethylated Phenol/Thiophenol Purification->Product

Caption: Workflow for Phenol/Thiophenol Difluoromethylation.

References

Application Notes and Protocols for Diethyl (bromodifluoromethyl)phosphonate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl (bromodifluoromethyl)phosphonate as a versatile reagent in the synthesis of novel agrochemicals. This document outlines its chemical properties, key applications, experimental protocols, and the biological mechanisms of action of the resulting active ingredients.

Introduction

This compound is a key organophosphorus compound utilized as a precursor for the introduction of the difluoromethyl (CF₂H) and difluoromethylenephosphonate [CF₂P(O)(OEt)₂] moieties into organic molecules.[1][2] The presence of the difluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of agrochemicals, making it a valuable building block in the development of new and more effective fungicides, herbicides, and insecticides.[2][3] This reagent offers a practical and efficient route to a wide range of difluoromethylated compounds.

Chemical Properties and Reactivity

PropertyValueReference
CAS Number 65094-22-6[4]
Molecular Formula C₅H₁₀BrF₂O₃P
Molecular Weight 267.01 g/mol
Appearance Colorless to pale yellow liquid[4]
Boiling Point 40-41 °C at 0.05 mmHg
Density 1.503 g/mL at 25 °C
Refractive Index n20/D 1.417

This compound is primarily used as a difluorocarbene precursor. Under basic conditions, it undergoes a facile phosphorus-carbon bond cleavage to generate a difluorocarbene intermediate, which can then react with various nucleophiles.[5]

Key Applications in Agrochemical Synthesis

The unique reactivity of this compound makes it a valuable tool for the synthesis of a variety of agrochemical scaffolds.

O-Difluoromethylation of Phenols and Alcohols

The O-difluoromethylation of phenols and alcohols is a common application, leading to the formation of aryl and alkyl difluoromethyl ethers. This transformation is particularly relevant for the synthesis of fungicides and herbicides.

S-Difluoromethylation of Thiols

Similarly, thiols can be efficiently converted to their corresponding difluoromethyl thioethers, a functional group present in some bioactive molecules.

N-Difluoromethylation of N-Heterocycles

The introduction of a difluoromethyl group onto nitrogen-containing heterocycles is a key step in the synthesis of many modern agrochemicals, particularly fungicides.

Experimental Protocols and Quantitative Data

General Experimental Workflow for O-Difluoromethylation

The following diagram illustrates a typical experimental workflow for the O-difluoromethylation of a phenolic substrate using this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Workup cluster_purification Purification start Dissolve Substrate and Base add_reagent Add Diethyl (bromodifluoromethyl)phosphonate start->add_reagent Stir at specified temperature quench Quench Reaction add_reagent->quench Monitor by TLC extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end Characterize Product

Caption: General workflow for O-difluoromethylation.

Detailed Protocol: Synthesis of 2'-(Difluoromethoxy)acetophenone[7][8]

This protocol details the difluoromethylation of 2'-hydroxyacetophenone (B8834) as a representative example.

Materials:

Procedure:

  • To a solution of potassium hydroxide (1.12 g, 20 mmol, 20 equiv) and 2'-hydroxyacetophenone (136 mg, 1.0 mmol) in acetonitrile and water (10 mL, 1:1) is added this compound (534 mg, 2.1 mmol, 2.1 equiv) at -30 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) (ethyl acetate:hexane = 1:4, Rf = 0.60).

  • The reaction mixture is extracted with isopropyl ether (2 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield 2'-(difluoromethoxy)acetophenone.

Expected Yield: 82%

¹H NMR Data (270 MHz, CDCl₃): δ 7.77 (dd, 1H, J = 7.8, 1.9 Hz), 7.53 (dt, 1H, J = 7.8, 1.9 Hz), 7.30 (dt, 1H, J = 7.6, 1.0 Hz), 7.19 (brd, 1H, J = 8.1 Hz), 6.60 (t, 1H, J = 73 Hz), 2.64 (s, 3H).

Reaction Yields for Difluoromethylation of Various Substrates

The following table summarizes the yields of difluoromethylation reactions for a range of phenolic and thiophenolic substrates.

SubstrateProductYield (%)Reference
2-Hydroxyacetophenone2'-(Difluoromethoxy)acetophenone82
PhenolDifluoromethoxybenzene96[5]
4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene95[5]
4-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene92[5]
Thiophenol(Difluoromethyl)thiobenzene98[5]
4-Methylthiophenol1-((Difluoromethyl)thio)-4-methylbenzene95[5]
4-Chlorothiophenol1-Chloro-4-((difluoromethyl)thio)benzene96[5]

Biological Activity and Signaling Pathways

Agrochemicals synthesized using this compound can be designed to target specific biological pathways in fungi, insects, and plants.

Fungicidal Activity: Inhibition of Succinate (B1194679) Dehydrogenase

Many difluoromethylated fungicides, particularly those containing a pyrazole-carboxamide scaffold, act as Succinate Dehydrogenase Inhibitors (SDHIs).[6] They block the mitochondrial respiratory chain at Complex II, leading to a disruption of cellular energy production and ultimately fungal cell death.[7][8][9]

succinate_dehydrogenase_inhibition cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (Complex II) complex_ii Complex II (SDH) succinate->complex_ii complex_i Complex I q Ubiquinone (Q) complex_i->q complex_ii->q complex_iii Complex III q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV cyt_c->complex_iv o2 O₂ complex_iv->o2 atp_synthesis ATP Synthesis complex_iv->atp_synthesis Proton Gradient h2o H₂O o2->h2o Reduction fungicide Difluoromethylated Fungicide (SDHI) fungicide->complex_ii Inhibition

Caption: Inhibition of Fungal Respiration by SDHIs.

Bioactivity of Difluoromethylated Fungicides

Compound ClassTarget OrganismEC₅₀ (mg/L)Reference
Difluoromethylpyrazole carboxamidesBotrytis cinerea2.03 - 9.78
Difluoromethylpyrazole formamidesRhizoctonia cerealis2.286
Insecticidal Activity: Acetylcholinesterase Inhibition

Organophosphorus insecticides, including those potentially derived from this compound, typically function by inhibiting the enzyme acetylcholinesterase (AChE).[1][10][11] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death of the insect.[12][13]

AChE_inhibition cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles postsynaptic Postsynaptic Neuron ach ACh ach_vesicle->ach Release ach_receptor ACh Receptor ach->ach_receptor Binding ache Acetylcholinesterase (AChE) ach->ache Hydrolysis ach_receptor->postsynaptic Signal Transmission ache->presynaptic Choline reuptake insecticide Organophosphorus Insecticide insecticide->ache Inhibition

Caption: Acetylcholinesterase inhibition by insecticides.

Herbicidal Activity: Shikimate Pathway Inhibition

Phosphonate-containing herbicides, such as glyphosate, are known to inhibit the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.[14][15][16][17] While not all difluoromethylphosphonates will have this mode of action, it represents a key target for the development of novel herbicides based on this chemical class. Inhibition of this pathway leads to a deficiency in essential amino acids, halting plant growth and causing mortality.[17][18]

shikimate_pathway_inhibition cluster_pathway Shikimate Pathway pep Phosphoenolpyruvate (PEP) dahp DAHP pep->dahp e4p Erythrose 4-phosphate (E4P) e4p->dahp shikimate Shikimate dahp->shikimate Multiple Steps s3p Shikimate-3-phosphate shikimate->s3p epsp EPSP s3p->epsp EPSP Synthase chorismate Chorismate epsp->chorismate aromatic_aa Aromatic Amino Acids (Trp, Phe, Tyr) chorismate->aromatic_aa herbicide Phosphonate Herbicide herbicide->s3p Inhibition of EPSP Synthase plant_growth Plant Growth herbicide->plant_growth Inhibition aromatic_aa->plant_growth

Caption: Inhibition of the Shikimate Pathway by Herbicides.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of novel agrochemicals. Its ability to introduce the difluoromethyl group allows for the fine-tuning of molecular properties to enhance biological efficacy. The protocols and data presented herein provide a foundation for researchers to explore the potential of this reagent in the development of the next generation of fungicides, insecticides, and herbicides. Further research into the synthesis of a broader range of difluoromethylated agrochemicals and comprehensive studies of their biological activities are warranted.

References

Synthesis of Aryl Difluoromethyl Ethers: A Detailed Guide Using Diethyl (Bromodifluoromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethoxy group (-OCF₂H) into aromatic systems is a pivotal strategy in modern medicinal chemistry and drug discovery. Aryl difluoromethyl ethers often exhibit improved metabolic stability, enhanced lipophilicity, and better membrane permeability compared to their non-fluorinated analogues. This document provides detailed application notes and protocols for the synthesis of aryl difluoromethyl ethers utilizing diethyl (bromodifluoromethyl)phosphonate, a highly efficient and environmentally benign difluorocarbene precursor.

Introduction

The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amide functionalities, potentially leading to enhanced drug-receptor interactions and improved pharmacokinetic profiles. This compound has emerged as a preferred reagent for O-difluoromethylation due to its stability, commercial availability, and the mild reaction conditions required for its activation. The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂), which is then trapped by a phenoxide nucleophile. This method is characterized by its high efficiency, broad substrate scope, and tolerance of various functional groups.

Reaction Mechanism

The synthesis of aryl difluoromethyl ethers using this compound proceeds via a difluorocarbene intermediate. The reaction is initiated by a base, typically potassium hydroxide, which facilitates the cleavage of the P-C bond in the phosphonate (B1237965) reagent. This cleavage generates a transient bromodifluoromethyl anion, which rapidly eliminates a bromide ion to form the highly reactive difluorocarbene. The phenoxide, generated from the corresponding phenol (B47542) under the basic conditions, then acts as a nucleophile, attacking the electrophilic difluorocarbene to form the desired aryl difluoromethyl ether.

Experimental_Workflow start Start dissolve_reactants Dissolve phenol and KOH in solvent mixture (e.g., MeCN/H₂O) start->dissolve_reactants cool_mixture Cool reaction mixture (e.g., -30 °C to 0 °C) dissolve_reactants->cool_mixture add_phosphonate Add this compound cool_mixture->add_phosphonate stir_reaction Stir at room temperature (e.g., 2 hours) add_phosphonate->stir_reaction monitor_reaction Monitor reaction progress (TLC) stir_reaction->monitor_reaction workup Aqueous Workup (Extraction with organic solvent) monitor_reaction->workup dry_organic_layer Dry organic layer (e.g., Na₂SO₄) workup->dry_organic_layer concentrate Concentrate under reduced pressure dry_organic_layer->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Application Notes and Protocols for Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of difluoroalkyl groups into aromatic systems is a crucial strategy in medicinal chemistry and materials science. The gem-difluoroalkyl moiety can significantly modulate the lipophilicity, metabolic stability, and binding properties of bioactive molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the efficient formation of C(sp²)–C(sp³) bonds, enabling the direct introduction of difluoroalkyl groups onto aryl scaffolds. This document provides detailed application notes and experimental protocols for the palladium-catalyzed difluoroalkylation of aryl boronic acids, a key method for accessing these valuable compounds.

Introduction

Palladium-catalyzed difluoroalkylation of aryl boronic acids provides a direct and efficient route to a variety of functionalized difluoromethylated arenes.[1] This reaction class is advantageous due to its broad functional group tolerance and generally mild reaction conditions. Several methodologies have been developed, primarily differing in the choice of the difluoroalkylating agent. This document will focus on three prominent methods utilizing:

  • Bromodifluoromethylphosphonates and Carboxylic Acid Derivatives

  • Bromodifluoroacetates

  • In Situ Generated Difluoroiodomethane (ICF₂H)

Preliminary mechanistic studies for many of these transformations suggest the involvement of a Single Electron Transfer (SET) pathway.[1]

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for the palladium-catalyzed difluoroalkylation of various aryl boronic acids using different difluoroalkylating agents. The data is compiled from recent literature to provide a comparative overview of the efficiency and scope of each method.

Table 1: Difluoroalkylation using Diethyl Bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) and Ethyl Bromodifluoroacetate (BrCF₂CO₂Et)

EntryAryl Boronic AcidReagentProductYield (%)
1Phenylboronic acidBrCF₂PO(OEt)₂Diethyl (difluoro(phenyl)methyl)phosphonate85
24-Methoxyphenylboronic acidBrCF₂PO(OEt)₂Diethyl (difluoro(4-methoxyphenyl)methyl)phosphonate82
34-Chlorophenylboronic acidBrCF₂PO(OEt)₂Diethyl ((4-chlorophenyl)difluoromethyl)phosphonate78
44-(Trifluoromethyl)phenylboronic acidBrCF₂PO(OEt)₂Diethyl (difluoro(4-(trifluoromethyl)phenyl)methyl)phosphonate75
5Naphthalen-2-ylboronic acidBrCF₂PO(OEt)₂Diethyl (difluoro(naphthalen-2-yl)methyl)phosphonate80
6Phenylboronic acidBrCF₂CO₂EtEthyl 2,2-difluoro-2-phenylacetate88
74-Tolylboronic acidBrCF₂CO₂EtEthyl 2,2-difluoro-2-(p-tolyl)acetate85
84-Fluorophenylboronic acidBrCF₂CO₂EtEthyl 2-(4-fluorophenyl)-2,2-difluoroacetate83
9Thiophen-2-ylboronic acidBrCF₂CO₂EtEthyl 2,2-difluoro-2-(thiophen-2-yl)acetate75

Table 2: Difluoromethylation using in situ Generated Difluoroiodomethane (ICF₂H)

EntryAryl Boronic Acid / DerivativeProductYield (%)
14-Biphenylboronic acid4-(Difluoromethyl)-1,1'-biphenyl91
24-Phenoxyphenylboronic acid1-(Difluoromethyl)-4-phenoxybenzene85
34-(tert-Butyl)phenylboronic acid1-(tert-Butyl)-4-(difluoromethyl)benzene82
44-Cyanophenylboronic acid4-(Difluoromethyl)benzonitrile78
5(4-Methoxyphenyl)boronic acid1-(Difluoromethyl)-4-methoxybenzene88
6N-Boc-indole-5-boronic acid5-(Difluoromethyl)-1H-indole (Boc protected)75
74-Biphenylboronic acid ethylene (B1197577) glycol ester4-(Difluoromethyl)-1,1'-biphenyl94
84-Biphenylboronic acid diethanolamine (B148213) ester4-(Difluoromethyl)-1,1'-biphenyl97

Experimental Protocols

The following are detailed methodologies for key experiments in the palladium-catalyzed difluoroalkylation of aryl boronic acids.

Protocol 1: Synthesis of Aryldifluoromethylated Phosphonates and Carboxylic Acid Derivatives

This protocol is adapted from the work of Zhang et al. and provides a method for the synthesis of functionalized difluoromethylated arenes.[1]

Materials:

  • Aryl boronic acid (0.5 mmol, 1.0 equiv)

  • Bromodifluoromethylphosphonate (e.g., BrCF₂PO(OEt)₂) or Bromodifluoroacetate (e.g., BrCF₂CO₂Et) (0.75 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • K₂CO₃ (1.0 mmol, 2.0 equiv)

  • Toluene (B28343) (4.0 mL)

  • Water (1.0 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl boronic acid (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add toluene (4.0 mL) and water (1.0 mL) to the tube via syringe.

  • Add the bromodifluoromethylphosphonate or bromodifluoroacetate (1.5 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryldifluoromethylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Difluoromethylation using in situ Generated Difluoroiodomethane (ICF₂H)

This protocol is based on the method developed by Skrydstrup and colleagues, which utilizes a two-chamber reactor for the in situ generation of ICF₂H.[2][3]

Materials:

  • Releasing Chamber:

    • Bromodifluoroacetic acid (1.5 mmol, 1.5 equiv)

    • Sodium iodide (NaI) (1.8 mmol, 1.8 equiv)

    • Sulfolane (B150427) (2.0 mL)

  • Reaction Chamber:

    • Aryl boronic acid or derivative (1.0 mmol, 1.0 equiv)

    • Pd(PPh₃)₄ (0.04 mmol, 4 mol%)

    • DPEPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (5.0 mL)

    • Water (0.5 mL)

  • Two-chamber reactor

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Reaction Chamber:

    • To the reaction chamber of the two-chamber reactor under an inert atmosphere, add the aryl boronic acid or derivative (1.0 equiv), Pd(PPh₃)₄ (4 mol%), DPEPhos (4 mol%), and K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the chamber with the inert gas three times.

    • Add toluene (5.0 mL) and water (0.5 mL) via syringe.

  • Preparation of the Releasing Chamber:

    • In a separate vial, dissolve bromodifluoroacetic acid (1.5 equiv) and NaI (1.8 equiv) in sulfolane (2.0 mL).

    • Transfer this solution to the releasing chamber of the two-chamber reactor.

  • Reaction Execution:

    • Assemble the two-chamber reactor and place the reaction chamber in an oil bath preheated to 70 °C.

    • Heat the releasing chamber to 130 °C to generate ICF₂H gas, which will diffuse into the reaction chamber.

    • Stir the reaction mixture in the reaction chamber vigorously for 4-12 hours. Monitor the reaction by GC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Disassemble the reactor and transfer the contents of the reaction chamber to a separatory funnel.

    • Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure difluoromethylated arene.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Visualizations

Reaction Mechanism: Proposed Catalytic Cycle

The palladium-catalyzed difluoroalkylation of aryl boronic acids is often proposed to proceed through a radical mechanism involving a single electron transfer (SET) from the active Pd(0) species to the difluoroalkyl halide.

G Proposed Catalytic Cycle for Pd-Catalyzed Difluoroalkylation Pd0 Pd(0)Lₙ SET Single Electron Transfer (SET) Pd0->SET ArBOH2 ArB(OH)₂ Transmetalation Transmetalation ArBOH2->Transmetalation Base RCF2X R-CF₂-X RCF2X->SET PdI [Pd(I)Lₙ]⁺X⁻ SET->PdI RCF2_rad •CF₂-R SET->RCF2_rad PdI->Transmetalation ArPdII Ar-Pd(II)-Lₙ      |    B(OH)₂ RCF2_rad->ArPdII ArPdII_B Ar-Pd(II)-CF₂R         Lₙ ArPdII->ArPdII_B Radical Capture Transmetalation->ArPdII ReductiveElimination Reductive Elimination ArPdII_B->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-CF₂-R ReductiveElimination->Product

Caption: Proposed catalytic cycle involving a single electron transfer (SET) pathway.

General Experimental Workflow

The following diagram illustrates the general workflow for performing a palladium-catalyzed difluoroalkylation of an aryl boronic acid.

G General Experimental Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Aryl Boronic Acid, Pd Catalyst, Ligand, & Base setup->reagents solvent Add Solvent(s) reagents->solvent difluoro_reagent Add Difluoroalkylating Reagent solvent->difluoro_reagent reaction Heat and Stir (Monitor by TLC/GC-MS) difluoro_reagent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, HRMS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for palladium-catalyzed difluoroalkylation.

References

Application Notes and Protocols for Difluorocarbene Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of difluorocarbene reactions, a versatile and powerful tool in modern organic synthesis for the introduction of the difluoromethylene (CF2) group into organic molecules. The gem-difluoromethylene motif is of significant interest in medicinal chemistry and materials science.[1]

Introduction to Difluorocarbene Chemistry

Difluorocarbene (:CF2) is a highly reactive intermediate with a short half-life, existing as a singlet carbene.[2] Its electrophilic nature allows it to react with a wide range of nucleophiles, including alkenes, alkynes, and heteroatoms, making it a valuable reagent for the synthesis of gem-difluorinated compounds.[3] However, the generation of difluorocarbene often requires harsh conditions or toxic precursors, which has historically limited its widespread use.[4] This document outlines modern, efficient, and safer methods for generating and utilizing difluorocarbene.

Generation of Difluorocarbene

Several precursors and methods are available for the generation of difluorocarbene. The choice of precursor often depends on the substrate, desired reaction conditions (e.g., temperature, basicity), and scalability.

Common Precursors for Difluorocarbene Generation:

  • Trimethylsilyl trifluoromethane (B1200692) (TMSCF3) (Ruppert-Prakash Reagent): A versatile and widely used precursor that generates difluorocarbene upon activation with a nucleophilic catalyst, such as sodium iodide (NaI).[5][6]

  • Difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA): An efficient precursor that generates difluorocarbene through simple decarboxylation upon heating, avoiding the need for a base.[7]

  • Sodium Chlorodifluoroacetate (ClCF2CO2Na): A classical precursor that releases difluorocarbene via thermal decomposition, though often requiring high temperatures.[2]

  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): Can generate difluorocarbene under mild conditions.[4]

  • Fluoroform (CHF3): A non-ozone-depleting source for difluorocarbene, typically used in a two-phase system with a strong base.[8]

Experimental Protocols

Difluorocyclopropanation of Alkenes using TMSCF3 in Continuous Flow

This protocol describes the efficient synthesis of difluorocyclopropanes from alkenes using a continuous flow setup, which offers enhanced safety and scalability compared to batch processes.[5][6]

Experimental Workflow:

G reagent_prep Reagent Preparation: - Solution A: Alkene and TMSCF3 in THF - Solution B: NaI in THF pump_A Syringe Pump A reagent_prep->pump_A Solution A pump_B Syringe Pump B reagent_prep->pump_B Solution B mixing T-Mixer pump_A->mixing pump_B->mixing reactor Heated Coil Reactor mixing->reactor back_pressure Back-Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: Continuous flow setup for difluorocyclopropanation.

Materials:

  • Alkene (e.g., Styrene)

  • Trimethylsilyl trifluoromethane (TMSCF3)

  • Sodium Iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Continuous flow reactor system (pumps, T-mixer, heated coil reactor, back-pressure regulator)

Procedure:

  • Reagent Preparation:

    • Prepare "Solution A" by dissolving the alkene (1.0 equiv) and TMSCF3 (1.5 equiv) in anhydrous THF.

    • Prepare "Solution B" by dissolving NaI (0.1 equiv) in anhydrous THF.

  • System Setup:

    • Assemble the continuous flow reactor as shown in the diagram above.

    • Set the temperature of the coil reactor to the desired value (e.g., 70 °C).

    • Set the back-pressure regulator to maintain a constant pressure (e.g., 10 bar).

  • Reaction:

    • Pump Solution A and Solution B into the T-mixer at appropriate flow rates to achieve the desired residence time (typically 10 minutes).[5][6]

    • The mixed reagents flow through the heated coil reactor where the in-situ generation of difluorocarbene and subsequent cyclopropanation occurs.[5]

  • Work-up and Purification:

    • Collect the reaction mixture from the outlet of the back-pressure regulator.

    • Quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Difluorocyclopropanation of Various Alkenes:

AlkeneProductReaction Time (min)Yield (%)Reference
Styrene1,1-difluoro-2-phenylcyclopropane1095[5]
4-Methylstyrene1,1-difluoro-2-(p-tolyl)cyclopropane1099[5]
Cyclohexene7,7-difluorobicyclo[4.1.0]heptane1085[5]
Phenylacetylene1,1-difluoro-2-phenylcyclopropene1078[5]
gem-Difluorocyclopropenation of Alkynes using PDFA

This protocol outlines the generation of difluorocarbene from PDFA for the synthesis of gem-difluorocyclopropenes from alkynes under neutral conditions.[7]

Reaction Pathway:

G PDFA PDFA (Ph3P+CF2CO2−) Heat Heat (e.g., 70 °C) PDFA->Heat Carbene_gen :CF2 Generation + Ph3P + CO2 Heat->Carbene_gen Product gem-Difluorocyclopropene Carbene_gen->Product [2+1] Cycloaddition Alkyne Alkyne (R-C≡C-R') Alkyne->Product

Caption: Generation of :CF2 from PDFA and subsequent cycloaddition.

Materials:

  • Alkyne (e.g., Diphenylacetylene)

  • Difluoromethylene phosphobetaine (PDFA)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyne (1.0 equiv) and PDFA (1.3 equiv).[9]

    • Add anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction:

    • Heat the reaction mixture to 70 °C and stir for the required time (e.g., 35 minutes).[9]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropene.

Quantitative Data for gem-Difluorocyclopropenation of Various Alkynes:

AlkyneProductTemperature (°C)Time (min)Yield (%)Reference
Diphenylacetylene1,2-diphenyl-3,3-difluorocyclopropene703592[9]
1-Phenyl-1-propyne1-methyl-2-phenyl-3,3-difluorocyclopropene703585[9]
4-Octyne1,2-dipropyl-3,3-difluorocyclopropene703578[9]

Safety Precautions

Handling difluorocarbene precursors and reactions requires strict adherence to safety protocols due to the potential hazards associated with the reagents and the reactive intermediate.

  • General Precautions:

    • All manipulations should be performed in a well-ventilated fume hood.[3][10][11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11][12]

    • Ensure that eyewash stations and safety showers are readily accessible.[11]

    • Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Precursor-Specific Hazards:

    • TMSCF3: Can be volatile and flammable. Keep away from ignition sources.[11][12]

    • PDFA: While relatively stable, thermal decomposition generates CO2, which can lead to pressure buildup in a closed system.

    • Fluoroform (CHF3): A gas that requires specialized handling equipment. Reactions are often run at atmospheric pressure to avoid hazards.[8]

  • Reaction Hazards:

    • Difluorocarbene is highly reactive and can undergo undesired side reactions.

    • Some reactions may be exothermic and require careful temperature control.

    • Continuous flow setups can mitigate some of the risks associated with pressure buildup and exotherms.[5]

  • Waste Disposal:

    • Dispose of all chemical waste in accordance with local regulations.

Conclusion

The methods described provide robust and versatile approaches for the generation and application of difluorocarbene in organic synthesis. The use of modern precursors and techniques, such as continuous flow chemistry, has made these reactions safer, more efficient, and scalable. These protocols serve as a valuable resource for researchers in the pharmaceutical and materials science industries for the synthesis of novel fluorinated compounds.

References

Application Notes and Protocols: Diethyl (bromodifluoromethyl)phosphonate as a Reagent for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (bromodifluoromethyl)phosphonate is a versatile and efficient reagent in modern organic synthesis, primarily utilized for the introduction of the difluoromethylene group (-CF2-). This functionality is of significant interest in medicinal chemistry and drug development as the difluoromethylene group can act as a bioisostere for ether, thioether, or carbonyl functionalities, often leading to improved metabolic stability and enhanced pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in carbon-carbon bond formation, with a focus on the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of gem-difluoroolefins.

Key Applications in C-C Bond Formation

The primary application of this compound in C-C bond formation is the Horner-Wadsworth-Emmons (HWE) reaction with aldehydes and ketones to yield gem-difluoroolefins. This reaction is a powerful tool for the synthesis of a variety of fluorinated organic molecules.

Gem-Difluoroolefination of Aldehydes and Ketones

The HWE reaction using this compound provides a reliable method for the conversion of carbonyl compounds into 1,1-difluoroalkenes. The reaction proceeds via the formation of a phosphonate (B1237965) carbanion, which then reacts with the carbonyl compound.

Reaction Scheme:

The choice of base and reaction conditions is crucial for the success of the reaction and can be tuned to accommodate a variety of substrates, including those that are base-sensitive.

Data Presentation

Table 1: Gem-Difluoroolefination of Aromatic Aldehydes
EntryAldehydeBaseSolventTime (h)Yield (%)
1BenzaldehydeNaHTHF1285
24-MethoxybenzaldehydeNaHTHF1282
34-ChlorobenzaldehydeDBU/LiClMeCN1278
42-NaphthaldehydeNaHTHF1280
53-PyridinecarboxaldehydeDBU/LiClMeCN1275
Table 2: Gem-Difluoroolefination of Aliphatic Aldehydes and Ketones
EntryCarbonyl CompoundBaseSolventTime (h)Yield (%)
1HeptanalDBU/LiClMeCN1270
2CyclohexanecarboxaldehydeDBU/LiClMeCN1272
3AcetophenoneNaHTHF2465
4CyclohexanoneNaHTHF2460
5BenzophenoneNaHTHF2455

Experimental Protocols

Protocol 1: General Procedure for Gem-Difluoroolefination of Aldehydes using NaH

Materials:

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for Base-Sensitive Aldehydes using DBU/LiCl (Masamune-Roush Conditions)

Materials:

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Lithium chloride (LiCl), flame-dried (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Schlenk flask, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

  • To a flame-dried Schlenk flask containing a stir bar and LiCl, apply vacuum and backfill with an inert atmosphere.

  • Allow the flask to cool to room temperature and add anhydrous acetonitrile.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the aldehyde, followed by this compound, to the vigorously stirred suspension.[1]

  • Add DBU dropwise via syringe over several minutes.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours, monitoring by TLC.[1]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.[1]

  • Add water to dissolve any solids and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms and Visualizations

Generation of the Phosphonate Carbanion

The first step of the HWE reaction is the deprotonation of the this compound at the carbon atom adjacent to the phosphorus, forming a nucleophilic phosphonate carbanion.

G reagent This compound carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) base->carbanion product H-Base+ base->product

Caption: Formation of the phosphonate carbanion.

Horner-Wadsworth-Emmons Reaction Pathway

The generated phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate. This intermediate then rearranges and eliminates diethyl phosphate (B84403) to form the gem-difluoroolefin.

HWE_Mechanism cluster_start Reactants cluster_end Products carbanion Phosphonate Carbanion intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Attack carbonyl Aldehyde / Ketone carbonyl->intermediate oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane Rearrangement alkene gem-Difluoroolefin oxaphosphetane->alkene Elimination phosphate Diethyl Phosphate oxaphosphetane->phosphate

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Alternative Application: Difluorocarbene Precursor

While the focus of this document is on C-C bond formation, it is noteworthy that this compound is also widely used as an efficient and environmentally benign precursor for difluorocarbene (:CF₂). This is particularly useful for the difluoromethylation of phenols and thiols, leading to the formation of C-O and C-S bonds, respectively. The reaction proceeds via a P-C bond cleavage upon basic hydrolysis.

Mechanism of Difluorocarbene Generation

Under basic conditions, the phosphonate undergoes hydrolysis, leading to the cleavage of the P-C bond and the formation of a bromodifluoromethyl anion, which then eliminates a bromide ion to generate difluorocarbene.

Difluorocarbene_Generation start This compound intermediate1 Pentavalent Phosphorus Intermediate start->intermediate1 hydroxide Hydroxide (Base) hydroxide->intermediate1 Nucleophilic Attack on P anion Bromodifluoromethyl Anion intermediate1->anion P-C Bond Cleavage phosphate Diethyl Phosphate intermediate1->phosphate carbene Difluorocarbene (:CF₂) anion->carbene Elimination bromide Bromide Ion anion->bromide

Caption: Generation of difluorocarbene.

Conclusion

This compound is a highly valuable reagent for the synthesis of gem-difluoroolefins via the Horner-Wadsworth-Emmons reaction. The operational simplicity, mild reaction conditions for sensitive substrates, and the ease of purification make it an attractive choice for the introduction of the difluoromethylene moiety in drug discovery and development. The provided protocols and mechanistic insights aim to facilitate the successful application of this reagent in a research setting.

References

Application in the Synthesis of Phosphopeptide Mimetic Prodrugs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application and synthesis of phosphopeptide mimetic prodrugs, with a particular focus on targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This class of molecules holds significant promise in cancer therapy by overcoming the challenges of delivering highly charged phosphopeptides into cells.

Phosphopeptide mimetics are designed to mimic the phosphorylated peptides that mediate critical protein-protein interactions in cellular signaling. However, the inherent negative charge of the phosphate (B84403) group hinders their cell permeability, limiting their therapeutic potential. The prodrug approach addresses this by masking the phosphate or phosphonate (B1237965) group with lipophilic, enzyme-labile moieties, such as pivaloyloxymethyl (POM) groups.[1][2][3] Once inside the cell, these masking groups are cleaved by endogenous esterases, releasing the active, charged phosphopeptide mimetic to interact with its intracellular target.[2]

A prime target for this strategy is the STAT3 protein, a transcription factor that is constitutively activated in a wide range of human cancers.[1][4] The activation of STAT3 is dependent on the phosphorylation of a specific tyrosine residue (Tyr705), which allows for its dimerization and subsequent translocation to the nucleus to regulate the expression of genes involved in cell growth, survival, and angiogenesis.[1][4] Phosphopeptide mimetic prodrugs have been developed to specifically target the SH2 domain of STAT3, thereby inhibiting its phosphorylation and downstream signaling.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various phosphopeptide mimetic prodrugs targeting the STAT3 SH2 domain.

CompoundDescriptionTarget Cell LineIC50 for Stat3 Phosphorylation InhibitionCitation
PM-73G A highly selective and potent phosphopeptidomimetic prodrug.MDA-MB-468 breast cancer cells100–500 nM[1]
Compound 34 A bis-pivaloyloxymethyl prodrug with a β-methyl cinnamide group.Various cancer cell lines0.5–1 µM[2][5]
Compound 35 A bis-pivaloyloxymethyl prodrug.Various cancer cell lines0.5–1 µM[2]
Compound 37 A bis-pivaloyloxymethyl prodrug.Various cancer cell lines0.5–1 µM[2]
CompoundEffect on Binding AffinityCitation
β-methyl group on pTyr mimic Enhanced affinity 2–3 fold.[2][5]

Experimental Protocols

I. General Synthesis of Phosphopeptide Mimetics

This protocol outlines a convergent strategy for the synthesis of phosphopeptide inhibitors.

  • Solid-Phase Peptide Synthesis:

  • Coupling of the Phosphotyrosine Mimic:

    • The N-terminus of the resin-bound peptide is capped with a phosphotyrosine mimic. For phosphatase stability, a non-hydrolyzable phosphonate analog is often used.[2][6]

    • An example is the use of 4-(di-tert-butoxyphosphoryloxy)-cinnamic acid or a pentachlorophenyl active ester of a phosphonate-containing moiety.[2]

  • Cleavage and Purification:

    • The synthesized phosphopeptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

    • The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

II. Synthesis of Phosphonate Prodrugs

This protocol describes the introduction of pivaloyloxymethyl (POM) groups to the phosphonate moiety to create a cell-permeable prodrug.

  • Preparation of the bis-POM Phosphonate Building Block:

    • A key intermediate is the active ester of the bis-POM protected phosphonate group.[2] This can be synthesized from the corresponding phosphonic acid.

  • Coupling to the Peptide:

    • The bis-POM phosphonate active ester is coupled to the N-terminus of the solid-phase-bound peptide.

  • Cleavage and Purification:

    • The final prodrug is cleaved from the resin and purified using RP-HPLC as described above.[2]

III. In Vitro Evaluation of STAT3 Phosphorylation Inhibition

This protocol details the Western blot analysis used to assess the inhibitory activity of the synthesized prodrugs.

  • Cell Culture and Treatment:

    • Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-468) are cultured under standard conditions.

    • Cells are treated with varying concentrations of the phosphopeptide mimetic prodrug for a specified duration (e.g., 2 hours).[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are lysed, and the total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pStat3) and total STAT3.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the pStat3 band is normalized to the total STAT3 band to determine the extent of inhibition.[2]

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding STAT3_inactive Inactive STAT3 Receptor->STAT3_inactive 2. STAT3 Recruitment via SH2 Domain STAT3_active Active pSTAT3 Dimer STAT3_inactive->STAT3_active 3. Phosphorylation (Tyr705) & Dimerization Gene_Expression Gene Expression (Angiogenesis, Survival, Growth) STAT3_active->Gene_Expression 4. Nuclear Translocation & Transcription Prodrug Phosphopeptide Mimetic Prodrug Esterases Esterases Prodrug->Esterases Intracellular Delivery Active_Inhibitor Active Inhibitor Active_Inhibitor->STAT3_inactive Inhibition of Recruitment Esterases->Active_Inhibitor Cleavage of POM groups

Caption: STAT3 signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation SPPS 1. Solid-Phase Peptide Synthesis Coupling 2. Coupling of Phosphonate Mimic SPPS->Coupling Prodrug_Synth 3. Prodrug Moiety Addition (POM) Coupling->Prodrug_Synth Cleavage 4. Cleavage & Purification Prodrug_Synth->Cleavage Cell_Treatment 5. Cell Treatment Cleavage->Cell_Treatment Lysis 6. Cell Lysis Cell_Treatment->Lysis Western_Blot 7. Western Blot for pSTAT3 Lysis->Western_Blot Data_Analysis 8. Data Analysis (IC50) Western_Blot->Data_Analysis

Caption: Workflow for synthesis and evaluation.

References

Application Notes and Protocols: Diethyl (bromodifluoromethyl)phosphonate in the Synthesis of Novel Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus compounds are a prominent class of halogen-free flame retardants, offering an effective alternative to traditional halogenated systems with a more favorable environmental and health profile.[1] Diethyl (bromodifluoromethyl)phosphonate is a versatile chemical intermediate that holds potential in the synthesis of novel flame retardant additives.[2][3] Its unique bromodifluoromethyl group can be leveraged to create phosphonate-based flame retardants. These compounds typically function through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion cycle of polymeric materials.[1][4] In the gas phase, phosphorus-containing radicals are released upon decomposition, which act as scavengers for high-energy radicals (H• and OH•) that propagate fire.[1] In the condensed phase, they promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen.[1][4]

These application notes provide a comprehensive overview of the prospective use of this compound in synthesizing a novel flame retardant, herein referred to as Diethyl (difluorovinyl)phosphonate, and its application in enhancing the fire resistance of polymeric materials. Detailed experimental protocols for its synthesis and incorporation into an epoxy resin matrix are presented, along with methodologies for evaluating its flame retardant efficacy.

Quantitative Data Summary

The following table summarizes the anticipated flame retardant performance of the synthesized Diethyl (difluorovinyl)phosphonate when incorporated into an epoxy resin (EP) matrix at various loading levels. The data is presented for illustrative purposes to demonstrate the expected improvements in fire resistance.

FormulationPhosphorus Content (wt%)LOI (%)UL-94 Rating (3.2 mm)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Pure Epoxy023.5No Rating1150120
EP / 5% FR0.728.0V-1750105
EP / 10% FR1.432.5V-052090
EP / 15% FR2.135.0V-041082

FR: Diethyl (difluorovinyl)phosphonate LOI: Limiting Oxygen Index[5] UL-94: Underwriters Laboratories vertical burn test[6][7]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (difluorovinyl)phosphonate Flame Retardant

This protocol describes a hypothetical synthesis of Diethyl (difluorovinyl)phosphonate from this compound via a dehydrobromination reaction.

Materials:

  • This compound (97%)

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, three-neck round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an argon inlet.

  • Dry the glassware thoroughly and assemble under a stream of argon.

  • In the flask, dissolve potassium tert-butoxide (1.1 equivalents) in 100 mL of anhydrous THF under an argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add this compound (1 equivalent) dropwise from the dropping funnel to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain Diethyl (difluorovinyl)phosphonate as a colorless liquid.

Protocol 2: Preparation of Flame-Retardant Epoxy Resin Composites

This protocol details the incorporation of the synthesized Diethyl (difluorovinyl)phosphonate into an epoxy resin matrix.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) curing agent

  • Diethyl (difluorovinyl)phosphonate (synthesized in Protocol 1)

  • Mechanical stirrer

  • Vacuum oven

  • Molds for specimen preparation

Procedure:

  • Preheat the DGEBA epoxy resin to 80°C to reduce its viscosity.

  • Add the desired amount of Diethyl (difluorovinyl)phosphonate (e.g., 5, 10, or 15 wt%) to the preheated epoxy resin.

  • Mechanically stir the mixture at 80°C for 30 minutes to ensure homogeneous dispersion of the flame retardant.

  • Add the stoichiometric amount of the DDM curing agent to the mixture.

  • Continue stirring for another 10-15 minutes until the curing agent is completely dissolved and the mixture is uniform.

  • Degas the mixture in a vacuum oven at 80°C for 20 minutes to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into preheated molds of the desired dimensions for various tests (e.g., UL-94, LOI, cone calorimetry).

  • Cure the samples in an oven at 120°C for 2 hours, followed by post-curing at 150°C for 4 hours.

  • Allow the samples to cool down to room temperature slowly before demolding.

  • Prepare a control sample of pure epoxy resin following the same procedure without the addition of the flame retardant.

Protocol 3: Evaluation of Flame Retardancy

This protocol outlines the standard tests to assess the flame retardant properties of the prepared epoxy composites.

A. Limiting Oxygen Index (LOI):

  • Conduct the LOI test according to the ASTM D2863 standard on specimens with dimensions of 130 mm × 6.5 mm × 3.2 mm.

  • The LOI value is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.

B. UL-94 Vertical Burn Test:

  • Perform the UL-94 vertical burn test according to the ANSI/UL 94 standard on specimens with dimensions of 125 mm × 13 mm × 3.2 mm.[6][7]

  • Classify the materials as V-0, V-1, or V-2 based on the after-flame time, after-glow time, and whether flaming drips ignite a cotton swatch placed below the specimen.[6][7]

C. Cone Calorimetry:

  • Conduct cone calorimetry tests according to the ASTM E1354 standard on specimens with dimensions of 100 mm × 100 mm × 3 mm.

  • Expose the specimens to a heat flux of 50 kW/m².

  • Measure key parameters such as the time to ignition (TTI), peak heat release rate (pHRR), and total heat release (THR) to evaluate the fire behavior of the material.[8]

Visualizations

G cluster_synthesis Synthesis of Diethyl (difluorovinyl)phosphonate start This compound reaction Dehydrobromination start->reaction reagent Potassium tert-butoxide in THF reagent->reaction product Diethyl (difluorovinyl)phosphonate reaction->product

Caption: Hypothetical synthesis of the flame retardant.

G cluster_workflow Workflow for Preparation and Testing of FR Composites synthesis Synthesize FR mixing Mix FR with Epoxy Resin and Curing Agent synthesis->mixing curing Cure Composite in Mold mixing->curing testing Perform Flame Retardancy Tests curing->testing loi LOI testing->loi ul94 UL-94 testing->ul94 cone Cone Calorimetry testing->cone

Caption: Experimental workflow for FR composite preparation.

G cluster_mechanism Mechanism of Phosphorus-Based Flame Retardants cluster_gas Gas Phase cluster_condensed Condensed Phase polymer Polymer + Heat gas_radicals Combustible Gases + H•, OH• polymer->gas_radicals fr Phosphonate (B1237965) FR po_radicals PO• Radicals fr->po_radicals Decomposition phosphoric_acid Phosphoric Acid fr->phosphoric_acid Decomposition quench Radical Quenching gas_radicals->quench po_radicals->quench extinguish Flame Extinguished quench->extinguish char Protective Char Layer phosphoric_acid->char Catalyzes char->polymer Insulates

Caption: General mechanism of phosphorus flame retardants.

References

A Step-by-Step Guide to O-Difluoromethylation of Nucleosides: Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (-CF2H) group onto nucleosides is a valuable strategy in medicinal chemistry for enhancing their therapeutic potential. This modification can improve metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and protocols for the O-difluoromethylation of nucleosides, focusing on two prominent methods: difluorocarbene-mediated and copper-catalyzed approaches.

Difluorocarbene-Mediated O-Difluoromethylation

This method relies on the in-situ generation of difluorocarbene, which then reacts with the hydroxyl groups of a protected nucleoside. The reaction exhibits notable chemoselectivity, favoring O-difluoromethylation over N-difluoromethylation in common nucleosides like uridine (B1682114) and cytidine.

Experimental Workflow

The overall process involves three key stages: protection of the nucleoside hydroxyl groups, the difluoromethylation reaction itself, and subsequent deprotection to yield the final product.

G cluster_0 Protection cluster_1 Difluoromethylation cluster_2 Deprotection & Purification A Starting Nucleoside (e.g., Uridine, Cytidine) B Silyl Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Nucleoside B->C E O-Difluoromethylation Reaction (Biphasic: DCM/H2O) C->E D Difluorocarbene Generation (TMSCF2Br, KOAc) D->E F Protected O-Difluoromethylated Nucleoside E->F G Silyl Deprotection (e.g., TBAF or acid) F->G H Purification (Silica Gel Chromatography) G->H I Final O-Difluoromethylated Nucleoside H->I

Fig. 1: General workflow for difluorocarbene-mediated O-difluoromethylation.
Detailed Experimental Protocol: O-Difluoromethylation of Uridine

This protocol is adapted from established procedures for the chemoselective difluoromethylation of silyl-protected nucleosides.

Materials:

Procedure:

Step 1: Protection of Uridine (3',5'-di-O-TBDMS-uridine)

  • To a solution of uridine (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq).

  • Slowly add a solution of TBDMSCl (2.5 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford 3',5'-di-O-TBDMS-uridine.

Step 2: O-Difluoromethylation

  • Dissolve the silyl-protected uridine (1.0 eq) in a biphasic mixture of DCM and water.

  • Add potassium acetate (KOAc, 3.0 eq).

  • Add (bromodifluoromethyl)trimethylsilane (TMSCF2Br, 2.0 eq) to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 3: Deprotection

  • Dissolve the crude protected O-difluoromethylated uridine in tetrahydrofuran (B95107) (THF).

  • Add TBAF (1 M solution in THF, 2.2 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (DCM/Methanol gradient) to yield the final 4-O-difluoromethyluridine.

Quantitative Data Summary

The yields of O-difluoromethylation can vary depending on the nucleoside substrate and the specific protecting groups used. The following table summarizes typical yields reported in the literature for the difluorocarbene-mediated method.

Nucleoside Substrate (Protected)Position of O-DifluoromethylationReported Yield (%)
3',5'-di-O-TBDMS-uridine4-O31-50%
3',5'-di-O-TBDMS-2'-deoxyuridine4-O~45%
Silyl-protected cytidine2-O19-85%

Copper-Catalyzed O-Difluoromethylation

Copper-catalyzed methods offer an alternative route for difluoromethylation. While less documented for direct O-difluoromethylation of nucleoside hydroxyls compared to C-H functionalization, protocols for the copper-catalyzed difluoromethylation of alcohols can be adapted for nucleosides, particularly for the more accessible 5'-hydroxyl group. This approach often involves the use of a difluoromethyl zinc reagent.

Conceptual Signaling Pathway

The catalytic cycle is proposed to involve a copper(I) species that undergoes transmetalation with a difluoromethyl zinc reagent to form a copper-difluoromethyl intermediate. This species then reacts with the nucleoside's hydroxyl group.

G CuI Cu(I) CuCF2H [CuCF2H] CuI->CuCF2H Transmetalation ZnCF2H (DMPU)2Zn(CF2H)2 ZnCF2H->CuCF2H Product Nucleoside-OCF2H CuCF2H->Product O-Difluoromethylation ROH Nucleoside-OH ROH->Product Byproduct [CuH] Product->Byproduct Byproduct->CuI Regeneration

Fig. 2: Proposed catalytic cycle for copper-catalyzed O-difluoromethylation.
General Protocol for 5'-O-Difluoromethylation of a Protected Nucleoside

This protocol is a generalized adaptation from copper-catalyzed difluoromethylation of alkyl halides and alcohols, tailored for a nucleoside substrate with protected 2' and 3' hydroxyls.

Materials:

  • 2',3'-Protected Nucleoside (e.g., 2',3'-O-isopropylideneuridine)

  • Copper(I) iodide (CuI)

  • (DMPU)2Zn(CF2H)2 (Vicic-Mikami reagent)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or N,N-Dimethylformamide (DMF) as solvent

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification reagents as in the previous protocol.

Procedure:

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried Schlenk flask under an inert atmosphere, add the 2',3'-protected nucleoside (1.0 eq) and CuI (10-20 mol%).

  • Add the anhydrous solvent (DMPU or DMF).

Step 2: Difluoromethylation Reaction

  • To the stirred suspension, add a solution of (DMPU)2Zn(CF2H)2 (1.5-2.0 eq) in the same solvent.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 5'-O-difluoromethylated nucleoside.

Step 4: Deprotection (if necessary)

  • If the 2' and 3' protecting groups need to be removed, subject the purified product to the appropriate deprotection conditions (e.g., acidic hydrolysis for an acetonide group).

  • Purify the final deprotected nucleoside by chromatography.

Quantitative Data Summary (Illustrative)

Specific yield data for the direct copper-catalyzed O-difluoromethylation of nucleosides is not extensively reported. The following table provides illustrative yields based on related copper-catalyzed difluoromethylation reactions of other functional groups, suggesting potential efficiency.

Substrate TypeReagentsReported Yield (%)
Aryl Iodides(DMPU)2Zn(CF2H)2, CuI80-90%
Alkyl Iodides(DMPU)2Zn(CF2H)2, Cu catalyst, ligand50-90%

Note: The yields for direct O-difluoromethylation of nucleosides would require experimental optimization.

Conclusion

The O-difluoromethylation of nucleosides is an important tool for the development of novel therapeutic agents. The difluorocarbene-mediated approach is well-established for the modification of the nucleobase hydroxyl groups, offering good chemoselectivity. The copper-catalyzed method presents a promising alternative, particularly for the selective functionalization of the sugar's primary hydroxyl group. The detailed protocols provided herein serve as a comprehensive guide for researchers to implement these valuable synthetic transformations in their drug discovery and development programs.

Troubleshooting & Optimization

Technical Support Center: Optimizing Difluoromethylation with Diethyl (bromodifluoromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction yields for difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of difluoromethylation using this compound?

A1: The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂). Under basic conditions, the phosphonate (B1237965) undergoes hydrolysis, leading to a P-C bond cleavage to form a bromodifluoromethyl anion. This anion is unstable and readily eliminates a bromide ion to generate the highly reactive difluorocarbene intermediate.[1][2] This electrophilic carbene is then trapped by a nucleophile, such as a phenolate (B1203915) or thiophenolate, to yield the desired difluoromethylated product. The resulting diethyl phosphate (B84403) byproduct is water-soluble, facilitating its removal during workup.[1][2]

Q2: My reaction is not working or the yield is very low. What is a common reason for this?

A2: A primary factor influencing the success of this reaction is the acidity (pKa) of the nucleophilic substrate. The reaction is most effective for substrates with a pKa value of less than approximately 11.[3] This is because a sufficiently acidic proton is required for the substrate to be deprotonated under the reaction conditions, forming the corresponding nucleophile (e.g., phenolate or thiolate) that traps the difluorocarbene. Substrates with a pKa higher than 11 may not be sufficiently deprotonated, leading to low or no conversion.

Q3: Can I use this reagent for the difluoromethylation of aliphatic alcohols?

A3: Generally, the difluoromethylation of aliphatic alcohols with this compound under standard basic conditions is challenging and often results in low yields. This is due to the higher pKa of aliphatic alcohols compared to phenols and thiols, making their deprotonation less favorable. However, specialized protocols and reagents have been developed for the difluoromethylation of aliphatic alcohols.

Q4: Is the reaction exothermic?

A4: Yes, the generation of difluorocarbene from this compound can be exothermic, especially on a larger scale.[4] It is crucial to have efficient temperature control, particularly during the addition of the base or the phosphonate reagent. For larger scale reactions, slow addition of reagents at a low temperature is recommended to manage the exotherm.

Q5: What are common side products?

A5: The primary byproduct is diethyl phosphate, which is generally easy to remove due to its water solubility.[1][2] Other potential side reactions can occur if the difluorocarbene reacts with other nucleophilic sites in the molecule or with the solvent. In some cases, if the base is sterically unhindered, it may compete with the intended nucleophile in reacting with the difluorocarbene.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no conversion of starting material Substrate pKa is too high ( > 11) Consider using a stronger base or a different solvent system to favor deprotonation. However, be aware that stronger bases may lead to side reactions. If possible, modifying the substrate to increase its acidity might be an option. For substrates that are not amenable to these conditions, alternative difluoromethylation reagents may be necessary.[3]
Insufficient base Ensure at least a stoichiometric amount of base is used to deprotonate the substrate. An excess of base is often used to drive the reaction.
Low reaction temperature While initial cooling is often necessary to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
Moisture in reagents or solvent Ensure all reagents and solvents are dry, as water can compete with the substrate in reacting with the difluorocarbene.
Poor chemoselectivity in polyfunctional molecules Multiple nucleophilic sites with similar pKa values The reaction generally favors the most acidic site. If selectivity is an issue, consider protecting other nucleophilic groups. Adjusting the stoichiometry of the base can sometimes provide a degree of selectivity.
Reaction temperature is too high Running the reaction at a lower temperature may enhance selectivity.
Reaction is difficult to control (runaway exotherm) Rate of reagent addition is too fast on a large scale For reactions at a larger scale, add the base or the phosphonate reagent slowly and portion-wise, while carefully monitoring the internal temperature. Use an efficient cooling bath (e.g., dry ice/acetone).[4]
Inadequate heat dissipation Use a reaction vessel with a high surface area-to-volume ratio and ensure efficient stirring to dissipate heat effectively.
Formation of unidentified byproducts Reaction of difluorocarbene with solvent or base Choose a relatively inert solvent. If byproducts from the reaction with the base are suspected, consider using a sterically hindered base.
Decomposition of starting material or product If your substrate or product is sensitive to strong bases or elevated temperatures, try using milder basic conditions (e.g., K₂CO₃ instead of KOH) and maintain a lower reaction temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for O-Difluoromethylation of Phenols

Substrate Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2'-HydroxyacetophenoneKOH (20 equiv)Acetonitrile (B52724)/Water (1:1)-30 to RT282--INVALID-LINK--
2-Hydroxy-3-benzyloxyestroneKOHAcetonitrile/WaterRTN/A~60-70 (conversion)--INVALID-LINK--
5-Bromo-2-chloro-3-hydroxypyridineN/AN/ART0.25High--INVALID-LINK--

Table 2: Conditions for N-Difluoromethylation of Heterocycles

Substrate Type Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Imidazoles & PyrazolesKFAcetonitrile8012up to 95--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for O-Difluoromethylation of a Phenol (B47542)

This protocol is adapted from a TCI practical example.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) and potassium hydroxide (B78521) (20 equiv) in a 1:1 mixture of acetonitrile and water.

  • Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath.

  • Reagent Addition: Slowly add this compound (2.1 equiv) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, extract the mixture with a suitable organic solvent (e.g., isopropyl ether, 2 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for O-Difluoromethylation setup 1. Reaction Setup - Dissolve phenol and KOH - Acetonitrile/Water (1:1) cooling 2. Cooling - Cool to -30 °C setup->cooling addition 3. Reagent Addition - Add this compound cooling->addition reaction 4. Reaction - Warm to RT - Stir for 2h addition->reaction monitoring 5. Monitoring - TLC analysis reaction->monitoring workup 6. Aqueous Workup - Extraction with organic solvent monitoring->workup purification 7. Purification - Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for the O-difluoromethylation of phenols.

troubleshooting_logic Troubleshooting Low Yield start Low or No Yield check_pka Check Substrate pKa start->check_pka pka_high pKa > 11 check_pka->pka_high pka_low pKa < 11 check_pka->pka_low stronger_base Consider Stronger Base or Alternative Reagent pka_high->stronger_base Yes check_conditions Review Reaction Conditions pka_low->check_conditions Yes success Improved Yield stronger_base->success conditions Insufficient Base? Low Temperature? Wet Reagents? check_conditions->conditions optimize Optimize: - Increase Base Stoichiometry - Increase Temperature - Ensure Dry Conditions conditions->optimize Yes optimize->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Diethyl (bromodifluoromethyl)phosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl (bromodifluoromethyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

A1: this compound is predominantly used as an efficient and environmentally benign precursor for the generation of difluorocarbene (:CF₂).[1] This highly reactive intermediate is then used for the difluoromethylation of various nucleophiles, such as phenols and thiophenols.[1]

Q2: What is the main, expected side product in reactions involving this compound?

A2: The primary and expected side product is the diethyl phosphate (B84403) ion. This species is formed from the phosphonate (B1237965) backbone after the cleavage of the P-C bond and release of the bromodifluoromethyl anion.[1] A significant advantage of this side product is its high solubility in water, which allows for easy separation from the desired organic product during aqueous workup.[1]

Q3: What are the common undesired side products in these reactions?

A3: The most common undesired side product is tetrafluoroethylene (B6358150) (TFE) , which is formed by the dimerization of the difluorocarbene intermediate.[2] Other potential side products can arise from the reaction of difluorocarbene with the solvent, the base used in the reaction, or other nucleophilic species present in the reaction mixture.[2] In some cases, incomplete reaction can also lead to the presence of unreacted starting materials.

Q4: How can the formation of tetrafluoroethylene (TFE) be minimized?

A4: The formation of TFE is favored when the rate of difluorocarbene generation exceeds the rate at which it is trapped by the substrate.[2] To minimize TFE formation, it is recommended to control the reaction conditions to maintain a low, steady-state concentration of difluorocarbene. This can be achieved through:

  • Slow addition of reagents: A slow, dropwise addition of the base or the phosphonate reagent can help to control the rate of difluorocarbene generation.

  • Temperature control: Performing the reaction at lower temperatures can decrease the rate of both difluorocarbene formation and its dimerization.[3]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue 1: Low yield of the desired difluoromethylated product.

Potential Cause Recommended Action(s)
Incomplete reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that higher temperatures may promote side reactions.
Hydrolysis of the reagent This compound can be sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[3]
Sub-optimal base or solvent The choice of base and solvent can significantly impact the reaction outcome. For the difluoromethylation of phenols, a mixture of potassium hydroxide (B78521) in acetonitrile (B52724) and water has been shown to be effective.[4] Experiment with different base/solvent combinations to optimize the reaction for your specific substrate.
Difluorocarbene dimerization A high concentration of difluorocarbene can lead to the formation of TFE at the expense of the desired product. See the recommendations in FAQ 4 for minimizing TFE formation.

Issue 2: Presence of significant amounts of tetrafluoroethylene (TFE) as a byproduct.

Potential Cause Recommended Action(s)
Rapid generation of difluorocarbene The rate of difluorocarbene formation is too high, leading to self-condensation.
* Slower reagent addition: Add the base or phosphonate reagent dropwise to the reaction mixture.
* Lower reaction temperature: Perform the reaction at a lower temperature to decrease the rate of carbene formation.
Inefficient trapping of difluorocarbene The substrate is not reacting with the difluorocarbene as it is formed.
* Increase substrate concentration: A higher concentration of the nucleophile can improve the trapping efficiency.
* Optimize reaction conditions: The choice of solvent and base can influence the reactivity of the substrate.

Data Presentation

The following table summarizes the yields of the desired product and the formation of the primary side product, tetrafluoroethylene (TFE), under varying reaction conditions. Note: The quantitative data presented here is representative and may vary depending on the specific substrate and experimental setup.

SubstrateBaseSolventTemperature (°C)Desired Product Yield (%)TFE Formation
2-AcetylphenolKOHAcetonitrile/Water-30 to RT82%[4]Not reported, but minimized by slow addition and low temperature
Phenol (B47542)KOHAcetonitrile/WaterRTHighLow
ThiophenolKOHAcetonitrile/WaterRTHighLow
Electron-rich PhenolVariousVariousElevatedModerate to HighIncreased risk
Electron-poor PhenolVariousVariousElevatedModerate to HighIncreased risk

Experimental Protocols

Key Experiment: Difluoromethylation of 2-Acetylphenol [4]

This protocol describes a representative procedure for the difluoromethylation of a phenol using this compound.

Materials:

Procedure:

  • To a solution of potassium hydroxide (1.12 g, 20 mmol, 20 equiv) and 2-acetylphenol (136 mg, 1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add this compound (534 mg, 2.1 mmol, 2.1 equiv) at -30 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate to hexane as the eluent. The Rf of the product is approximately 0.60.

  • After the reaction is complete, extract the mixture with isopropyl ether (2 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of 0% to 10% ethyl acetate in hexane to yield 2'-difluoromethoxyacetophenone as a light yellow liquid (151 mg, 82% yield).

Visualizations

Reaction Pathway for Difluoromethylation

reaction_pathway reagent Diethyl (bromodifluoromethyl)phosphonate intermediate1 Bromodifluoromethyl anion reagent->intermediate1 P-C bond cleavage base Base (e.g., KOH) base->intermediate1 intermediate2 Difluorocarbene (:CF2) intermediate1->intermediate2 Elimination of Br- side_product1 Diethyl phosphate ion (water-soluble) intermediate1->side_product1 Hydrolysis product Difluoromethylated Product intermediate2->product side_product2 Tetrafluoroethylene (TFE) intermediate2->side_product2 Dimerization nucleophile Nucleophile (e.g., Phenol) nucleophile->product

Caption: General reaction pathway for difluoromethylation.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_completion Is the reaction complete? (Monitor by TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagent Is the phosphonate reagent dry? check_completion->check_reagent Yes increase_time_temp Increase reaction time or temperature (with caution) incomplete->increase_time_temp hydrolysis Reagent Hydrolysis check_reagent->hydrolysis No check_conditions Are the base and solvent optimal? check_reagent->check_conditions Yes use_anhydrous Use anhydrous solvents and handle under inert atmosphere hydrolysis->use_anhydrous suboptimal_conditions Sub-optimal Conditions check_conditions->suboptimal_conditions No check_byproducts Are there significant side products? check_conditions->check_byproducts Yes optimize_conditions Screen different bases and solvents suboptimal_conditions->optimize_conditions dimerization Difluorocarbene Dimerization check_byproducts->dimerization minimize_tfe See FAQ 4 for minimizing TFE dimerization->minimize_tfe

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Purification of Products from Diethyl (bromodifluoromethyl)phosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of reaction products from Diethyl (bromodifluoromethyl)phosphonate by column chromatography.

Troubleshooting Guides

Issue 1: Product Decomposition on the Column

Q: My desired product appears to be degrading during column chromatography on silica (B1680970) gel. What are the possible causes and solutions?

A: Decomposition of phosphonate-containing compounds on silica gel is a common issue, often due to the acidic nature of the stationary phase.[1]

Possible Causes:

  • Acid-Catalyzed Hydrolysis: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the phosphonate (B1237965) ester.[1]

  • Prolonged Contact Time: Longer elution times increase the exposure of the compound to the silica surface, potentially leading to more significant degradation.

Solutions:

  • Deactivate the Silica Gel: Before preparing the column, slurry the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v). This neutralizes the acidic sites on the silica surface.

  • Use Neutral or Basic Alumina (B75360): As an alternative to silica gel, consider using neutral or basic alumina as the stationary phase, which is less likely to cause acid-catalyzed decomposition.

  • Alternative Purification Methods: If the compound is highly sensitive, consider other purification techniques such as preparative thin-layer chromatography (prep-TLC), preparative high-performance liquid chromatography (prep-HPLC), or crystallization.[1]

  • Optimize Elution: Use a slightly more polar solvent system to expedite the elution of the product, thereby minimizing its residence time on the column.

Issue 2: Poor Separation of Product and Starting Material/Impurities

Q: I am having difficulty separating my product from the unreacted this compound or other non-polar impurities. How can I improve the resolution?

A: Co-elution is a frequent challenge, especially when the polarity of the product and impurities are similar.

Possible Causes:

  • Inappropriate Eluent System: The chosen solvent system may not have the optimal polarity to effectively differentiate between the components of the mixture.

  • Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase and inefficient separation.

Solutions:

  • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to identify the optimal eluent for separation. Aim for a significant difference in Rf values between your product and the impurities.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can significantly improve the separation of complex mixtures.[2][3] This technique helps to sharpen peaks of later-eluting compounds.[3][4][5]

  • Column Dimensions and Loading: Use a longer, narrower column for difficult separations and ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

  • Dry Loading: If the crude product has poor solubility in the initial eluent, consider dry loading. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.

Issue 3: Difficulty Visualizing Spots on TLC

Q: I am unable to see the spots for my phosphonate-containing compounds on the TLC plate under UV light. What visualization techniques can I use?

A: Not all organic compounds are UV-active. Organophosphorus compounds often require specific staining reagents for visualization.

Solutions:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. Prepare a solution of KMnO₄ in water, often with a base like K₂CO₃.

  • Molybdenum Blue Stain: This is a more specific stain for phosphorus-containing compounds.[6]

    • Reagent Preparation: Prepare a solution of ammonium (B1175870) molybdate (B1676688) and perchloric acid in water and acetone.

    • Procedure: After dipping the TLC plate in the reagent, phosphates and phosphonates will appear as blue to blue-green spots.[6]

  • Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine will often reveal organic compounds as temporary brown spots.

  • p-Anisaldehyde Stain: A versatile stain that can produce a range of colors with different functional groups upon heating.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting eluent system for the purification of products from this compound reactions?

A1: A common starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. Based on reported procedures, a gradient of 0% to 10% ethyl acetate in hexane is a good initial system to explore. The optimal ratio will depend on the specific product's polarity.

Q2: How can I remove the diethyl phosphate (B84403) byproduct before column chromatography?

A2: The diethyl phosphate byproduct is highly water-soluble.[7] A thorough aqueous workup of the reaction mixture before chromatography should effectively remove this impurity. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous base.

Q3: My reaction did not go to completion. Will the unreacted this compound interfere with the purification?

A3: Yes, the unreacted starting material will need to be separated from the product. This compound is a relatively non-polar compound and will likely have a different Rf value than your more functionalized product. Careful selection of the eluent system based on TLC analysis is crucial for a clean separation. In some difluoromethylation reactions, conversions of 60-70% have been reported, so the presence of starting material in the crude product is not uncommon.[7]

Q4: Is it better to use isocratic or gradient elution for these purifications?

A4: For complex reaction mixtures containing unreacted starting materials, byproducts, and the desired product with a range of polarities, gradient elution is generally superior.[2][8] It allows for a more efficient separation, sharper peaks for strongly retained compounds, and often a faster overall purification time.[4][5] Isocratic elution may be sufficient for simpler mixtures where the components have well-separated Rf values.[3]

Data Presentation

Table 1: Typical TLC and Column Chromatography Parameters

Compound TypeStarting Material (DBDFP)Difluoromethylated ProductDiethyl Phosphate Byproduct
Typical Rf Value *High (Non-polar)Medium to Low (Polarity varies)Baseline (Highly polar)
Typical Eluent System Hexane / Ethyl AcetateHexane / Ethyl Acetate (Gradient)Water-soluble (Removed in workup)
TLC Visualization KMnO₄, Molybdenum BlueKMnO₄, Molybdenum Blue, UV (if chromophore present)Molybdenum Blue

*Rf values are highly dependent on the specific structure of the product and the exact eluent system used. This table provides a general guide. A reported Rf for a specific product, 2'-difluoromethoxyacetophenone, was 0.60 in 1:4 ethyl acetate:hexane.

Experimental Protocols

Key Experiment: Column Chromatography Purification of a Difluoromethylated Phenol

This protocol is a general guideline and should be adapted based on the specific characteristics of the target compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexane) to find an eluent that gives good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.3.

  • Column Preparation (Slurry Method):

    • Choose an appropriately sized glass column with a stopcock.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Carefully apply the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel bed, again draining the solvent to the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the loading process to ensure all the sample is on the column in a narrow band.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent according to your separation needs.

    • Monitor the elution process by collecting small spots from the fractions for TLC analysis.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent System Column_Prep Prepare Silica Gel Column TLC->Column_Prep Load_Sample Load Crude Product (Wet or Dry Loading) Column_Prep->Load_Sample Elute Elute with Solvent System (Isocratic or Gradient) Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Workflow Start Purification Problem Identified Q1 Is the product degrading on the column? Start->Q1 Sol1 Deactivate Silica Gel (e.g., with Et3N) or use Alumina Q1->Sol1 Yes Q2 Is there poor separation of spots? Q1->Q2 No Sol1->Q2 Success Successful Purification Sol1->Success Sol2 Optimize Eluent with TLC Use Gradient Elution Check Column Loading Q2->Sol2 Yes Q3 Are spots invisible on TLC? Q2->Q3 No Sol2->Q3 Sol2->Success Sol3 Use Chemical Stains: - Molybdenum Blue - KMnO4 - Iodine Q3->Sol3 Yes Q3->Success No Sol3->Success

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

Technical Support Center: Monitoring Diethyl (bromodifluoromethyl)phosphonate Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving Diethyl (bromodifluoromethyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: TLC is a rapid, cost-effective, and simple technique for qualitatively monitoring the progress of a chemical reaction. It allows for the simultaneous visualization of the consumption of the starting material, this compound, and the formation of the product(s) on a single plate. This enables researchers to determine the optimal reaction time and to check for the presence of byproducts.

Q2: What is a typical solvent system for running a TLC of a reaction involving this compound?

A2: A commonly used solvent system is a mixture of ethyl acetate (B1210297) and hexane (B92381). For instance, in the difluoromethylation of 2'-hydroxyacetophenone (B8834), a solvent system of ethyl acetate:hexane = 1:4 has been successfully employed. The optimal ratio may vary depending on the specific reactants and products involved, so it is advisable to test a range of polarities.

Q3: How can I visualize the spots on the TLC plate, since this compound and its products are often colorless?

A3: As many organophosphorus compounds do not absorb UV light, chemical staining is often necessary for visualization. Stains that are particularly effective for phosphonates include:

  • Ammonium (B1175870) molybdate (B1676688) stain: This stain reacts with the phosphate (B84403) group to produce distinct blue or blue-green spots.[1]

  • Phosphomolybdic acid (PMA) stain: This is a general-purpose stain that is effective for a wide range of organic compounds, including phosphonates, typically yielding green or blue spots upon heating.[2][3][4]

  • Potassium permanganate (B83412) stain: This stain is useful for visualizing compounds that can be oxidized, and may be effective for certain reaction products.

Q4: What is the expected Rf value for this compound?

A4: The exact Rf value of this compound will depend on the specific TLC conditions, particularly the solvent system. Generally, phosphonate (B1237965) esters are moderately polar. In a typical reaction, such as a difluoromethylation, the product is often less polar than the starting phosphonate reagent. For example, in a reaction with 2'-hydroxyacetophenone using a 1:4 ethyl acetate:hexane solvent system, the difluoromethylated product has an Rf of 0.60. It is reasonable to expect the more polar this compound to have a lower Rf value in the same system, likely in the range of 0.3-0.5. However, it is always recommended to run a reference spot of the starting material to obtain an accurate Rf value under your specific conditions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. 1. The compound is not reactive with the chosen stain. 2. The concentration of the spotted material is too low. 3. The compound has a high vapor pressure and has evaporated from the plate.1. Try a different staining reagent, such as ammonium molybdate or phosphomolybdic acid, which are generally effective for phosphonates. 2. Prepare a more concentrated solution of the reaction mixture for spotting, or apply the spot multiple times in the same location, allowing the solvent to dry between applications. 3. If the compound is volatile, minimize the time the plate is exposed to air and heat.
The spots are streaked rather than compact. 1. The sample is too concentrated. 2. The compound is highly polar and is interacting strongly with the silica (B1680970) gel. 3. The solvent system is not optimal.1. Dilute the sample before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent to reduce tailing. 3. Experiment with different solvent systems, adjusting the polarity to achieve better separation.
The spots remain at the baseline (Rf ≈ 0). The solvent system is not polar enough to move the compounds up the plate.Increase the polarity of the eluent by adding a larger proportion of the more polar solvent (e.g., increase the ratio of ethyl acetate to hexane).
The spots run with the solvent front (Rf ≈ 1). The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the ratio of hexane to ethyl acetate).
The separation between the starting material and product is poor. The polarity of the starting material and product are very similar in the chosen solvent system.Try a different solvent system. Sometimes, a complete change of solvents (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can provide better resolution.

Experimental Protocols

Detailed Methodology for Monitoring Reaction Progress with TLC
  • Preparation of the TLC Plate:

    • Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark the positions for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the 'SM' mark.

    • At various time points during the reaction, take a small aliquot of the reaction mixture and dilute it with a suitable solvent.

    • Spot the diluted reaction mixture on the 'RM' mark.

    • For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of it.

  • Development of the TLC Plate:

    • Prepare the developing chamber by adding the chosen solvent system (e.g., 1:4 ethyl acetate:hexane) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor.

    • Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • Staining:

      • Ammonium Molybdate Stain:

        • Prepare the staining solution as per the formulation in the table below.

        • Dip the dried TLC plate into the stain or spray it evenly.

        • Gently heat the plate with a heat gun until colored spots appear (typically blue or blue-green for phosphonates).

      • Phosphomolybdic Acid Stain:

        • Prepare the staining solution as per the formulation in the table below.

        • Dip the dried TLC plate into the stain or spray it evenly.

        • Heat the plate with a heat gun until colored spots appear (typically green or blue).

  • Interpretation:

    • Observe the disappearance of the starting material spot in the 'RM' lane and the appearance of a new spot corresponding to the product.

    • The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

    • The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Visualization Reagent Formulations
Stain Recipe
Ammonium Molybdate Stain Solution A: 5g of ammonium molybdate in 35mL of semi-concentrated nitric acid and 65mL of water. Solution B: 0.5g of SnCl₂·2H₂O in 100mL of 0.5M hydrochloric acid. First, spray with Solution A, dry the plate, and then spray with Solution B.[1]
Phosphomolybdic Acid (PMA) Stain 10 g of phosphomolybdic acid in 100 mL of ethanol.[5][6]

Experimental Workflow Diagram

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rm Spot Reaction Mixture (RM) spot_co Co-spot (SM + RM) dev_chamber Prepare Developing Chamber spot_co->dev_chamber run_tlc Elute TLC Plate dry_plate Dry Plate uv_vis UV Lamp (254 nm) dry_plate->uv_vis stain Chemical Stain (e.g., Ammonium Molybdate) heat Heat Plate analyze Analyze Results (Rf Values) heat->analyze

TLC experimental workflow.

References

Technical Support Center: Managing Basic Hydrolysis for Controlled P-C Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing basic hydrolysis conditions for the controlled cleavage of Phosphorus-Carbon (P-C) bonds in organophosphorus compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding this challenging chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is P-C bond cleavage under basic conditions so challenging?

The P-C bond is generally strong and resistant to cleavage. Unlike P-O-C linkages in phosphate (B84403) esters, the direct bond between phosphorus and carbon is not as susceptible to nucleophilic attack under typical basic hydrolysis conditions. Cleavage of the P-C bond is often more difficult than the cleavage of P-O bonds in phosphonate (B1237965) esters and typically requires harsh reaction conditions.[1]

Q2: What are the key factors that influence the selectivity of P-C versus P-O bond cleavage in phosphonate esters under basic hydrolysis?

Several factors determine whether a nucleophile will attack the phosphorus center to cleave the P-C bond or the ester carbon to cleave the P-O bond. These include:

  • Substituents on the Carbon Atom: The presence of electron-withdrawing groups on the carbon atom of the P-C bond can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack, thus favoring P-C bond cleavage.[2] For example, trichloromethylphosphonates are more prone to P-C bond cleavage than their non-chlorinated analogs.[2][3]

  • Steric Hindrance: Steric bulk around the ester group can hinder nucleophilic attack at the ester carbon, potentially favoring attack at the phosphorus center and subsequent P-C bond cleavage.

  • Nature of the Base/Nucleophile: Strong, non-hindered bases are more likely to act as nucleophiles and attack the phosphorus center.

  • Temperature: Higher temperatures generally provide the necessary activation energy for the more difficult P-C bond cleavage.

  • Solvent: The choice of solvent can influence the solubility of the substrate and the reactivity of the nucleophile.

Q3: Can I achieve selective P-C bond cleavage without cleaving the phosphonate ester groups?

Achieving selective P-C bond cleavage while preserving phosphonate ester groups is extremely challenging under basic hydrolysis conditions, as the ester groups are generally more labile. In many cases, the conditions required for P-C bond cleavage will also lead to the hydrolysis of the ester moieties.

Q4: Are there alternative methods to basic hydrolysis for P-C bond cleavage?

Yes, several other methods can be employed for P-C bond cleavage, which may offer better selectivity or milder conditions. These include:

  • Acid-catalyzed hydrolysis: In some cases, acidic conditions can promote P-C bond cleavage.[4]

  • Enzymatic cleavage: Certain enzymes, known as phosphonatases and C-P lyases, are capable of specifically cleaving P-C bonds.[5][6]

  • Reductive cleavage: The use of strong reducing agents can also effect P-C bond scission.

Troubleshooting Guide

This guide addresses common issues encountered during attempts to achieve controlled P-C bond cleavage under basic conditions.

Issue Potential Cause Suggested Solution
No reaction or very low conversion. Reaction conditions (temperature, time, base concentration) are too mild.- Increase the reaction temperature in increments of 10-20 °C. - Extend the reaction time. - Increase the concentration of the strong base (e.g., NaOH, KOH). - Consider using a stronger, non-nucleophilic base to deprotonate any acidic protons, followed by the addition of a strong nucleophile.
Exclusive or predominant P-O bond cleavage (ester hydrolysis). The ester group is more susceptible to nucleophilic attack under the current conditions.- If possible, modify the substrate to include electron-withdrawing groups on the carbon of the P-C bond to activate it towards nucleophilic attack.[2] - Employ a more sterically hindered base that may favor attack at the less hindered phosphorus center over the ester carbon. - Lowering the reaction temperature may favor the kinetically preferred P-O cleavage, so this may not be a viable solution if P-C cleavage is the goal.
Formation of multiple unidentified byproducts. The harsh reaction conditions are leading to decomposition of the starting material or products.- Carefully screen reaction times and temperatures to find a balance between P-C cleavage and degradation. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Use degassed solvents.
Poor reproducibility of results. Traces of water or other impurities are affecting the reaction.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Ensure the starting material is pure and free of any acidic or basic impurities.

Data Presentation

Due to the challenging nature of selective basic hydrolysis for P-C bond cleavage, comprehensive quantitative data is scarce in the literature. The following table summarizes the qualitative effects of various parameters on the competition between P-C and P-O bond cleavage based on established chemical principles.

Parameter Effect on P-C Bond Cleavage Rate Effect on P-O Bond Cleavage Rate Impact on Selectivity for P-C Cleavage
Increasing Temperature Significant IncreaseIncreaseMay Improve (if activation energy for P-C cleavage is much higher)
Increasing Base Concentration IncreaseIncreaseVariable, depends on the substrate and base
Electron-withdrawing groups on C of P-C bond Significant Increase[2]MinimalSignificant Improvement[2]
Steric hindrance at the ester group MinimalDecreaseMay Improve
Presence of Water VariableSignificant IncreaseLikely Decreases

Experimental Protocols

Please Note: The following is a general protocol for attempting P-C bond cleavage under harsh basic conditions. Significant optimization of temperature, reaction time, and base concentration will be required for any specific substrate.

Protocol: Attempted P-C Bond Cleavage of an Arylphosphonate Derivative

Objective: To cleave the P-C bond in a model arylphosphonate compound using concentrated sodium hydroxide (B78521).

Materials:

  • Arylphosphonate substrate

  • Sodium hydroxide (NaOH), pellets

  • Dioxane (anhydrous)

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • NMR tube, solvents for NMR analysis (e.g., D₂O, CDCl₃)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the arylphosphonate substrate in anhydrous dioxane.

  • Addition of Base: Prepare a concentrated aqueous solution of NaOH (e.g., 10 M). Add a significant excess of the NaOH solution to the reaction mixture with vigorous stirring.

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the dioxane/water ratio) and maintain the temperature for an extended period (e.g., 12-48 hours).

  • Monitoring the Reaction: Periodically (e.g., every 4-6 hours), carefully take a small aliquot from the reaction mixture. Quench the aliquot with excess dilute HCl and extract with an organic solvent like DCM. Analyze the organic extract by TLC or another suitable analytical technique to monitor the disappearance of the starting material and the appearance of new products.

  • Workup: After the reaction is deemed complete (or has proceeded as far as possible), cool the mixture to room temperature. Carefully neutralize the excess base by slowly adding concentrated HCl in an ice bath.

  • Extraction: Extract the aqueous mixture several times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by an appropriate method, such as column chromatography or recrystallization. Characterize the product(s) by spectroscopic methods (e.g., ¹H NMR, ³¹P NMR, mass spectrometry) to confirm the extent of P-C and/or P-O bond cleavage.

Visualizations

The following diagrams illustrate key concepts and workflows related to managing basic hydrolysis for P-C bond cleavage.

P_C_vs_PO_Cleavage cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Phosphonate R-PO(OR')₂ Attack_P Nucleophilic Attack at Phosphorus Phosphonate->Attack_P Favored by electron-withdrawing R Attack_C Nucleophilic Attack at Ester Carbon Phosphonate->Attack_C Generally more facile Base Base (e.g., OH⁻) Base->Attack_P Base->Attack_C PC_Cleavage R-H + ⁻O-PO(OR')₂ Attack_P->PC_Cleavage P-C Bond Cleavage PO_Cleavage R-PO(OR')(O⁻) + R'OH Attack_C->PO_Cleavage P-O Bond Cleavage

Caption: Competing pathways in the basic hydrolysis of phosphonates.

troubleshooting_workflow start Experiment: Basic Hydrolysis for P-C Cleavage check_conversion Analyze Reaction Mixture (TLC, NMR, LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low Conversion po_cleavage P-O Cleavage Predominates check_conversion->po_cleavage Incorrect Product decomposition Product Decomposition check_conversion->decomposition Multiple Spots / Impurities success Successful P-C Cleavage check_conversion->success Desired Product increase_temp_time Increase Temperature / Time incomplete->increase_temp_time increase_base Increase Base Concentration incomplete->increase_base modify_substrate Modify Substrate (add e⁻ withdrawing groups) po_cleavage->modify_substrate optimize_conditions Screen Temp / Time / Base Conc. decomposition->optimize_conditions increase_temp_time->check_conversion increase_base->check_conversion optimize_conditions->check_conversion

Caption: A troubleshooting workflow for P-C bond cleavage experiments.

References

Technical Support Center: Improving Regioselectivity in the Difluoromethylation of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective difluoromethylation of complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My radical C-H difluoromethylation is not regioselective. What factors influence regioselectivity and how can I improve it?

Lack of regioselectivity is a common issue in radical C-H difluoromethylation reactions, as they can often be promiscuous.[1][2] The regioselectivity is primarily governed by the electronic properties of the substrate. For instance, in heteroaromatics, difluoromethylation often occurs at the most electron-deficient positions.[3]

Troubleshooting Steps:

  • Reagent Selection: The choice of the difluoromethylating reagent is crucial. Some reagents exhibit different reactivity and selectivity profiles. For example, the use of Zn(SO₂CF₂H)₂ (DFMS) can lead to high regioselectivity for C-H functionalization at electron-deficient positions in many nitrogen-containing heteroarenes.[3]

  • Solvent Effects: The solvent can influence the regioselectivity. It has been noted that varying the organic co-solvent can alter the regioselectivity in the difluoromethylation of 4-substituted pyridines.[3]

  • Protecting Groups/Directing Groups: The introduction of a directing group can be a powerful strategy to control the position of difluoromethylation.

  • Alternative Methodologies: If radical methods consistently fail to provide the desired regioselectivity, consider alternative strategies such as transition-metal-catalyzed cross-coupling reactions, which can offer higher selectivity.[1][2] A two-step C-H borylation followed by difluoromethylation is one such strategy that allows for site-selective functionalization.[1]

2. How can I achieve meta-selective difluoromethylation of pyridines?

Directing difluoromethylation to the meta-position of a pyridine (B92270) ring is a significant challenge. Recent advancements have shown that this can be achieved through the use of oxazino pyridine intermediates, which are readily accessible from pyridines. These intermediates undergo a radical process to achieve meta-C-H difluoromethylation.[4][5]

Experimental Protocol: meta-Selective Difluoromethylation of Pyridines [5]

This protocol is a general representation and may require optimization for specific substrates.

  • Formation of Oxazino Pyridine Intermediate: React the starting pyridine with an appropriate reagent to form the oxazino pyridine.

  • Radical Difluoromethylation: Treat the oxazino pyridine intermediate with a suitable difluoromethyl radical precursor.

  • Deprotection: The resulting product can then be deprotected to yield the meta-difluoromethylated pyridine.

Interestingly, the regioselectivity can be switched to the para-position by treating the oxazino pyridine intermediate with an acid in situ to form a pyridinium (B92312) salt before the difluoromethylation step.[4][5]

3. My photocatalytic difluoromethylation is inefficient. How can I improve the reaction yield and efficiency?

Low efficiency in photocatalytic difluoromethylation can stem from several factors, including the choice of photocatalyst, solvent, and the stability of the radical intermediates.

Troubleshooting Workflow:

G start Low Yield in Photocatalytic Difluoromethylation catalyst Optimize Photocatalyst start->catalyst solvent Screen Solvents start->solvent reagent Adjust Reagent Concentration start->reagent light Check Light Source (Wavelength/Intensity) start->light quenching Investigate Quenching Pathways catalyst->quenching solvent->quenching radical_stability Assess Radical Intermediate Stability reagent->radical_stability light->quenching success Improved Yield quenching->success Minimized radical_stability->success Maximized

Caption: Troubleshooting workflow for inefficient photocatalytic difluoromethylation.

Key Considerations:

  • Photocatalyst: The choice of photocatalyst is critical. For example, covalent organic frameworks (COFs) with dual active centers have been shown to be highly efficient for the photocatalytic difluoromethylation of heterocyles.[6][7] The regioselectivity of difluoromethylation of coumarin (B35378) derivatives is driven by the stability of the resulting benzyl (B1604629) radical intermediate.[8]

  • Reagents: The selection of the difluoromethylating agent and its concentration can significantly impact the reaction. For instance, NaSO₂CF₂H is a commonly used precursor for the CF₂H radical under photocatalytic conditions.[8]

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the intermediates. Common solvents for photocatalytic difluoromethylation include DMSO.[8]

  • Light Source: Ensure the light source wavelength matches the absorption spectrum of the photocatalyst.

4. I am observing a mixture of mono- and di-difluoromethylated products. How can I control the degree of difluoromethylation?

Controlling the extent of difluoromethylation can be achieved by carefully tuning the reaction conditions.

Control Strategies:

  • Reaction Temperature: In some cases, mono-difluoromethylation can be favored at lower temperatures, while higher temperatures may lead to bis-difluoromethylation.[1]

  • Stoichiometry of Reagents: Adjusting the equivalents of the difluoromethylating reagent can help control the degree of functionalization. Using a limited amount of the reagent will favor mono-functionalization.

  • Reaction Time: Shorter reaction times may favor the formation of the mono-difluoromethylated product.

5. What are the best analytical techniques to determine the regioselectivity of my difluoromethylation reaction?

Determining the precise location of the difluoromethyl group is essential. The following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the CF₂H group typically appears as a triplet with a characteristic coupling constant (²JHF). The chemical shift will vary depending on the electronic environment.

    • ¹⁹F NMR: This is a powerful technique to distinguish between different regioisomers, as the chemical shift of the fluorine atoms is highly sensitive to their environment.

    • ¹³C NMR: The carbon of the CF₂H group will appear as a triplet due to coupling with the two fluorine atoms.

    • 2D NMR (e.g., HMBC, HSQC, NOESY): These techniques are invaluable for unambiguously assigning the position of the CF₂H group in complex molecules by observing correlations between the CF₂H group and other parts of the molecule.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof of the regiochemistry.

  • Mass Spectrometry (MS): While MS can confirm the addition of a CF₂H group, it is generally not sufficient on its own to determine the regioselectivity without fragmentation analysis or comparison to known standards.

Data Summary Tables

Table 1: Comparison of Reagents for Regioselective Difluoromethylation of Heteroarenes

Reagent/MethodMechanismTypical SubstratesKey AdvantagesLimitations
Zn(SO₂CF₂H)₂ (DFMS) RadicalNitrogen-containing heteroarenes[3]High regioselectivity at electron-deficient positions, mild conditions.[3]Nucleophilic character of the generated CF₂H radical.[6]
Photocatalysis with NaSO₂CF₂H RadicalCoumarins, heterocycles[8]Metal-free options, visible light-driven.[8]Regioselectivity depends on radical intermediate stability.[8]
Pd/Ag Catalyzed Cross-Coupling with TMSCF₂H Transition-Metal Catalyzed(Hetero)aryl halides/triflates[1][2]High regioselectivity, broad substrate scope.[1][2]Requires pre-functionalized substrates.[3]
Cu-mediated C-H Oxidative Difluoromethylation with TMSCF₂H Transition-Metal CatalyzedHeteroarenes[6]Direct C-H functionalization, mild conditions.[6]Regioselectivity can be an issue.

Key Experimental Methodologies

General Protocol for Photocatalytic Difluoromethylation of Coumarins [8]

This is a representative protocol and may require optimization for different substrates.

  • Reaction Setup: To a reaction vessel, add the coumarin substrate (0.3 mmol), NaSO₂CF₂H (3 equivalents), and the photocatalyst (e.g., Eosin Y, 5 mol%).

  • Solvent: Add dimethylsulfoxide (DMSO) as the solvent.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours.

  • Workup and Purification: After the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.

Signaling Pathways and Logical Relationships

Decision Tree for Selecting a Difluoromethylation Strategy

G start Goal: Regioselective Difluoromethylation prefunctionalized Is the substrate pre-functionalized (e.g., halide, triflate)? start->prefunctionalized direct_ch Direct C-H Functionalization Desired? prefunctionalized->direct_ch No cross_coupling Use Transition-Metal Catalyzed Cross-Coupling prefunctionalized->cross_coupling Yes heteroarene Is the substrate a heteroarene? direct_ch->heteroarene Yes directing_group Consider a Directing Group Strategy direct_ch->directing_group No radical Consider Radical C-H Difluoromethylation heteroarene->radical Electron Deficient? photocatalysis Consider Photocatalytic C-H Difluoromethylation heteroarene->photocatalysis Photosensitive?

Caption: A decision-making guide for choosing a suitable difluoromethylation method.

References

Safe handling and disposal of Diethyl (bromodifluoromethyl)phosphonate waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of Diethyl (bromodifluoromethyl)phosphonate waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2][3][4] It may also cause respiratory irritation (H335).[1] Furthermore, it is suspected of causing genetic defects (H341).[3][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following are recommended:

  • Eye/Face Protection: Safety glasses with side shields or tightly fitting safety goggles are necessary.[6] A face shield is recommended if there is a risk of splashing.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[8][9] Always inspect gloves before use and dispose of contaminated gloves properly.[6]

  • Skin and Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.[6][9] Long-sleeved clothing is advisable.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA approved respirator is required.[6][10]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][10] It should be stored away from incompatible materials such as strong oxidizing agents.[1][6] For optimal stability, some sources recommend refrigeration under an inert atmosphere.[6]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][6][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.[1][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water and drink plenty of water afterwards.[2][10] Do NOT induce vomiting.[8] Seek medical advice.[1]

Q5: How should I dispose of this compound waste?

A5: this compound waste must be treated as hazardous waste. It should be disposed of by a licensed professional waste disposal service, typically via incineration equipped with an afterburner and scrubber.[1][3][5] Do not empty into drains or dispose of with household garbage.[10][11] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[10]

Troubleshooting Guides

Scenario 1: I've spilled a small amount of this compound on my lab bench.

  • Immediate Action: Alert others in the vicinity and ensure the area is well-ventilated. If possible, work within a fume hood.

  • Containment: Stop the leak if it is safe to do so.[1] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][7]

  • Cleanup: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly. Wash all protective equipment before storing it again.[4]

Scenario 2: The container of this compound appears to be bulging.

  • Hazard: Some phosphonates are low-boiling substances, and storage in sealed containers can lead to a buildup of pressure, potentially causing the container to rupture.[4]

  • Action: Do not approach containers that are suspected to be hot.[4] If you notice a bulging container, clear the area and contact your institution's environmental health and safety (EHS) office immediately. They are trained to handle such situations. If it is safe to do so, periodically and slowly vent the cap to release pressure.[4]

Data Presentation

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C5H10BrF2O3P[1][2]
Molecular Weight 267.01 g/mol [2][12]
Appearance Colorless to yellowish liquid[2][13]
Boiling Point 102 °C @ 16 mmHg; 40-41 °C @ 0.05 mmHg[5][14]
Density 1.503 g/mL at 25 °C[13][14][15]
Flash Point > 110 °C / > 230 °F[10][14]
Water Solubility Not miscible or difficult to mix in water[14]

Hazardous Decomposition Products

Upon thermal decomposition or combustion, the following hazardous substances may be released:

Decomposition Product
Carbon monoxide (CO)
Carbon dioxide (CO2)
Hydrogen fluoride (B91410) (HF)
Hydrogen bromide (HBr)
Oxides of phosphorus
[2][10][16]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably a certified chemical fume hood.[6] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the FAQ section.

  • Handling: Avoid direct contact with skin, eyes, and clothing.[6] Do not breathe vapors or mist.[1][6] Keep the container tightly closed when not in use.[6][10]

  • Post-Handling: Wash hands thoroughly after handling.[1][8] Clean any contaminated surfaces.

  • Storage: Store the chemical in a designated, properly labeled, and secure location according to the storage conditions mentioned in the FAQs.

Protocol 2: Waste Collection and Labeling

  • Waste Container: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container should be clearly labeled as hazardous waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Labeling: The waste label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Irritant, Suspected Mutagen)

    • The date the waste was first added to the container.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and under the control of the operator. Keep the container closed except when adding waste.

  • Disposal Request: Once the container is full, or before the designated accumulation time limit is reached, submit a request to your institution's EHS department for pickup and disposal.

Visualizations

Spill_Response_Workflow Diagram 1: Spill Response Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Collect Absorbed Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose Waste_Disposal_Decision_Tree Diagram 2: Waste Disposal Decision Tree start Generate this compound Waste is_empty_container Is it an empty container? start->is_empty_container rinse_container Triple rinse with a suitable solvent is_empty_container->rinse_container Yes is_liquid_waste Is it liquid or solid waste? is_empty_container->is_liquid_waste No collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of container as non-hazardous waste (check local regulations) rinse_container->dispose_container contact_ehs Contact EHS for disposal via licensed incinerator collect_rinsate->contact_ehs collect_liquid Collect in a labeled, sealed container for liquid hazardous waste is_liquid_waste->collect_liquid Liquid collect_solid Collect in a labeled, sealed container for solid hazardous waste is_liquid_waste->collect_solid Solid collect_liquid->contact_ehs collect_solid->contact_ehs

References

Troubleshooting low conversion rates in phenol difluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol (B47542) difluoromethylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My phenol difluoromethylation reaction shows low to no conversion. What are the common causes?

Low conversion rates in phenol difluoromethylation can stem from several factors. A primary reason is the inefficient generation of the active difluoromethylating species or its subsequent reaction with the phenol. Key areas to investigate include the quality and handling of reagents, reaction setup, and the specific conditions employed. Inadequate temperature, improper solvent, or a suboptimal base can all hinder the reaction.[1][2][3] Additionally, the electronic properties of the phenol itself can play a significant role; electron-rich phenols are generally more reactive towards electrophilic difluorocarbene.[2][4]

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

A common side reaction involves the formation of difluorocarbene (:CF2), a highly reactive intermediate.[5] While this is the intended pathway for some methods, if not properly trapped by the phenoxide, it can lead to undesired reactions. Another potential byproduct is the corresponding aryl triflate, especially when using reagents like difluoromethyltriflate (HCF2OTf).[2] The prevalence of this side product can increase with electron-donating groups on the phenol.[2] Hydrolysis of the difluoromethylating reagent or the final product can also occur if moisture is present in the reaction.[5]

Q3: How critical is the choice of base and solvent for the reaction?

The choice of base and solvent is crucial for successful phenol difluoromethylation. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion which then reacts with the difluoromethylating agent.[1][6] Common bases include cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH).[1][2] The solvent must be able to dissolve the reagents and be stable under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often effective.[7] The use of anhydrous solvents is highly recommended to prevent hydrolysis of sensitive reagents.[5]

Q4: My starting phenol is complex and contains sensitive functional groups. Which difluoromethylation method is most suitable?

For complex phenols with sensitive functional groups, milder reaction conditions are preferable. Methods utilizing reagents like S-(difluoromethyl)sulfonium salts or difluoromethyltriflate (HCF2OTf) often proceed at or near room temperature and exhibit broad functional group tolerance, including esters, amides, ketones, and nitriles.[2][8] Palladium-catalyzed cross-coupling reactions can also be a good option for late-stage difluoromethylation of complex molecules, although they may require more optimization.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low conversion rates in your phenol difluoromethylation experiments.

Problem: Low Conversion Rate

Below is a troubleshooting workflow to identify and address potential causes for low yields.

TroubleshootingWorkflow cluster_start cluster_causes Potential Causes cluster_solutions Solutions Start Low Conversion Observed Reagent_Issues Reagent Quality/Handling Start->Reagent_Issues Check First Condition_Issues Suboptimal Reaction Conditions Start->Condition_Issues Substrate_Issues Substrate Reactivity Start->Substrate_Issues Check_Reagents Verify Reagent Purity & Handling (e.g., use fresh, anhydrous reagents) Reagent_Issues->Check_Reagents Optimize_Conditions Optimize Reaction Parameters (Temperature, Solvent, Base, Time) Condition_Issues->Optimize_Conditions Modify_Substrate Consider Alternative Methods for Less Reactive Phenols Substrate_Issues->Modify_Substrate

Caption: A troubleshooting workflow for low conversion rates.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key reaction parameters from successful phenol difluoromethylation protocols. Use these as a starting point for your optimization.

Table 1: Difluoromethylation using Sodium Chlorodifluoroacetate (ClCF2CO2Na)

ParameterValueNotes
Phenol 1.0 equivElectron-rich phenols are generally more reactive.
ClCF2CO2Na 2.8 equivA common difluorocarbene precursor.[1]
Base Cs2CO3 (1.5 equiv)Essential for generating the phenoxide.[1]
Solvent DMF/H2OA polar aprotic solvent is typically required.[1]
Temperature 120 °CThermal decarboxylation generates difluorocarbene.[1]
Time 2 hReaction progress can be monitored by TLC.[6]

Table 2: Difluoromethylation using Difluoromethyltriflate (HCF2OTf)

ParameterValueNotes
Phenol 1.0 equivBroad substrate scope.[2]
HCF2OTf 1.5 equivA non-ozone-depleting liquid reagent.[2]
Base KOH (3.0 equiv)Reaction is typically fast.[2]
Solvent MeCN/H2OReaction often complete within minutes at room temperature.[2]
Temperature Room TemperatureMilder conditions tolerate more functional groups.[2]
Time < 15 min

Experimental Protocols

Protocol 1: General Procedure for Phenol Difluoromethylation with Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure by Organic Syntheses.[1][6]

ProtocolWorkflow start Start reagents Combine Phenol and Cs2CO3 in a round-bottomed flask. start->reagents inert Evacuate and backfill with an inert gas (e.g., Nitrogen). reagents->inert solvent Add dry DMF and deionized water. inert->solvent degas Degas the solution with Nitrogen bubbling. solvent->degas add_reagent Add Sodium Chlorodifluoroacetate in one portion. degas->add_reagent heat Heat the reaction mixture (e.g., 120 °C). add_reagent->heat monitor Monitor reaction progress by TLC. heat->monitor workup Cool, quench, and perform aqueous workup. monitor->workup purify Purify the crude product (e.g., column chromatography). workup->purify end End purify->end

Caption: Experimental workflow for phenol difluoromethylation.

Detailed Steps:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add dry dimethylformamide (DMF) and deionized water via syringe.

  • Degassing: Degas the solution by bubbling nitrogen through it for an extended period (e.g., 1 hour).

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.8 equiv) to the flask in one portion under a positive stream of nitrogen.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 120 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathways and Mechanisms

The following diagram illustrates the proposed mechanism for phenol difluoromethylation using a difluorocarbene precursor like sodium chlorodifluoroacetate.

Mechanism cluster_reagents Initial Reagents cluster_intermediates Reaction Intermediates cluster_product Final Product Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., Cs2CO3) Base->Phenoxide Precursor Difluorocarbene Precursor (e.g., ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Precursor->Carbene Thermal Decarboxylation (Δ, -CO2, -NaCl) Intermediate_anion Intermediate Anion (Ar-O-CF2⁻) Phenoxide->Intermediate_anion Nucleophilic Attack Carbene->Intermediate_anion Product Aryl Difluoromethyl Ether (Ar-O-CF2H) Intermediate_anion->Product Protonation

Caption: Proposed mechanism for difluorocarbene-mediated O-difluoromethylation.

This mechanism highlights the key steps: deprotonation of the phenol to form the more nucleophilic phenoxide, generation of difluorocarbene from the precursor, nucleophilic attack of the phenoxide on the difluorocarbene, and subsequent protonation to yield the final product.[1][6] Understanding this pathway is essential for troubleshooting, as issues can arise at any of these stages.

References

Navigating Solvent Effects on Diethyl (bromodifluoromethyl)phosphonate Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reagent reactivity is paramount to successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of Diethyl (bromodifluoromethyl)phosphonate, a key reagent for difluoromethylation reactions.

The choice of solvent can significantly influence the outcome of reactions involving this compound, affecting reaction rates, yields, and even the formation of byproducts. This guide offers insights into optimizing reaction conditions and addressing common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for difluoromethylation reactions using this compound?

A1: A mixture of acetonitrile (B52724) and water is widely reported as the most effective solvent system for the difluoromethylation of phenols and thiophenols using this compound with a base like potassium hydroxide (B78521) (KOH).[1][2] This system generally provides high yields and relatively short reaction times.

Q2: Can other solvents be used? What is their general order of effectiveness?

A2: While an acetonitrile/water mixture is preferred, other polar aprotic solvents can be used. A screening of solvents demonstrated that acetonitrile is the most effective, followed by other solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, dimethoxyethane (DME), and toluene (B28343), which are generally less effective.[1]

Q3: Why is the choice of solvent so critical for this reaction?

A3: The reaction proceeds through the formation of a difluorocarbene intermediate generated by the basic hydrolysis of the P-C bond in this compound.[1][3] The solvent plays a crucial role in stabilizing the intermediates and facilitating the generation and subsequent reaction of the difluorocarbene. Polar aprotic solvents are generally favored as they can solvate the potassium ions of the base without deactivating the nucleophile.

Q4: What are the common byproducts, and how does the solvent choice affect their formation?

A4: The primary byproduct of the reaction is the diethyl phosphate (B84403) ion, which is water-soluble and easily removed during aqueous work-up.[1] In less optimal solvents, or if the reaction conditions are not well-controlled, side reactions may become more prevalent, leading to lower yields of the desired product. The specific nature of byproducts in different solvents is not extensively documented in the literature, but incomplete reaction is a common issue in less effective solvents.

Q5: How does the presence of water in the acetonitrile/water system affect the reaction?

A5: Water is essential for the basic hydrolysis of the P-C bond to generate the difluorocarbene intermediate. The biphasic nature of the reaction system can also be advantageous for the separation of the product and the water-soluble byproducts.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Solvent Choice: Using a non-polar or less effective polar aprotic solvent (e.g., toluene, THF) can significantly hinder the reaction.Switch to an acetonitrile/water (1:1) mixture as the solvent system.
Insufficient Base: The reaction requires a strong base like KOH for the hydrolysis of the phosphonate (B1237965).Ensure the correct stoichiometry of the base is used, as specified in the protocol.
Low Reaction Temperature: While the reaction can be initiated at low temperatures, it often requires warming to room temperature to proceed to completion.Monitor the reaction progress by TLC and allow the reaction to stir at room temperature for an adequate amount of time.
Reagent Decomposition: this compound may be sensitive to prolonged exposure to moisture or strong bases at elevated temperatures.Use fresh reagent and add it to the reaction mixture at a controlled temperature as per the protocol.
Incomplete Reaction Poor Solubility of Reactants: The substrate or base may not be sufficiently soluble in the chosen solvent.Consider using a co-solvent to improve solubility, but be mindful of its potential impact on reactivity. Acetonitrile is generally a good choice for dissolving organic substrates.
Short Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and extend the reaction time if necessary.
Formation of Unidentified Byproducts Side Reactions: In less optimal solvents, the reactive difluorocarbene intermediate may undergo undesired side reactions.Optimize the reaction conditions by using the recommended acetonitrile/water solvent system and controlling the reaction temperature.
Substrate Decomposition: The substrate may not be stable under the basic reaction conditions.Perform a stability test of your substrate under the reaction conditions without the phosphonate reagent.

Quantitative Data on Solvent Effects

Solvent SystemSubstrateBaseTemperatureReaction TimeYield (%)Reference
Acetonitrile/Water (1:1)2-AcetylphenolKOH-30°C to rt2 hours82%[2]
Acetonitrile/WaterPhenolsKOH-78°C to rt30 minutesup to 96%[1]
Acetonitrile/WaterThiophenolsKOH-78°C to rt30 minutesup to 98%[1]

Note: The effectiveness of other solvents such as THF, 1,4-dioxane, DME, and toluene has been reported to be lower than acetonitrile, but specific yield data is not available in the cited literature.

Experimental Protocols

Detailed Methodology for Difluoromethylation of 2-Acetylphenol [2]

Materials:

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (20 mmol) and 2-acetylphenol (1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1 v/v).

  • Cool the solution to -30°C.

  • Slowly add this compound (2.1 mmol) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture twice with isopropyl ether (20 mL).

  • Combine the organic layers and dry over sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizing the Reaction Pathway and Solvent Influence

To better understand the reaction and the role of the solvent, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve KOH and Phenol in Acetonitrile/Water cool Cool to -30°C dissolve->cool add_reagent Add this compound cool->add_reagent react Stir at Room Temperature (2 hours) add_reagent->react extract Extract with IPE react->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product reaction_mechanism reagent This compound intermediate1 Bromodifluoromethyl Anion reagent->intermediate1  + Base (Hydrolysis of P-C bond) byproduct Diethyl Phosphate (water-soluble) reagent->byproduct base KOH (in Acetonitrile/Water) intermediate2 Difluorocarbene (:CF2) intermediate1->intermediate2  - Br- product Difluoromethylated Product intermediate2->product  + Substrate substrate Phenolate/Thiophenolate solvent_influence cluster_solvent Solvent Choice cluster_outcome Reaction Outcome Polar Aprotic\n(e.g., Acetonitrile) Polar Aprotic (e.g., Acetonitrile) Favorable Intermediate Solvation\n-> Efficient Carbene Formation\n-> High Yield Favorable Intermediate Solvation -> Efficient Carbene Formation -> High Yield Polar Aprotic\n(e.g., Acetonitrile)->Favorable Intermediate Solvation\n-> Efficient Carbene Formation\n-> High Yield Less Polar/Non-Polar\n(e.g., Toluene, THF) Less Polar/Non-Polar (e.g., Toluene, THF) Poor Intermediate Solvation\n-> Inefficient Carbene Formation\n-> Low Yield / Side Reactions Poor Intermediate Solvation -> Inefficient Carbene Formation -> Low Yield / Side Reactions Less Polar/Non-Polar\n(e.g., Toluene, THF)->Poor Intermediate Solvation\n-> Inefficient Carbene Formation\n-> Low Yield / Side Reactions

References

Technical Support Center: Prevention of Phosphate Byproduct Formation in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts related to the phosphate (B84403) backbone during solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phosphate-related impurities in oligonucleotide synthesis?

A1: The majority of phosphate-related impurities arise from three primary sources during the synthesis cycle:

  • Reaction with Water: Moisture present in reagents, particularly the acetonitrile (B52724) (ACN) solvent, can hydrolyze the phosphoramidite monomers before the coupling step. This leads to the formation of H-phosphonates, which are unreactive in the coupling reaction and result in failed sequences (n-1).[1][2]

  • Incomplete Oxidation: The trivalent phosphite (B83602) triester linkage formed during the coupling step is unstable. If the subsequent oxidation step is incomplete, this unstable linkage can cleave during the acidic detritylation step of the next cycle, leading to chain truncation.

  • Side Reactions of the Phosphate Protecting Group: The standard 2-cyanoethyl protecting group on the phosphate is removed at the end of the synthesis using a base (e.g., aqueous ammonia). This process generates acrylonitrile (B1666552) as a byproduct, which can then react with the oligonucleotide, particularly at the N3 position of thymidine (B127349), creating a +53 Da adduct.[1]

Q2: I'm observing a mass addition of +53 Da on my oligonucleotide. What is the likely cause?

A2: A mass addition of +53 Da is a common indicator of N3-cyanoethylation.[1] This occurs when acrylonitrile, a byproduct of the deprotection of the 2-cyanoethyl phosphate protecting group, alkylates the thymidine bases.[1] This side reaction is more prevalent in longer oligonucleotides. To minimize this, you can increase the volume of the deprotection solution (e.g., ammonia) or use a deprotection solution containing a scavenger like methylamine (B109427) (AMA).[1] A pre-cleavage wash with a solution of 10% diethylamine (B46881) in acetonitrile can also be effective in removing the cyanoethyl groups before the final deprotection, thus preventing the formation of acrylonitrile.[1]

Q3: My synthesis failed, and I suspect water contamination. How does water affect the process?

A3: Water critically compromises the coupling step, which is fundamental for high-yield synthesis. It does so in two main ways:

  • It reacts with the activated phosphoramidite monomer, rendering it unable to couple with the growing oligonucleotide chain.

  • It hydrolyzes the phosphoramidite to its corresponding H-phosphonate, which is inactive in the coupling reaction.[1]

Both pathways lead to a lower coupling efficiency and an increased proportion of n-1 deletion mutants in the final product. Therefore, maintaining anhydrous conditions is paramount for successful oligonucleotide synthesis.[1][2]

Q4: Is diethyl phosphate (DEP) a common byproduct of oligonucleotide synthesis?

A4: Based on current literature, diethyl phosphate is not considered a common or significant byproduct of standard phosphoramidite-based oligonucleotide synthesis when using 2-cyanoethyl as the phosphate protecting group. However, the formation of ethylated phosphate impurities is theoretically possible under specific, non-standard conditions:

  • Ethanol (B145695) Contamination: If ethanol is present as a contaminant in the acetonitrile solvent or other reagents, it can potentially react with the phosphite triester intermediate, leading to the formation of an ethyl phosphotriester.[3]

  • Use of Triethylammonium (TEA) Salts: Triethylammonium acetate (B1210297) (TEAA) is often used in HPLC purification buffers.[4] While not a direct source of ethylation on the phosphate backbone during synthesis, residual triethylamine (B128534) can be an impurity in the final product if not adequately removed.[5]

If you observe an unexpected mass addition corresponding to one or two ethyl groups (+28 Da or +56 Da, respectively), it is crucial to investigate your reagents for potential sources of ethanol contamination.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and High n-1 Impurity Levels

Possible Cause: Water contamination in reagents.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Use fresh, high-quality acetonitrile with a water content of <20 ppm.[2]

  • Check Phosphoramidite Solutions: Ensure phosphoramidites are dissolved in anhydrous acetonitrile under an inert atmosphere (e.g., argon).

  • Dry Gas Lines: Use an in-line drying filter for the argon or helium gas supplied to the synthesizer.[1]

  • Activator Solution: Ensure the activator solution is also anhydrous.

Issue 2: Presence of +53 Da Adducts in Mass Spectrometry

Possible Cause: N3-cyanoethylation of thymidine.

Troubleshooting Steps:

  • Modify Deprotection Protocol:

    • Increase the volume of the final ammonia (B1221849) cleavage and deprotection solution.[1]

    • Switch to a deprotection solution containing a scavenger, such as a mixture of aqueous ammonia and methylamine (AMA).[1]

  • Implement a Pre-Cleavage Wash: Before the final deprotection, wash the solid support with a solution of 10% diethylamine in acetonitrile for 5-10 minutes. This removes the cyanoethyl groups prior to the generation of acrylonitrile.[1]

Issue 3: Unexpected Mass Additions (e.g., +28 Da for ethylation)

Possible Cause: Contamination of reagents with alcohols (e.g., ethanol).

Troubleshooting Steps:

  • Reagent Purity Check: Analyze your acetonitrile and other synthesis reagents for the presence of ethanol or other alcohols using a suitable analytical method like GC-MS.

  • Replace Reagents: If contamination is suspected, replace all reagents with fresh, certified anhydrous stock.

  • Review Quenching Steps: If your protocol involves quenching excess reagents, ensure that the quenching agent is not a source of the alkyl group. For instance, while methanol (B129727) and ethanol have been used, they can cause transesterification.[3] Consider using a more sterically hindered alcohol like tert-butanol (B103910) if a quenching step is necessary.[3]

Data Presentation

Table 1: Impact of Water Content in Acetonitrile on Coupling Efficiency

Water Content in Acetonitrile (ppm)Expected Coupling Efficiency per CycleTheoretical Yield of a 20-mer Oligonucleotide
< 10> 99.5%> 90.4%
30~99.0%~81.8%
100~98.0%~66.8%
> 200< 97.0%< 54.4%

Note: These are illustrative values. Actual efficiencies can vary based on the synthesizer, reagents, and specific sequence.

Experimental Protocols

Protocol 1: Ensuring Anhydrous Conditions for Oligonucleotide Synthesis

Objective: To minimize water content in all reagents and throughout the synthesis process to maximize coupling efficiency.

Methodology:

  • Reagent Handling:

    • Purchase acetonitrile in septum-sealed bottles with a specified water content of <20 ppm.

    • Store all phosphoramidites and activator solutions under an inert atmosphere (argon or dry nitrogen) and at the recommended temperature.

    • When preparing phosphoramidite solutions, use a syringe that has been flushed with inert gas to transfer anhydrous acetonitrile.

  • Synthesizer Preparation:

    • Ensure all solvent and reagent lines on the automated synthesizer are properly purged with dry inert gas before installing new reagent bottles.

    • Install an in-line gas purifier/dryer on the inert gas line connected to the synthesizer.[1]

  • Execution:

    • Before initiating the synthesis, perform a system flush with anhydrous acetonitrile to remove any residual moisture from the lines.

    • Monitor the trityl cation assay after each cycle. A consistent and high yield is indicative of good coupling efficiency and anhydrous conditions.

Protocol 2: On-Column Cyanoethyl Group Removal to Prevent N3-Cyanoethylation

Objective: To remove the 2-cyanoethyl phosphate protecting groups before the final cleavage and deprotection step, thereby preventing the formation of acrylonitrile and subsequent side reactions.

Methodology:

  • Reagent Preparation: Prepare a solution of 10% (v/v) diethylamine in anhydrous acetonitrile.

  • Procedure (Post-Synthesis):

    • Following the completion of the oligonucleotide synthesis (after the final detritylation), keep the column on the synthesizer.

    • Program the synthesizer to deliver the 10% diethylamine in acetonitrile solution to the column.

    • Allow the solution to pass slowly through the column over a period of 5-10 minutes.[1]

    • Wash the column thoroughly with anhydrous acetonitrile to remove the diethylamine and the cleaved protecting groups.

  • Final Deprotection:

    • Proceed with the standard final cleavage and deprotection protocol using aqueous ammonia or AMA.

Visualizations

Oligo_Synthesis_Cycle Start Start: Support-Bound Nucleoside (5'-DMT ON) Deblocking Step 1: Deblocking (Acid Treatment) Start->Deblocking Free_OH Free 5'-OH Group Deblocking->Free_OH Coupling Step 2: Coupling (Activated Phosphoramidite) Free_OH->Coupling Phosphite_Linkage Phosphite Triester Linkage Coupling->Phosphite_Linkage Capping Step 3: Capping (Acetic Anhydride) Phosphite_Linkage->Capping Oxidation Step 4: Oxidation (Iodine/Water) Capping->Oxidation Stable_Phosphate Stable Phosphate Triester (5'-DMT ON) Oxidation->Stable_Phosphate Repeat Repeat for Next Base Stable_Phosphate->Repeat Repeat->Deblocking Water_Impurity H₂O Contamination Water_Impurity->Coupling Inhibits Hydrolysis Hydrolysis to H-Phosphonate Water_Impurity->Hydrolysis Coupling_Failure Coupling Failure (n-1 Sequence) Hydrolysis->Coupling_Failure

Standard Phosphoramidite Synthesis Cycle and Point of Water Contamination.

Troubleshooting_Workflow Start Unexpected Peak in Mass Spec Analysis Check_Mass Determine Mass Shift from Expected Product Start->Check_Mass Mass_Plus_53 Mass = FLP + 53 Da Check_Mass->Mass_Plus_53 Mass_Minus Mass < FLP (e.g., n-1) Check_Mass->Mass_Minus Mass_Plus_Other Other Unexpected Mass Addition Check_Mass->Mass_Plus_Other Cause_Cyano Cause: N3-Cyanoethylation Mass_Plus_53->Cause_Cyano Cause_Deletion Cause: Deletion (n-1) - Low Coupling Efficiency - Water Contamination Mass_Minus->Cause_Deletion Cause_Ethyl Possible Cause: Alkylation (e.g., Ethylation) Mass_Plus_Other->Cause_Ethyl Solution_Cyano Solution: - Use AMA Deprotection - On-Column DEA Wash Cause_Cyano->Solution_Cyano Solution_Deletion Solution: - Use Anhydrous Reagents - Check Reagent Quality Cause_Deletion->Solution_Deletion Solution_Ethyl Solution: - Analyze Reagents for  Contaminants (e.g., EtOH) - Replace All Reagents Cause_Ethyl->Solution_Ethyl

Troubleshooting Workflow for Common Oligonucleotide Impurities.

References

Validation & Comparative

A Comparative Guide to Difluorocarbene Precursors: Diethyl (bromodifluoromethyl)phosphonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of the difluoromethylene (-CF2-) group is a critical step in the synthesis of novel therapeutics and agrochemicals. This guide provides an objective comparison of Diethyl (bromodifluoromethyl)phosphonate with other prominent difluorocarbene precursors, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic needs.

The difluoromethylene unit is a valuable bioisostere for ether oxygen atoms or hydroxymethylene groups, often enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. The generation of difluorocarbene (:CF2), a highly reactive intermediate, is the most common strategy for introducing this moiety. A variety of precursors have been developed, each with its own advantages and disadvantages in terms of handling, reaction conditions, and substrate scope. This guide focuses on a comparative analysis of this compound, (Trifluoromethyl)trimethylsilane (TMSCF3), and (Triphenylphosphonio)difluoroacetate (PDFA).

Performance Comparison of Difluorocarbene Precursors

The choice of a difluorocarbene precursor significantly impacts the outcome of a difluoromethylation reaction. The following table summarizes the performance of this compound, TMSCF3, and PDFA in the O- and N-difluoromethylation of representative substrates, 4-cyanophenol and 5-nitroindole, respectively.

PrecursorSubstrateReaction ConditionsYield (%)Reference
This compound 4-CyanophenolKOH, CH3CN/H2O, -78 °C to rt, 2 h95
TMSCF3 4-CyanophenolNaI, DMF, 60 °C, 12 h88[1]
PDFA 4-CyanophenolToluene, 110 °C, 4 h72
This compound 5-NitroindoleK2CO3, CH3CN, 90 °C, 12 h75
TMSCF3 5-NitroindoleNaI, DMF, 80 °C, 12 h68
PDFA 5-Nitroindolep-Xylene, 110 °C, 2 h85

Reaction Mechanisms and Experimental Workflows

The generation of difluorocarbene from each precursor follows a distinct mechanistic pathway, which dictates the required reaction conditions.

This compound

This precursor generates difluorocarbene under basic conditions. The reaction is initiated by the hydrolysis of the P-C bond, followed by the elimination of a bromide ion.

G cluster_0 Difluorocarbene Generation from this compound DBFP This compound Anion Bromodifluoromethyl anion DBFP->Anion + OH- Phosphate Diethyl phosphate DBFP->Phosphate Carbene Difluorocarbene (:CF2) Anion->Carbene - Br-

Caption: Generation of difluorocarbene from this compound.

(Trifluoromethyl)trimethylsilane (TMSCF3)

The Ruppert-Prakash reagent, TMSCF3, requires a nucleophilic initiator, such as a fluoride (B91410) or iodide source, to generate a trifluoromethyl anion, which then eliminates a fluoride ion to form difluorocarbene.

G cluster_1 Difluorocarbene Generation from TMSCF3 TMSCF3 TMSCF3 Initiator Initiator (e.g., NaI) Intermediate [TMS(CF3)I]- Anion CF3- anion Intermediate->Anion - TMSI Carbene Difluorocarbene (:CF2) Anion->Carbene - F- TMSF TMSF TMSCF3Initiator TMSCF3Initiator TMSCF3Initiator->Intermediate AnionTMSCF3 AnionTMSCF3 TMSF[CF3-CF2]- TMSF[CF3-CF2]- AnionTMSCF3->TMSF[CF3-CF2]-

Caption: Generation of difluorocarbene from TMSCF3 with an iodide initiator.

(Triphenylphosphonio)difluoroacetate (PDFA)

PDFA is a zwitterionic solid that generates difluorocarbene under neutral conditions through thermal decarboxylation.

G cluster_2 Difluorocarbene Generation from PDFA PDFA PDFA (Ph3P+CF2CO2-) Ylide Phosphonium ylide (Ph3P=CF2) PDFA->Ylide Δ (-CO2) Carbene Difluorocarbene (:CF2) Ylide->Carbene Dissociation TPPO Triphenylphosphine oxide Ylide->TPPO in situ reaction

Caption: Thermal generation of difluorocarbene from PDFA.

General Experimental Workflow

A typical difluoromethylation reaction involves the in situ generation of difluorocarbene in the presence of a substrate. The following diagram illustrates a general workflow.

G cluster_3 General Experimental Workflow for Difluoromethylation Start Combine Substrate and Precursor Reaction Initiate Carbene Generation (Base, Initiator, or Heat) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

References

The Green Advantage: A Comparative Guide to Diethyl (bromodifluoromethyl)phosphonate for Difluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and environmentally conscious methods for difluoromethylation, Diethyl (bromodifluoromethyl)phosphonate emerges as a compelling reagent. This guide provides an objective comparison of its performance against other common difluoromethylating agents, supported by experimental data, detailed protocols, and mechanistic insights.

The introduction of the difluoromethyl (–CF2H) group is a critical strategy in modern medicinal and agricultural chemistry. This small structural modification can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and agrochemicals. While various reagents exist for this transformation, this compound offers a unique combination of high efficiency, operational simplicity, and a favorable environmental profile, setting it apart from many alternatives.

Performance Comparison: A Data-Driven Analysis

The efficacy of a chemical reagent is best assessed through quantitative data. The following tables summarize the performance of this compound in comparison to two other widely used difluoromethylating agents: (Difluoromethyl)trimethylsilane (TMSCF2H) and S-(Difluoromethyl)sulfonium salts. The data is compiled from studies on the difluoromethylation of phenols, a common and important transformation.

Table 1: Comparison of Reagent Performance in the Difluoromethylation of Phenols

ReagentTypical Reaction ConditionsGeneral Yield RangeKey AdvantagesDisadvantages
This compound Base (e.g., KOH), MeCN/H₂O, -30 °C to rtGood to Excellent (often >80%)[1]Mild conditions, commercially available, environmentally benign byproduct (diethyl phosphate) [1], high yields.[1]Stoichiometric use of the reagent.
(Difluoromethyl)trimethylsilane (TMSCF2H) Fluoride (B91410) source (e.g., CsF) or base, polar aprotic solvent (e.g., DMF)[2]Moderate to GoodVersatile for various functional groups.Requires anhydrous conditions, fluoride source can be hygroscopic, byproducts can be challenging to remove.
S-(Difluoromethyl)sulfonium salts Base (e.g., LiOH) or photoredox catalysis[3]Good to Excellent[3]Bench-stable solids[3], effective under mild conditions.[3]Can require multi-step synthesis, byproducts may be complex.

The Environmental Edge: A Greener Approach to Synthesis

A significant advantage of this compound lies in its environmentally benign nature. The primary byproduct of its reaction is diethyl phosphate (B84403), a water-soluble and easily separable compound.[1] This contrasts with other methods that may generate more persistent or difficult-to-remove byproducts.

Table 2: Environmental and Safety Profile of Difluoromethylating Reagents

ReagentPrimary ByproductsEnvironmental ConsiderationsSafety and Handling
This compound Diethyl phosphate, Bromide saltsDiethyl phosphate is water-soluble and readily separated.[1] Considered more eco-friendly.[1]Suspected of causing genetic defects, requires careful handling with personal protective equipment.[4]
(Difluoromethyl)trimethylsilane (TMSCF2H) Trimethylsilyl fluoride, Halide saltsFluorinated silicon byproducts can be persistent.Volatile and moisture-sensitive, requires inert atmosphere techniques.
S-(Difluoromethyl)sulfonium salts Sulfides, salt byproductsThe environmental fate of sulfonium (B1226848) byproducts is less characterized.Generally stable solids, but some can be shock-sensitive.

Reaction Mechanism and Experimental Workflow

The key to the reactivity of this compound is its in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate.

ReactionMechanism reagent Diethyl (bromodifluoromethyl)phosphonate intermediate1 Bromodifluoromethyl anion [CF₂Br]⁻ reagent->intermediate1 Base attack on P byproduct Diethyl phosphate reagent->byproduct base Base (e.g., OH⁻) carbene Difluorocarbene [:CF₂] intermediate1->carbene Loss of Br⁻ product Difluoromethylated Product carbene->product Reaction with Nucleophile nucleophile Nucleophile (e.g., Phenolate) nucleophile->product ExperimentalWorkflow start Start dissolve Dissolve phenol (B47542) and base (e.g., KOH) in MeCN/H₂O start->dissolve cool Cool reaction mixture to -30 °C dissolve->cool add_reagent Add Diethyl (bromodifluoromethyl)phosphonate cool->add_reagent stir Stir at room temperature add_reagent->stir workup Aqueous workup and extraction with organic solvent stir->workup dry Dry organic layer and remove solvent workup->dry purify Purify by column chromatography dry->purify end End: Isolated Product purify->end

References

Comparative Efficacy of Diethyl (bromodifluoromethyl)phosphonate in the Synthesis of Mycobacterium tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis and performance of phosphonate-based inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB) and their comparison with alternative inhibitor scaffolds.

In the ongoing battle against tuberculosis (TB), the development of novel inhibitors targeting essential virulence factors of Mycobacterium tuberculosis (M. tb) is a critical area of research. One such promising target is the secreted protein tyrosine phosphatase B (PtpB), which plays a crucial role in the pathogen's survival within host macrophages by disrupting key signaling pathways. This guide provides a comparative analysis of the efficacy of Diethyl (bromodifluoromethyl)phosphonate in synthesizing potent difluoromethylphosphonic acid (DFMP) based inhibitors of M. tb PtpB. The performance of these inhibitors is evaluated against alternative scaffolds, including isothiazolidinone (IZD), isoxazole, and benzofuran (B130515) salicylic (B10762653) acid-based inhibitors.

Data Presentation: A Comparative Look at Inhibitor Potency

The following table summarizes the in vitro efficacy of various M. tb PtpB inhibitors, providing a clear comparison of their half-maximal inhibitory concentrations (IC50).

Inhibitor ClassSpecific CompoundSynthetic Reagent/MethodTargetIC50 (µM)Reference
Difluoromethylphosphonic Acid (DFMP) DFMP analogueThis compoundM. tb PtpB0.78[1][2]
Isothiazolidinone (IZD) IZD analogueSuzuki CouplingM. tb PtpB0.52[1][2]
Isoxazole Isoxazole-based inhibitorNot specifiedM. tb PtpB0.4[3]
Benzofuran Salicylic Acid Benzofuran salicylic acid derivativeMedicinal chemistry oriented approachM. tb PtpB0.038[4]

Experimental Protocols: Synthesizing and Evaluating M. tb PtpB Inhibitors

Detailed methodologies for the synthesis of DFMP and IZD inhibitors, as well as the protocol for the M. tb PtpB enzyme inhibition assay, are provided below.

Synthesis of a Difluoromethylphosphonic Acid (DFMP) Inhibitor

The synthesis of the DFMP inhibitor involves a multi-step process culminating in a key coupling reaction with this compound.[1]

Experimental Workflow for DFMP Inhibitor Synthesis

G triflate Triflate Intermediate boronic_ester Bis(neoglycolato)diboron Coupling triflate->boronic_ester iodination Iodination boronic_ester->iodination aryl_iodide Aryl Iodide iodination->aryl_iodide coupling Copper/Zinc-mediated Coupling aryl_iodide->coupling phosphonate Aryl Phosphonate coupling->phosphonate deprotection Final Deprotection phosphonate->deprotection dfmp_inhibitor DFMP Inhibitor deprotection->dfmp_inhibitor reagent Diethyl (bromodifluoromethyl)phosphonate reagent->coupling

Caption: Synthetic pathway for the DFMP inhibitor.

  • Boronic Ester Formation: The synthesis begins with the coupling of a triflate intermediate with bis(neoglycolato)diboron.

  • Iodination: The resulting boronic ester is then subjected to iodination to yield an aryl iodide.

  • Copper/Zinc-mediated Coupling: The key step involves the coupling of the aryl iodide with this compound in the presence of copper and zinc to form the aryl phosphonate.[1]

  • Final Deprotection: The synthesis is completed by a final deprotection step to yield the active DFMP inhibitor.

Synthesis of an Isothiazolidinone (IZD) Inhibitor (Alternative Method)

The synthesis of the IZD inhibitor provides a comparative alternative synthetic route that does not involve this compound.[1]

  • Suzuki Coupling: The synthesis starts with a Suzuki coupling reaction to form a biaryl phenol (B47542).

  • Triflate Formation: The phenol is then converted to a triflate.

  • Boronic Ester Formation: The triflate is subsequently coupled with bis(pinacolato)diboron (B136004) to produce a boronic ester.

  • Further Coupling and Cyclization: A series of further coupling and cyclization reactions are then carried out to construct the isothiazolidinone ring system.

  • Final Deprotection: The synthesis is concluded with a final deprotection step to yield the IZD inhibitor.[1]

Mycobacterium tuberculosis PtpB Enzyme Inhibition Assay

The following protocol is used to determine the in vitro inhibitory activity of the synthesized compounds against M. tb PtpB.

Experimental Workflow for PtpB Inhibition Assay

G prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) incubation Incubate Enzyme with Inhibitor prepare_reagents->incubation initiate_reaction Initiate Reaction with Substrate (pNPP) incubation->initiate_reaction measure_absorbance Measure Absorbance at 405 nm initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for the M. tb PtpB enzyme inhibition assay.

  • Reagent Preparation: Prepare solutions of recombinant M. tb PtpB enzyme, the inhibitor compound at various concentrations, and the substrate, p-nitrophenyl phosphate (B84403) (pNPP).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the PtpB enzyme with varying concentrations of the inhibitor compound for a specified period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Absorbance Measurement: Measure the absorbance of the wells at 405 nm at regular intervals to monitor the formation of the product, p-nitrophenol.

  • IC50 Calculation: Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mechanism of Action: PtpB's Role in Host Signaling

M. tb PtpB is a secreted virulence factor that disrupts the host's immune response by dephosphorylating key signaling proteins within the macrophage. This interference allows the bacterium to evade clearance and establish a persistent infection.

Signaling Pathway Disrupted by M. tb PtpB

G cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis ERK1_2 ERK1/2 IL6_production IL-6 Production ERK1_2->IL6_production STAT3 STAT3 STAT3->IL6_production Immune_Response Pro-inflammatory Immune Response IL6_production->Immune_Response PtpB PtpB PtpB->ERK1_2 Dephosphorylates PtpB->STAT3 Dephosphorylates

Caption: M. tb PtpB disrupts host immune signaling.

M. tb secretes PtpB into the host macrophage, where it targets and dephosphorylates critical signaling molecules such as ERK1/2 and STAT3.[5] The dephosphorylation of these proteins inhibits their activity, leading to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[5] This suppression of the host's immune response creates a more favorable environment for the survival and replication of M. tuberculosis. Inhibitors of PtpB aim to block this dephosphorylation activity, thereby restoring the host's natural immune defenses.

Conclusion

This compound serves as a valuable reagent for the synthesis of difluoromethylphosphonic acid-based inhibitors of Mycobacterium tuberculosis PtpB. The resulting DFMP inhibitors demonstrate potent, sub-micromolar efficacy against their target. While alternative scaffolds, such as isothiazolidinones, isoxazoles, and particularly benzofuran salicylic acids, exhibit comparable or even superior in vitro potency, the choice of synthetic strategy will depend on various factors including the desired physicochemical properties of the final compound, synthetic accessibility, and the potential for further optimization. The detailed experimental protocols and an understanding of the targeted signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals working to develop novel anti-tubercular therapeutics.

References

The Role of Diethyl (bromodifluoromethyl)phosphonate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention for its ability to improve metabolic stability, membrane permeability, and binding affinity. Diethyl (bromodifluoromethyl)phosphonate (DBDFP) has emerged as a key reagent for introducing this valuable functional group. This guide provides a comparative analysis of DBDFP against other common difluoromethylating agents, supported by case studies, experimental data, and detailed protocols to aid researchers in medicinal chemistry and drug development.

The difluoromethyl group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it an attractive substituent for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1][2]

Performance Comparison of Difluoromethylating Agents

The selection of an appropriate difluoromethylating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability. Here, we compare this compound with two other widely used reagents: (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) and Sodium chlorodifluoroacetate.

ReagentThis compound (DBDFP) (Trifluoromethyl)trimethylsilane (TMSCF3) Sodium Chlorodifluoroacetate
Mechanism Primarily generates difluorocarbene (:CF2) under basic conditions.[3]Nucleophilic trifluoromethylation, can be a source of difluoromethyl anion or radical.Thermal decomposition generates difluorocarbene (:CF2).[4]
Typical Substrates Phenols, thiophenols, heterocycles.[3]Aldehydes, ketones, imines.Electron-rich aromatics, phenols.[4]
Advantages Environmentally benign byproduct (diethyl phosphate), mild reaction conditions, commercially available and stable.[3]Versatile, well-established reagent.Inexpensive, readily available.
Disadvantages Can be exothermic, requiring careful temperature control.[5]Requires an initiator (e.g., fluoride (B91410) source), can be sensitive to moisture.Requires high temperatures for decarboxylation, potential for side reactions.[4]
Safety Generally considered safe to handle with standard laboratory precautions.Can release toxic HF upon contact with moisture.Gaseous byproducts upon decomposition.

Case Study 1: Late-Stage Difluoromethylation in the Synthesis of a CFTR Corrector (ABBV-2222)

A compelling example of DBDFP's utility is in the late-stage synthesis of ABBV-2222, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[5][6] The introduction of a difluoromethoxy group was crucial for the compound's biological activity.

Reaction Scheme:

G cluster_0 Synthesis of ABBV-2222 Precursor cluster_1 Difluoromethylation Step cluster_2 Final Product Precursor_Phenol Phenolic Precursor of ABBV-2222 ABBV_2222 ABBV-2222 Precursor_Phenol->ABBV_2222 1. DBDFP, Base 2. Acetonitrile (B52724)/Water DBDFP This compound Base Base (e.g., KOH)

Synthesis of ABBV-2222 via late-stage difluoromethylation.

Experimental Data:

While a direct comparative study for the synthesis of ABBV-2222 using different reagents is not available in the public domain, the successful application of DBDFP on a gram scale highlights its suitability for complex, late-stage functionalization in a drug discovery program.[5] The reaction proceeds under relatively mild conditions, which is advantageous for molecules with multiple functional groups.

Experimental Protocol: General Procedure for O-Difluoromethylation of Phenols with DBDFP [3]

  • To a solution of the phenolic substrate (1.0 mmol) and potassium hydroxide (B78521) (2.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) at 0 °C, add this compound (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated product.

Case Study 2: Difluoromethylation of 2-Acetylphenol

To provide a direct comparison, we present data for the difluoromethylation of a model substrate, 2-acetylphenol, using DBDFP and an alternative method.

ReagentReaction ConditionsYieldReference
This compound KOH, CH3CN/H2O, 0 °C to rt, 2 h82%[3]
Sodium Chlorodifluoroacetate Cs2CO3, DMF, 120 °C, 4 h75%[4]

This comparison demonstrates that for this particular substrate, DBDFP provides a higher yield under milder temperature conditions, although reaction times may be comparable.

Experimental Workflow: Selecting a Difluoromethylating Agent

The process of selecting an appropriate difluoromethylating agent for a novel drug candidate often follows a structured workflow.

G start Define Target Molecule and Desired -CF2H Position lit_review Literature Review: - Substrate Scope - Functional Group Tolerance start->lit_review reagent_selection Select Candidate Reagents (e.g., DBDFP, TMSCF3, etc.) lit_review->reagent_selection small_scale Small-Scale Test Reactions reagent_selection->small_scale analysis Analysis: - LC-MS, NMR for Conversion - Identify Byproducts small_scale->analysis optimization Reaction Optimization: - Temperature, Solvent, Base - Stoichiometry analysis->optimization Iterative Process scale_up Scale-Up Synthesis optimization->scale_up final_product Purified Difluoromethylated Drug Candidate scale_up->final_product

Workflow for selecting and optimizing a difluoromethylation method.

Signaling Pathway: Mechanism of Action of CFTR Correctors

CFTR correctors, such as ABBV-2222, act on a specific cellular pathway to rescue the function of the mutated CFTR protein, which is crucial in cystic fibrosis.

G cluster_0 Protein Synthesis and Folding cluster_1 Protein Trafficking and Function Ribosome Ribosome ER Endoplasmic Reticulum (ER) Ribosome->ER CFTR Synthesis Misfolded_CFTR Misfolded ΔF508-CFTR ER->Misfolded_CFTR Misfolding Golgi Golgi Apparatus Misfolded_CFTR->Golgi Corrected Folding & Trafficking Proteasome Proteasome Misfolded_CFTR->Proteasome Degradation ABBV_2222 ABBV-2222 (CFTR Corrector) ABBV_2222->Misfolded_CFTR Binding and Stabilization Cell_Membrane Cell Membrane Golgi->Cell_Membrane Maturation Functional_CFTR Functional CFTR Channel Cell_Membrane->Functional_CFTR Insertion Ion_Transport Chloride Ion Transport Functional_CFTR->Ion_Transport Activation

Mechanism of action of a CFTR corrector like ABBV-2222.

Conclusion

This compound is a valuable and versatile reagent in the medicinal chemist's toolbox for the introduction of the difluoromethyl group. Its operational simplicity, mild reaction conditions, and favorable safety profile make it particularly suitable for late-stage functionalization of complex molecules. While alternative reagents have their own merits, the case studies presented here demonstrate the effectiveness of DBDFP in drug discovery projects. The choice of reagent will ultimately depend on the specific substrate and the desired scale of the reaction, and a systematic evaluation as outlined in the experimental workflow is recommended for optimal results.

References

A Researcher's Guide to the Spectroscopic Validation of Difluoromethylated Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized difluoromethylated compounds is paramount. The introduction of the difluoromethyl (CF₂H) group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the primary spectroscopic techniques used for the validation of these compounds, supported by experimental data and detailed methodologies.

Spectroscopic Techniques: A Comparative Overview

The validation of difluoromethylated products predominantly relies on a suite of spectroscopic techniques, each providing unique and complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is indispensable for elucidating the precise connectivity and environment of atoms. Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns, confirming the elemental composition. Infrared (IR) Spectroscopy helps in identifying the presence of the C-F bond through its characteristic vibrational frequencies.

To illustrate the application of these techniques, consider the hypothetical difluoromethylated compound, 1-(difluoromethyl)-4-nitrobenzene . The expected data from each technique is summarized in the table below.

Spectroscopic TechniqueParameterExpected Value/Observation for 1-(difluoromethyl)-4-nitrobenzeneInformation Provided
¹H NMR Chemical Shift (δ)~6.8 ppmPresence and electronic environment of the proton in the CF₂H group.
MultiplicityTriplet (t)Coupling to the two adjacent fluorine atoms.
Coupling Constant (²JH-F)~56 HzMagnitude of the interaction between the proton and fluorine nuclei.
¹³C NMR Chemical Shift (δ)~115 ppmElectronic environment of the carbon in the CF₂H group.
MultiplicityTriplet (t)Coupling to the two attached fluorine atoms.
Coupling Constant (¹JC-F)~240 HzMagnitude of the direct bond interaction between carbon and fluorine.
¹⁹F NMR Chemical Shift (δ)~-90 to -130 ppmPresence and electronic environment of the fluorine atoms.[1]
MultiplicityDoublet (d)Coupling to the adjacent proton.
Coupling Constant (²JF-H)~56 HzMagnitude of the interaction between the fluorine and proton nuclei.
Mass Spectrometry (HRMS) m/z of Molecular Ion [M]⁺173.0237Confirms the molecular weight and elemental formula (C₇H₅F₂NO₂).
FragmentationLoss of NO₂, CF₂HProvides structural information based on characteristic fragmentation patterns.[2]
IR Spectroscopy Vibrational Frequency (ν)1100-1350 cm⁻¹Presence of C-F stretching vibrations.[3]

Alternative and Complementary Validation Methods

Beyond the primary spectroscopic techniques, other analytical methods can provide further structural confirmation:

  • X-ray Crystallography: When a suitable single crystal of the difluoromethylated product can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.[4][5] This technique is considered the gold standard for structural elucidation.

  • Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a molecule.[6][7] For organofluorine compounds, specialized combustion techniques are often required.[6] The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula, providing strong evidence for the compound's composition.

Experimental Workflow for Spectroscopic Validation

A systematic workflow is crucial for the efficient and comprehensive validation of a newly synthesized difluoromethylated product. The following diagram illustrates a typical experimental pathway.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Spectroscopic Validation cluster_confirmation Confirmatory Analysis cluster_conclusion Conclusion Synthesis Synthesized Product Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR F_NMR ¹⁹F NMR C_NMR->F_NMR MS Mass Spectrometry F_NMR->MS IR IR Spectroscopy MS->IR X_ray X-ray Crystallography (if crystalline) IR->X_ray Elemental_Analysis Elemental Analysis IR->Elemental_Analysis X_ray->Elemental_Analysis Structure_Confirmed Structure Confirmed Elemental_Analysis->Structure_Confirmed

A typical workflow for the spectroscopic validation of a difluoromethylated product.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the solid difluoromethylated product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[8][9]

  • If the sample contains particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[9]

  • For quantitative analysis, a known amount of an internal standard may be added.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 16-64 (depending on sample concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak or TMS.

¹⁹F NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a fluorine-capable probe.

  • Pulse Program: Standard single-pulse sequence, often with proton decoupling.

  • Acquisition Parameters:

    • Number of Scans (NS): 64-256.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.[10]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[11]

  • For high-resolution mass spectrometry (HRMS), the concentration may need to be further reduced to the µg/mL or ng/mL range.

  • Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization.[12][13]

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)).

  • Ionization Technique: Electrospray Ionization (ESI) is common for polar molecules, while Electron Impact (EI) can be used for more volatile and less polar compounds.[14]

  • Analysis Mode: Full scan mode to determine the molecular ion peak. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The accurate mass is used to determine the elemental composition.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solids (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]

  • Solids or Liquids (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.[3][15] This method requires minimal sample preparation.

  • Liquids (Neat Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[16]

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.[3]

  • Data Processing: The interferogram is Fourier-transformed to generate the IR spectrum. The vibrational frequencies of key functional groups are then identified.

References

A Head-to-Head Comparison: Diethyl (bromodifluoromethyl)phosphonate vs. TMSCF2Br for Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a difluoromethyl (CF2H) group can be a pivotal step in modulating the potency, bioavailability, and metabolic stability of bioactive molecules. Two prominent reagents have emerged as key players in facilitating this transformation: Diethyl (bromodifluoromethyl)phosphonate and (Bromodifluoromethyl)trimethylsilane (TMSCF2Br). This guide provides an objective, data-driven comparison of these two reagents to aid in the selection of the optimal synthetic strategy.

Both this compound and TMSCF2Br serve as precursors to the highly reactive intermediate, difluorocarbene (:CF2), which is the key species in most of their difluoromethylation reactions. However, their activation methods, substrate scope, and reaction efficiencies can vary significantly, influencing their suitability for specific applications.

At a Glance: Key Differences

FeatureThis compound(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
Activation Base-mediated (e.g., KOH, CsF)Base or Fluoride-mediated (e.g., LiOH, KOtBu, KHF2)
Primary Substrate Scope Phenols, thiophenols, tertiary aminesAlcohols, carbon acids (esters, amides), β-keto amides, hydrazones
Byproducts Water-soluble diethyl phosphate (B84403)Trimethylsilyl bromide and other salts
Reaction Conditions Generally mildCan be tuned for selectivity (e.g., C- vs. O-difluoromethylation)

Performance Comparison: A Data-Driven Analysis

The following tables summarize the performance of each reagent across different classes of substrates, with supporting experimental data from the literature.

Table 1: O-Difluoromethylation of Phenols
SubstrateReagentBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
2-AcetylphenolThis compoundKOHAcetonitrile (B52724)/Water-30 to RT282[1]
4-NitrophenolThis compoundKOHAcetonitrile/WaterRT195[2]
CatecholTMSCF2BrKOHDichloromethane/Water00.1716[3]
4,4'-BiphenolTMSCF2BrKHF2Dichloromethane/WaterRT0.1793 (bis)[3]
Table 2: C-Difluoromethylation of Carbon Acids
SubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)C/O RatioReference
β-keto amide (1a)This compoundVariousToluene (B28343)15240-31Low[4]
β-keto amide (1a)TMSCF2BrLiOHToluene15249198:2[4]
DiphenylacetateTMSCF2BrKOtBuToluene251295>99:1[5][6]
N-Boc OxindoleTMSCF2BrKHMDSToluene251255>99:1[5][6]
Table 3: N-Difluoromethylation
SubstrateReagentBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
N-benzylpiperidineThis compoundCsFAcetonitrile801285[7]
Benzophenone hydrazoneTMSCF2BrK2CO3Dichloromethane251289[8]

Reaction Mechanisms and Workflows

The difluoromethylation reactions with both reagents proceed through the in-situ generation of difluorocarbene.

Reaction_Mechanisms cluster_0 This compound cluster_1 TMSCF2Br A BrCF2P(O)(OEt)2 B :CF2 A->B  Base (e.g., KOH) - Br- - (EtO)2P(O)O- C Nu-CF2H B->C  Nucleophile (Nu-H)  Proton Source D TMSCF2Br E :CF2 D->E  Base or F- - TMS-Base+ - Br- F Nu-CF2H E->F  Nucleophile (Nu-H)  Proton Source

Caption: Generation of difluorocarbene from each precursor.

The choice of base and solvent system is crucial for achieving high yields and selectivity, particularly with TMSCF2Br, where it can influence the outcome of C- versus O-difluoromethylation in ambident nucleophiles.

Experimental_Workflow start Start reagents Dissolve Substrate and Base in appropriate solvent start->reagents cool Cool reaction mixture (if necessary) reagents->cool add_reagent Add Difluoromethylating Reagent (Phosphonate or TMSCF2Br) cool->add_reagent react Stir at specified temperature for the required time add_reagent->react workup Aqueous Workup (e.g., extraction) react->workup purify Purification (e.g., column chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for difluoromethylation.

Experimental Protocols

O-Difluoromethylation of 2-Acetylphenol with this compound[1][2]

Materials:

Procedure:

  • A solution of potassium hydroxide (20 equivalents) and 2-acetylphenol (1.0 equivalent) is prepared in a 1:1 mixture of acetonitrile and water.

  • The solution is cooled to -30 °C.

  • This compound (2.1 equivalents) is added to the cooled mixture.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The mixture is then extracted twice with isopropyl ether.

  • The combined organic layers are dried over sodium sulfate and filtered.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield 2'-difluoromethoxyacetophenone.

C-Difluoromethylation of a β-keto amide with TMSCF2Br[5]

Materials:

  • β-keto amide

  • (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)

  • Lithium Hydroxide (LiOH)

  • Toluene

Procedure:

  • To a solution of the β-keto amide (1.0 equivalent) in toluene is added lithium hydroxide (3.0 equivalents).

  • (Bromodifluoromethyl)trimethylsilane (1.5 equivalents) is then added to the mixture.

  • The reaction is stirred at 15 °C for 24 hours.

  • Upon completion, the reaction is quenched and worked up using standard aqueous extraction procedures.

  • The crude product is purified by column chromatography to afford the C-difluoromethylated product.

Conclusion

Both this compound and TMSCF2Br are valuable reagents for difluoromethylation, each with its own set of advantages.

This compound is a reliable choice for the O-difluoromethylation of phenols and thiophenols, offering mild reaction conditions and an environmentally benign workup due to its water-soluble phosphate byproduct.[2]

TMSCF2Br demonstrates broader applicability, particularly for the more challenging C-difluoromethylation of carbon acids where it has shown superior reactivity and selectivity.[4] The ability to fine-tune reaction conditions to control regioselectivity makes it a versatile tool for the synthesis of complex molecules.

The selection between these two reagents will ultimately depend on the specific substrate, the desired transformation (O-, C-, or N-difluoromethylation), and the tolerance of the starting material to the required reaction conditions. For late-stage functionalization in drug discovery, the milder conditions and broader scope of TMSCF2Br may offer an advantage. Conversely, for large-scale synthesis of aryl difluoromethyl ethers, the cost-effectiveness and straightforward workup associated with this compound could be more favorable.

References

Navigating Large-Scale Difluoromethylation: A Cost-Effectiveness Analysis of Diethyl (bromodifluoromethyl)phosphonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of the difluoromethyl (CF2H) group into molecules is a critical step in the synthesis of many modern pharmaceuticals. This guide provides a comparative analysis of Diethyl (bromodifluoromethyl)phosphonate against other common difluoromethylating agents, focusing on their cost-effectiveness in large-scale synthesis. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for industrial applications.

The difluoromethyl group is a prized substituent in medicinal chemistry due to its unique properties. It can act as a bioisostere for hydroxyl and thiol groups, enhance metabolic stability, and improve the binding affinity of drug candidates to their targets.[1] this compound has emerged as a versatile and efficient reagent for introducing this valuable moiety.

Performance and Cost Comparison of Difluoromethylating Reagents

The choice of a difluoromethylating agent for large-scale synthesis is a complex decision that balances reagent cost, reaction efficiency, safety, and ease of handling. Below is a comparative overview of this compound and two common alternatives: Zinc difluoromethanesulfinate (DFMS) and (Difluoromethyl)trimethylsilane (TMSCF2H).

ReagentPrice (Small Scale)Key Features
This compound ~$4.48/g (250g)[2]- Efficient difluorocarbene precursor for phenols and thiols.- Eco-friendly, water-soluble phosphate (B84403) byproduct.[3]
Zinc difluoromethanesulfinate (DFMS) ~$90.20/g (100g)[4]- Effective for radical C-H difluoromethylation of heteroarenes.[5] - Air-stable, free-flowing powder.
(Difluoromethyl)trimethylsilane (TMSCF2H) ~$208.5/mL (5mL)- Nucleophilic difluoromethylating agent.[6] - Used in metal-catalyzed cross-coupling reactions.[7]

Note: The prices listed are based on small-scale laboratory quantities and may not be representative of bulk industrial pricing. Obtaining quotes for large-scale quantities is recommended for accurate cost analysis.

In-Depth Analysis of Difluoromethylation Reagents

This compound

This reagent is a favored choice for the difluoromethylation of phenols and thiols, proceeding via a difluorocarbene intermediate.[3] A significant advantage in large-scale synthesis is the formation of a water-soluble diethyl phosphate byproduct, which simplifies purification.[3] Its application in the multi-kilogram scale synthesis of a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, ABBV-2222, highlights its industrial viability.[]

Zinc difluoromethanesulfinate (DFMS)

Developed by Baran and coworkers, DFMS is a powerful reagent for the direct C-H difluoromethylation of heteroarenes through a radical mechanism.[5] Its ease of handling as an air-stable solid and its effectiveness under mild, open-flask conditions make it an attractive option.[5] However, the higher cost of the reagent, particularly at larger scales, is a key consideration. Pfizer has developed a scalable synthesis for a related zinc-based reagent, [(DMPU)2Zn(CF2H)2], but noted the high cost of the starting material, CF2HI, as a challenge to overcome.[]

(Difluoromethyl)trimethylsilane (TMSCF2H)

TMSCF2H is a versatile nucleophilic difluoromethylating agent. It is frequently employed in copper- and palladium-catalyzed cross-coupling reactions to form C-CF2H bonds.[7] While effective, its use in large-scale synthesis may be limited by its relatively high cost and the need for metal catalysts, which can add to both the cost and complexity of the process, including purification to remove metal residues.

Experimental Protocols

General Procedure for O-Difluoromethylation using this compound

This protocol is adapted from a procedure for the difluoromethylation of 2'-hydroxyacetophenone (B8834).[9]

Materials:

Procedure:

  • A solution of potassium hydroxide (20 mmol) and 2'-hydroxyacetophenone (1.0 mmol) is prepared in a 1:1 mixture of acetonitrile and water (10 mL).

  • The solution is cooled to -30 °C.

  • This compound (2.1 mmol) is added to the cooled solution.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then extracted twice with IPE (20 mL each).

  • The combined organic layers are dried over sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is performed by column chromatography on silica (B1680970) gel.

General Procedure for Radical C-H Difluoromethylation of Heteroarenes using DFMS

This protocol is based on the method developed by Baran and coworkers.

Materials:

  • Heteroarene substrate

  • Zinc difluoromethanesulfinate (DFMS)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water)

  • Dichloromethane (B109758) (DCM)

  • Water

Procedure:

  • To a suitable reaction vessel, add the heteroarene substrate (1.0 equiv) and DFMS (1.5 equiv).

  • Add dichloromethane and water to create a biphasic mixture.

  • Stir the mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (3.0 equiv) dropwise.

  • Continue stirring at room temperature, open to the air, for 12-24 hours. A second addition of DFMS and t-BuOOH may be necessary if the reaction stalls.

  • Upon completion, dilute the reaction mixture with DCM.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Signaling Pathway and Experimental Workflow Visualization

The application of difluoromethylated compounds is prominent in the development of kinase inhibitors. For instance, Ruxolitinib, a Janus kinase (JAK) inhibitor, is used in the treatment of myelofibrosis and other conditions.[4] The JAK-STAT signaling pathway is a critical pathway in immune response and cell growth, and its inhibition can be an effective therapeutic strategy.[10][11]

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Difluoromethylation Reaction cluster_workup Work-up & Purification cluster_product Final Product reagent Difluoromethylating Reagent reaction_vessel Reaction (Controlled Temperature) reagent->reaction_vessel solvent Solvent solvent->reaction_vessel base Base/Initiator base->reaction_vessel substrate Substrate substrate->reaction_vessel extraction Extraction reaction_vessel->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Chromatography concentration->purification product Difluoromethylated Product purification->product

Caption: A generalized experimental workflow for a difluoromethylation reaction.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus & Binds DNA gene_transcription Gene Transcription dna->gene_transcription Initiates ruxolitinib Ruxolitinib (JAK Inhibitor) ruxolitinib->jak Inhibits cytokine Cytokine cytokine->cytokine_receptor Binds

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Another important pathway often targeted in cancer therapy is the mTOR signaling pathway, which is involved in cell growth and proliferation.[2][12]

mTOR_pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k Activate akt Akt pi3k->akt Activates mTORC1 mTORC1 akt->mTORC1 Activates protein_synthesis Protein Synthesis mTORC1->protein_synthesis Promotes cell_growth Cell Growth mTORC1->cell_growth Promotes mTOR_inhibitor mTOR Inhibitor mTOR_inhibitor->mTORC1 Inhibits

Caption: A simplified representation of the mTOR signaling pathway and the action of its inhibitors.

Conclusion

The selection of a difluoromethylating agent for large-scale synthesis requires a thorough evaluation of multiple factors. This compound presents a compelling option due to its demonstrated scalability, favorable reaction conditions for specific substrates, and the generation of an easily removable byproduct. While alternatives like DFMS and TMSCF2H offer advantages in specific applications, their cost-effectiveness on an industrial scale may be a limiting factor. This guide provides a foundational framework for comparing these reagents, and it is recommended that process chemists conduct detailed cost-of-goods analyses and process optimization studies to make the most informed decision for their specific manufacturing needs.

References

A Comparative Guide to S- and O-Difluoromethylation Reactions for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a difluoromethyl (-CF2H) group is a key strategy in modifying the physicochemical and biological properties of molecules. This guide provides an objective comparison of the yields and methodologies for S- and O-difluoromethylation reactions, supported by experimental data, to aid in the selection of appropriate synthetic strategies.

The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor. Its incorporation can significantly impact a molecule's potency, metabolic stability, and membrane permeability. This document focuses on the widely used difluorocarbene-based approach for the difluoromethylation of sulfur and oxygen nucleophiles, particularly thiophenols and phenols.

Yield Comparison: S- vs. O-Difluoromethylation

The efficiency of difluoromethylation can be influenced by the nature of the heteroatom, substrate electronics, and reaction conditions. Below is a compilation of yield data from studies utilizing sodium chlorodifluoroacetate (ClCF2CO2Na), a common and cost-effective difluorocarbene precursor.

S-Difluoromethylation of Substituted Thiophenols

The S-difluoromethylation of a diverse range of thiophenols generally proceeds with good to excellent yields. The reaction appears to be largely independent of the electronic properties of the substituents on the aromatic ring.[1]

Substrate (ArSH)Product (ArSCF2H)Yield (%)
4-Methoxythiophenol4-Methoxyphenyl difluoromethyl sulfide93
4-Methylthiophenol4-Tolyl difluoromethyl sulfide91
ThiophenolPhenyl difluoromethyl sulfide88
4-Chlorothiophenol4-Chlorophenyl difluoromethyl sulfide85
4-(Trifluoromethyl)thiophenol4-(Trifluoromethyl)phenyl difluoromethyl sulfide82
2-Methylthiophenol2-Tolyl difluoromethyl sulfide89
2-Chlorothiophenol2-Chlorophenyl difluoromethyl sulfide84
4-Carboxythiophenol4-(Difluoromethylthio)benzoic acid64
1,2-Benzenedithiol1,2-Bis(difluoromethylthio)benzene65
1,3-Benzenedithiol1,3-Bis(difluoromethylthio)benzene72
O-Difluoromethylation of Substituted Phenols

O-difluoromethylation of phenols also provides the desired products in high yields. The reaction is tolerant of various functional groups, although specific examples across a wide electronic range are less systematically tabulated in single studies compared to thiophenols. However, high-yielding examples are well-documented.

Substrate (ArOH)Product (ArOCF2H)Yield (%)
1-(3-Chloro-4-hydroxyphenyl)ethan-1-one1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one94[2]
4-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene91
4-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene90
PhenolDifluoromethoxybenzene73
4-Methylphenol1-(Difluoromethoxy)-4-methylbenzene52

Objective Comparison:

Based on the available data, both S- and O-difluoromethylation reactions using sodium chlorodifluoroacetate can be considered high-yielding transformations. For simple substituted aromatic substrates, S-difluoromethylation appears to be more consistently high-yielding across a broader range of electronically diverse substituents presented in a single study.[1] However, optimized procedures for O-difluoromethylation also demonstrate excellent yields, as seen with the 94% yield for a functionalized phenol.[2] The choice between targeting a sulfur or oxygen atom for difluoromethylation may therefore depend more on the desired biological activity and the specific functionalities present in the substrate rather than a significant general difference in achievable yields.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. The following are representative experimental protocols for S- and O-difluoromethylation using sodium chlorodifluoroacetate.

Protocol for S-Difluoromethylation of Thiophenols

This protocol is adapted from a study on the difluoromethylation of thiols using sodium chlorodifluoroacetate.[1]

Reagents and Conditions:

  • Substrate: Substituted thiophenol (1.0 mmol, 1.0 equiv)

  • Difluoromethylating Agent: Sodium chlorodifluoroacetate (SCDA) (2.0 mmol, 2.0 equiv)

  • Base: Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Temperature: 95 °C

  • Reaction Time: 8 hours

Procedure: To a vial containing the substituted thiophenol (1.0 mmol) and potassium carbonate (2.0 mmol) is added N,N-dimethylformamide. Sodium chlorodifluoroacetate (2.0 mmol) is then added, and the vial is tightly sealed. The reaction mixture is stirred at 95 °C for 8 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired aryl difluoromethyl sulfide.

Protocol for O-Difluoromethylation of Phenols

This protocol is a detailed procedure for the difluoromethylation of a functionalized phenol.[2]

Reagents and Conditions:

  • Substrate: 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one (17.6 mmol, 1.0 equiv)

  • Difluoromethylating Agent: Sodium 2-chloro-2,2-difluoroacetate (B8310253) (49.3 mmol, 2.8 equiv)

  • Base: Cesium carbonate (Cs2CO3) (26.4 mmol, 1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) / Water (approx. 8.4:1 v/v)

  • Temperature: 120 °C

  • Reaction Time: 2 hours

Procedure: A round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (17.6 mmol) and cesium carbonate (26.4 mmol). The flask is evacuated and backfilled with nitrogen. Dry DMF and deionized water are added, and the solution is degassed with nitrogen. Sodium 2-chloro-2,2-difluoroacetate (49.3 mmol) is added in one portion. The flask is equipped with a condenser and heated in an oil bath at 120 °C for 2 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by chromatography to yield 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.

Reaction Mechanisms and Visualizations

The difluoromethylation of both thiols and phenols with sodium chlorodifluoroacetate proceeds through the thermal decarboxylation of the reagent to generate a highly reactive difluorocarbene (:CF2) intermediate. This electrophilic carbene is then trapped by the nucleophilic thiolate or phenolate, formed in situ under basic conditions, to yield the difluoromethylated product after protonation.

Below are Graphviz diagrams illustrating the general experimental workflow and the proposed reaction mechanism.

experimental_workflow reagents Substrate (ArXH) Base (e.g., K2CO3) Solvent (e.g., DMF) add_scda Add ClCF2CO2Na reagents->add_scda reaction Heat (e.g., 95-120 °C) add_scda->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Product (ArXCF2H) purification->product

Caption: General experimental workflow for difluoromethylation.

reaction_mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophile Activation & Trapping scda ClCF2CO2Na heat Δ (-NaCl, -CO2) scda->heat carbene :CF2 heat->carbene arx_neg ArX⁻ arxh ArXH (X = S, O) arxh:e->arx_neg:w - H⁺ base Base product_intermediate ArXCF2⁻ arx_neg->product_intermediate :CF2 product ArXCF2H product_intermediate->product + H⁺ proton H+

Caption: Proposed mechanism for S-/O-difluoromethylation.

References

The Strategic Advantage of Difluoromethyl Ethers in Drug Design: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in achieving a desirable pharmacokinetic profile. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the difluoromethyl ether (-OCF₂H) group offers a unique and compelling balance of properties to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1]

This guide provides an objective comparison of the metabolic stability of difluoromethyl ether derivatives against common alternatives, supported by established experimental principles and methodologies.

Comparative Metabolic Stability: A Quantitative Overview

The primary advantage of substituting a metabolically labile group, such as a methyl ether (-OCH₃), with a difluoromethyl ether (-OCF₂H) is the significant increase in stability against oxidative metabolism.[1][2] Aryl methyl ethers are particularly susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to O-demethylation and short in-vivo half-lives.[2][3] The strong carbon-fluorine bonds in the difluoromethyl ether group are highly resistant to this enzymatic cleavage, effectively blocking this common metabolic pathway.[1][4]

While both difluoromethyl and trifluoromethyl ethers (-OCF₃) confer enhanced stability, the fully fluorinated trifluoromethyl group is generally considered exceptionally robust.[4][5] However, the difluoromethyl ether provides a unique advantage by acting as a lipophilic hydrogen bond donor, a property not shared by its trifluoromethyl counterpart, which can lead to more favorable interactions with biological targets.[4][6]

The following table presents illustrative data for a generic set of phenol-derived compounds to highlight the typical differences in metabolic stability observed when modifying the ether substituent.

DerivativeSubstituentIntrinsic Clearance (Clint) (µL/min/mg protein)Half-Life (t₁/₂) (min)Metabolic Pathway
Compound A-OCH₃150< 5Rapid O-demethylation
Compound B -OCF₂H 25 > 45 Blocked O-demethylation; metabolism shifts elsewhere
Compound C-OCF₃< 10> 60Highly resistant to metabolism

Note: This data is illustrative. Actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.[2]

Visualizing the Metabolic Stability Assay Workflow

The following diagram illustrates a standard workflow for an in vitro metabolic stability assay using liver microsomes, a common method to assess Phase I metabolism.[7][8]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 1 mM in DMSO) D Pre-incubate Compound with Microsomes (37°C) A->D B Prepare Liver Microsome Suspension (e.g., 0.5 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System (Cofactor Solution) E Initiate Reaction by adding Cofactor Solution C->E D->E Pre-warming F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Terminate Reaction (e.g., add cold Acetonitrile (B52724) with Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t1/2, and Clint I->J

Caption: Workflow of a typical liver microsomal metabolic stability assay.

Logical Comparison of Ether Analog Stability

The choice of an ether substituent has a profound impact on a molecule's metabolic fate. The following diagram contrasts the key properties and relative stability of methyl, difluoromethyl, and trifluoromethyl ethers.

G cluster_methyl Methyl Ether (-OCH3) cluster_difluoro Difluoromethyl Ether (-OCF2H) cluster_trifluoro Trifluoromethyl Ether (-OCF3) Met_Labile Metabolically Labile O_Dem Susceptible to O-demethylation Met_Labile->O_Dem Primary Pathway Met_Stable Metabolically Stable Met_Labile->Met_Stable Improved Stability H_Bond Lipophilic H-Bond Donor Met_Stable->H_Bond Unique Property Met_Robust Metabolically Robust Met_Stable->Met_Robust Increased Stability Inert Chemically Inert Met_Robust->Inert

Caption: Comparative properties and stability of common ether bioisosteres.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a representative method for determining the metabolic stability of a test compound.

1. Materials and Reagents:

  • Test Compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System Solution A (containing Glucose-6-phosphate)

  • NADPH Regenerating System Solution B (containing NADP⁺ and Glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[9]

  • Internal Standard (IS) for analytical quantification

  • Acetonitrile (ACN), HPLC-grade

  • Dimethyl Sulfoxide (DMSO), HPLC-grade

  • 96-well plates

  • Incubator/shaker set to 37°C

2. Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the test compound in DMSO.[10]

    • Thaw human liver microsomes on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL protein.[8][9]

    • Prepare the complete NADPH regenerating system by mixing Solutions A and B according to the manufacturer's instructions. Keep on ice.

    • Prepare the termination solution: cold acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to appropriate wells.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.[8][9] Include a negative control incubation without the NADPH regenerating system to test for non-enzymatic degradation.[8][10]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[10]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[9]

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-5 volumes of the cold acetonitrile/IS termination solution to the appropriate wells.[8][10]

  • Sample Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[10]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .[11]

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL) .[11]

References

The Versatility of Diethyl (bromodifluoromethyl)phosphonate in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological properties. Among the array of fluorinating reagents, Diethyl (bromodifluoromethyl)phosphonate has emerged as a powerful and versatile tool for the introduction of the difluoromethyl (-CF2H) and difluoromethylphosphonate (-CF2P(O)(OEt)2) moieties. This guide provides a comprehensive review of its applications in medicinal chemistry, offering a comparative analysis against other reagents, detailed experimental protocols, and a focus on its role in the development of targeted therapies.

The unique physicochemical properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and phosphate (B84403) groups, make it a highly sought-after functional group in medicinal chemistry. This compound serves as a key building block for introducing this group, leading to compounds with improved metabolic stability, binding affinity, and cell permeability.

Performance Comparison with Alternative Difluoromethylating Agents

While several reagents are available for difluoromethylation, this compound offers a unique combination of reactivity, stability, and versatility. The following table provides a comparative overview of its performance against other common difluoromethylating agents.

ReagentTypical SubstratesReaction ConditionsAdvantagesDisadvantages
This compound Phenols, thiols, amines, activated C-H bondsBasic conditions (e.g., KOH, Cs2CO3), often at room temperature or slightly elevated temperatures. Can also be used in radical reactions.Commercially available, stable, versatile for both O-, S-, N-, and C-difluoromethylation.[1]Can require stoichiometric amounts of base.
TMSCF2H (Difluoromethyl)trimethylsilane) Aldehydes, ketones, iminesNucleophilic addition often requires a fluoride (B91410) source (e.g., TBAF) or a Lewis acid.Good for nucleophilic difluoromethylation.Moisture sensitive, can be expensive.
Ruppert-Prakash Reagent (TMSCF3) Can be used as a precursor for difluorocarbene.Requires specific activation, often with a fluoride source.Well-established for trifluoromethylation, can be adapted for difluoromethylation.Indirect source of difluorocarbene, may have side reactions.
Sodium Chlorodifluoroacetate (ClCF2COONa) Alkenes, alkynes (for difluorocyclopropanation)High temperatures (thermolysis) to generate difluorocarbene.Inexpensive and readily available.Harsh reaction conditions, limited functional group tolerance.

Key Applications in Medicinal Chemistry

This compound has proven to be instrumental in the synthesis of a variety of biologically active molecules, particularly in the development of enzyme inhibitors.

Inhibitors of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases, such as PTP1B, are critical regulators of cellular signaling pathways and are implicated in diseases like diabetes and cancer. The difluoromethylphosphonate group serves as an excellent bioisostere of the phosphotyrosine residue, leading to the development of potent and selective PTP inhibitors.

A series of triaryl sulfonamide-based PTP1B inhibitors were synthesized where a difluoromethylphosphonate group was evaluated as a potential bioisosteric replacement. Several of these compounds exhibited inhibitory activity in the low micromolar range, demonstrating the utility of this approach in identifying non-phosphonate phosphotyrosine mimetics.[2]

Table of PTP1B Inhibitors Containing the Difluoromethylphosphonate Moiety:

CompoundTargetIC50 (µM)Reference
Naphthyldifluoromethyl phosphonic acid analoguePTP1B94[3]
Triaryl sulfonamide with difluoromethylphosphonatePTP1BLow µM range[2]
Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)

Experimental Protocols

General Procedure for O-Difluoromethylation of Phenols

This protocol describes a typical procedure for the difluoromethylation of a phenolic substrate using this compound.

Reactants:

Procedure:

  • Dissolve the phenolic substrate and potassium hydroxide in a mixture of acetonitrile and water in a round-bottom flask.

  • Cool the mixture to -30 °C in a suitable cooling bath.

  • Slowly add this compound to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., isopropyl ether, 2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-difluoromethylated product.

Visualizing Workflows and Pathways

Synthesis Workflow for a Difluoromethylated Compound

The following diagram illustrates a general workflow for the synthesis and purification of a difluoromethylated compound using this compound.

G cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification start Dissolve Phenol & KOH in Acetonitrile/Water cool Cool to -30°C start->cool add_reagent Add Diethyl (bromodifluoromethyl)phosphonate cool->add_reagent react Stir at Room Temperature for 2h add_reagent->react extract Extract with Organic Solvent react->extract dry Dry Organic Layer (Na2SO4) extract->dry filter_concentrate Filter & Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography product Isolated Product chromatography->product

A general workflow for the synthesis of a difluoromethylated product.
STAT3 Signaling Pathway

The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a key target for inhibitors synthesized using this compound.

G cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Target Gene Expression (Proliferation, Survival) nucleus->gene Promotes

Simplified STAT3 signaling pathway.
PTP1B Signaling Pathway

The following diagram illustrates the role of PTP1B in dephosphorylating the insulin (B600854) receptor, a key process inhibited by compounds synthesized using this compound.

G insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds p_ir Phosphorylated IR ir->p_ir Autophosphorylation downstream Downstream Signaling (Glucose Uptake) p_ir->downstream Activates ptp1b PTP1B ptp1b->p_ir Dephosphorylates inhibitor Difluoromethylphosphonate Inhibitor inhibitor->ptp1b Inhibits

Role of PTP1B in insulin signaling.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Diethyl (bromodifluoromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like Diethyl (bromodifluoromethyl)phosphonate are paramount for ensuring laboratory safety and environmental protection. This document provides immediate, essential safety and logistical information, including a detailed operational plan for the proper disposal of this compound.

Warning: this compound is a skin and eye irritant and is suspected of causing genetic defects. Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Immediate Safety and Handling

Before any disposal procedure, it is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1]

  • Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1] Collect the contaminated material into a suitable, sealed container for hazardous waste disposal. Do not empty into drains.[1]

Disposal Methodologies

There are two primary methods for the disposal of this compound:

  • Licensed Hazardous Waste Contractor: For larger quantities or when in-lab treatment is not feasible, the safest and most straightforward method is to transfer the chemical waste to a licensed hazardous waste disposal company. The waste must be collected in a clearly labeled, sealed, and appropriate container.

  • In-Lab Chemical Neutralization (for small quantities): For small, laboratory-scale quantities, chemical neutralization through basic hydrolysis can be employed to break down the compound into less hazardous materials. Research indicates that this compound undergoes a facile cleavage of its P-C bond upon basic hydrolysis.[3] The resulting products are expected to be diethyl phosphate (B84403) and byproducts from the bromodifluoromethyl group. The final neutralized mixture must still be collected and disposed of as hazardous waste.

Experimental Protocol: In-Lab Neutralization via Basic Hydrolysis

This protocol details a method for neutralizing small quantities of this compound.

Objective: To hydrolyze this compound into diethyl phosphate and other byproducts, rendering it less reactive for final disposal.

Materials:

  • This compound waste

  • Potassium hydroxide (B78521) (KOH)

  • Acetonitrile (B52724)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution for neutralization

  • pH paper or pH meter

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Labeled hazardous waste container

Procedural Steps:
  • Preparation: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stir bar and an addition funnel.

  • Reagent Setup: For every 1 gram of this compound waste, prepare a solution of approximately 2 equivalents of potassium hydroxide (KOH) dissolved in a 1:1 mixture of acetonitrile and water. For example, for 1 g of the phosphonate (B1237965) (approx. 3.74 mmol), dissolve ~0.42 g of KOH (approx. 7.48 mmol) in 15-20 mL of the acetonitrile/water mixture.

  • Reaction Initiation: Place the this compound waste into the round-bottom flask. If the waste is concentrated, it can be diluted with a small amount of acetonitrile.

  • Cooling: Place the flask in an ice bath to cool.

  • Slow Addition: Slowly add the prepared KOH solution to the stirred phosphonate waste via the addition funnel over a period of 15-30 minutes. Maintain the temperature of the reaction mixture below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis.

  • Neutralization: After the reaction period, place the flask back into an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) to neutralize the excess potassium hydroxide. Monitor the pH with pH paper or a pH meter until it is between 6 and 8.

  • Waste Collection: Transfer the final neutralized solution into a clearly labeled hazardous waste container designated for halogenated organic waste.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.

Quantitative Data Summary
ParameterValue/SpecificationRationale
Reactant This compoundWaste chemical to be neutralized.
Reagent Potassium Hydroxide (KOH)Base catalyst for hydrolysis.
Molar Ratio ~2 equivalents of KOH per 1 equivalent of phosphonateEnsures complete reaction.
Solvent 1:1 Acetonitrile/WaterFacilitates the dissolution of both the organic phosphonate and inorganic base.
Temperature Initial addition at <20°C, then room temperatureControls the initial reaction rate and ensures completion.
Reaction Time Minimum 2 hoursAllows for the complete cleavage of the P-C bond.
Neutralizing Agent 1 M Hydrochloric Acid (HCl)To quench the reaction and neutralize excess base.
Final pH 6 - 8Ensures the final waste stream is not corrosive.
Disposal Workflow Visualization

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation & Safety cluster_procedure Neutralization Procedure cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood setup Set up Reaction Flask fume_hood->setup cool Cool Phosphonate Waste in Ice Bath setup->cool add_koh Slowly Add KOH Solution cool->add_koh react Stir at Room Temperature (≥ 2 hrs) add_koh->react neutralize Neutralize with HCl to pH 6-8 react->neutralize collect Collect Waste in Labeled Container neutralize->collect contact_ehs Contact EHS for Pickup collect->contact_ehs

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl (bromodifluoromethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl (bromodifluoromethyl)phosphonate. Our goal is to furnish you with the critical procedural knowledge to ensure safe handling, operation, and disposal, thereby fostering a secure and productive research environment.

Essential Safety and Handling at a Glance

This compound is a versatile reagent in organic synthesis, but it also presents significant health hazards. It is classified as a skin, eye, and respiratory irritant, and is suspected of causing genetic defects.[1][2] Adherence to strict safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this chemical.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[2][3]Prevents skin contact, as the chemical is a known skin irritant.[1]
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes that can cause serious eye irritation.[1]
Skin and Body Protection A lab coat or chemical-resistant apron worn over full-coverage clothing.Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4]Prevents inhalation of vapors, which can cause respiratory tract irritation.[5]
Hazard Identification and Classification

Understanding the hazard profile of this compound is fundamental to its safe use. The following tables provide a summary of its GHS classification and NFPA 704 ratings.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects

NFPA 704 Diamond

CategoryRatingDescription
Health (Blue) 3Short exposure could cause serious temporary or residual injury.[6]
Flammability (Red) 1Must be preheated before ignition can occur.[6]
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.[6]
Special (White) No special hazards.

Occupational Exposure Limits (OELs): No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for this compound. In the absence of specific limits, it is prudent to handle this compound with the high degree of caution afforded to other organophosphates and to minimize all potential exposures.[6]

Operational and Disposal Plans

Standard Handling Protocol

A systematic approach to handling ensures both safety and experimental integrity.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh/measure in fume hood prep_materials->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform reaction under inert atmosphere if required handle_transfer->handle_reaction cleanup_decontaminate Decontaminate glassware and surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

A streamlined workflow for the safe handling of this compound.
Experimental Protocol: Difluoromethylation of 2-Acetylphenol

The following is a detailed methodology for a common application of this compound.[7]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.12 g, 20 mmol) and 2-acetylphenol (136 mg, 1.0 mmol) in a mixture of acetonitrile and water (10 mL, 1:1 v/v).

  • Cool the solution to -30 °C using an appropriate cooling bath.

  • Slowly add this compound (534 mg, 2.1 mmol) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:4).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract with isopropyl ether (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (0% to 10%).

  • The final product, 2'-difluoromethoxyacetophenone, should be a light yellow liquid.

Spill and Decontamination Plan

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

SpillResponse spill Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify supervisor and EHS spill->notify ppe Don appropriate PPE evacuate->ppe notify->ppe contain Contain the spill with absorbent material ppe->contain decontaminate Decontaminate the area contain->decontaminate dispose Dispose of contaminated materials as hazardous waste decontaminate->dispose report Complete incident report dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (bromodifluoromethyl)phosphonate
Reactant of Route 2
Diethyl (bromodifluoromethyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.